molecular formula C25H31N6O8P B15566526 Remdesivir methylpropyl ester analog

Remdesivir methylpropyl ester analog

Numéro de catalogue: B15566526
Poids moléculaire: 574.5 g/mol
Clé InChI: SVRBERDPWIECAJ-OXTDYMLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remdesivir methylpropyl ester analog is a useful research compound. Its molecular formula is C25H31N6O8P and its molecular weight is 574.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H31N6O8P

Poids moléculaire

574.5 g/mol

Nom IUPAC

2-methylpropyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C25H31N6O8P/c1-15(2)11-36-24(34)16(3)30-40(35,39-17-7-5-4-6-8-17)37-12-19-21(32)22(33)25(13-26,38-19)20-10-9-18-23(27)28-14-29-31(18)20/h4-10,14-16,19,21-22,32-33H,11-12H2,1-3H3,(H,30,35)(H2,27,28,29)/t16-,19+,21+,22+,25-,40?/m0/s1

Clé InChI

SVRBERDPWIECAJ-OXTDYMLSSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental methodologies pertaining to the methylpropyl ester analog of Remdesivir. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antiviral drug discovery and development.

Chemical Structure and Properties

The Remdesivir methylpropyl ester analog, also known as GS-5734 methylpropyl ester analog, is a derivative of the broad-spectrum antiviral agent Remdesivir.[1][2] Alterations to the ester group of the phosphoramidate (B1195095) prodrug moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent compound. The core structure, however, remains consistent with that of Remdesivir, featuring a C-nucleoside analog with a 1'-cyano group and a phosphoramidate linkage.

Below is a summary of the key chemical identifiers for the this compound:

PropertyValue
Formal Name N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine, 2-methylpropyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Synonyms GS-5734 methylpropyl ester analog
Molecular Formula C25H31N6O8P
Formula Weight 574.5 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.1 mg/ml
λmax 246 nm
SMILES O=--INVALID-LINK--C(OCC(C)C)=O)(OC1=CC=CC=C1)OC[C@H]2O--INVALID-LINK--(C#N)--INVALID-LINK--[C@@H]2O
InChI Key SVRBERDPWIECAJ-VIIJUVLASA-N

Mechanism of Action and Bioactivation

Remdesivir and its analogs function as prodrugs that, upon entering a host cell, are metabolized into their active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.

The bioactivation of Remdesivir is a multi-step intracellular process:

  • Ester Hydrolysis: The prodrug is first hydrolyzed by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an intermediate alanine (B10760859) metabolite.[3]

  • Phosphoramidase Cleavage: The histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the monophosphate form of the nucleoside analog.[3]

  • Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate metabolite to its active triphosphate form (GS-443902).[3][4]

This active triphosphate, GS-443902, competes with the natural adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[4] Once incorporated, it leads to delayed chain termination, thereby halting viral replication.[5]

Remdesivir_Bioactivation Remdesivir Remdesivir Analog (Prodrug) Alanine_Metabolite Alanine Metabolite Remdesivir->Alanine_Metabolite Carboxylesterase 1 Cathepsin A Monophosphate Monophosphate (GS-441524-MP) Alanine_Metabolite->Monophosphate HINT1 Triphosphate Active Triphosphate (GS-443902) Monophosphate->Triphosphate Cellular Kinases Inhibition Inhibition of Viral RdRp Triphosphate->Inhibition

Caption: Intracellular bioactivation pathway of Remdesivir analogs.

Experimental Protocols

The following is a generalized protocol for evaluating the in vitro antiviral activity of Remdesivir analogs, which can be adapted for the methylpropyl ester analog.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

  • Cell Culture:

    • Prepare confluent monolayers of a suitable host cell line (e.g., Vero E6, Huh7) in 96-well microplates.

    • Maintain the cells in an appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Preparation:

    • Dissolve the test compound (this compound) in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

    • Prepare serial dilutions of the compound in the assay medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Infect the cells with the target virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the viral inoculum and add the serially diluted compound to the wells.

    • Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a known active drug as a positive control.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe a significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • Quantification of Antiviral Activity:

    • Assess cell viability using a suitable method, such as the neutral red uptake assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%.

    • Determine the 50% cytotoxic concentration (CC50) from parallel assays on uninfected cells.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Quantitative Data

As of the latest available information, specific quantitative antiviral activity data for the this compound against various viruses has not been published in peer-reviewed literature. However, extensive data exists for the parent compound, Remdesivir, and its active metabolite, GS-441524. This data provides a benchmark for the expected potency of its analogs.

The following table presents representative EC50 values for Remdesivir against several coronaviruses to illustrate the typical potency of this class of compounds.

VirusCell LineEC50 (µM)Citation
SARS-CoV-2Vero E60.77[6]
SARS-CoVHAE0.069[7]
MERS-CoVHAE0.074[7]
Murine Hepatitis VirusDBT~0.03[7]
Human Coronavirus 229EMRC-50.07[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro antiviral activity screening assay.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Prepare Cell Monolayers (96-well plate) Infection Infect Cells with Virus Cell_Culture->Infection Compound_Dilution Prepare Serial Dilutions of Test Compound Treatment Add Compound Dilutions to Infected Cells Compound_Dilution->Treatment Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., Neutral Red Uptake) Incubation->Viability_Assay Data_Analysis Calculate EC50, CC50, and SI Viability_Assay->Data_Analysis

Caption: Experimental workflow for in vitro antiviral activity assay.

References

Synthesis of a Remdesivir Methylpropyl Ester Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity. It is a member of the ProTide (prodrug of a nucleotide) family, which are designed to enhance intracellular delivery of the active nucleoside monophosphate.[][2] The ProTide technology masks the negative charges of the phosphate (B84403) group with lipophilic moieties, facilitating cell penetration.[] Once inside the cell, these moieties are cleaved by cellular enzymes to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.[2][3] The active triphosphate acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[3][4]

This technical guide details a plausible synthetic route for a specific analog of Remdesivir, where the 2-ethylbutyl ester group of the L-alanine moiety is replaced with a methylpropyl (isobutyl) ester. This modification may influence the drug's pharmacokinetic properties, such as its plasma stability and tissue distribution. The synthesis is presented in three major stages: the preparation of the core nucleoside analog, GS-441524; the synthesis of the phosphoramidate (B1195095) moiety; and the final coupling reaction to yield the target molecule.

Stage 1: Synthesis of the Core Nucleoside Analog (GS-441524)

The synthesis of GS-441524, the parent nucleoside of Remdesivir, is a critical first stage.[5] A common approach involves the C-glycosylation of a protected ribose derivative with a pyrrolo[2,1-f][][6][7]triazine base.

Experimental Protocol: Synthesis of GS-441524

A multi-step synthesis starting from a protected ribolactone can be employed.[4][8]

  • Bromination of the Heterocycle: Pyrrolo[2,1-f][][6][7]triazin-4-amine is first brominated to introduce a reactive handle for glycosylation.

  • C-Glycosylation: The brominated heterocycle is reacted with a 2,3,5-tri-O-benzyl-D-ribonolactone derivative in the presence of a strong base like n-butyllithium to form the C-C bond between the ribose sugar and the heterocycle.[4]

  • Cyanation: The 1'-hydroxyl group of the resulting nucleoside is converted to a cyano group using a cyanating agent such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid.[4] This 1'-CN group is critical for the antiviral activity.[9]

  • Debenzylation: The benzyl (B1604629) protecting groups on the ribose moiety are removed, typically by treatment with a strong Lewis acid like boron trichloride (B1173362) (BCl3), to yield GS-441524.[4]

Data Presentation: Reagents and Conditions for GS-441524 Synthesis
StepKey Reagents and SolventsReaction ConditionsTypical Yield (%)
1. Bromination Pyrrolo[2,1-f][][6][7]triazin-4-amine, N-Bromosuccinimide, Dichloromethane0°C to room temperature, 2-4 hours85-95
2. C-Glycosylation Brominated heterocycle, 2,3,5-tri-O-benzyl-D-ribonolactone, n-BuLi, THF-78°C, 2-3 hours30-40
3. Cyanation Glycosylated intermediate, TMSCN, BF3·Et2O, Dichloromethane-78°C to 0°C, 1-2 hours55-65
4. Debenzylation 1'-cyano intermediate, BCl3, Dichloromethane-78°C to -20°C, 2-4 hours70-80

Stage 2: Synthesis of the Phosphoramidate Moiety

The synthesis of the phosphoramidate moiety involves the preparation of L-alanine methylpropyl ester, followed by its reaction with a phosphorus oxychloride derivative and a phenol (B47542).

Experimental Protocol: Synthesis of the Phosphoramidate Moiety
  • Esterification of L-alanine: L-alanine is reacted with methylpropanol (isobutanol) in the presence of an acid catalyst (e.g., thionyl chloride or a solid acid catalyst) to form L-alanine methylpropyl ester. The product is typically isolated as the hydrochloride salt.

  • Formation of the Phosphoramidate: Phenyl phosphorodichloridate is prepared by reacting phenol with phosphorus oxychloride.[10] This is then reacted sequentially with L-alanine methylpropyl ester hydrochloride in the presence of a base (e.g., triethylamine) and then with a second nucleophile if required, or directly used in the next step. A common method for ProTide synthesis involves the use of a phosphoramidite (B1245037) intermediate which is then coupled with the nucleoside.[6]

Data Presentation: Reagents and Conditions for Phosphoramidate Moiety Synthesis
StepKey Reagents and SolventsReaction ConditionsTypical Yield (%)
1. Esterification L-alanine, Methylpropanol, Thionyl Chloride0°C to 40°C, 24 hours90-95
2. Phosphoramidate Formation Phenyl phosphorodichloridate, L-alanine methylpropyl ester HCl, Triethylamine, Dichloromethane0°C to room temperature, 4-6 hours60-70

Stage 3: Final Coupling and Deprotection

The final stage involves the coupling of the phosphoramidate moiety with the free 5'-hydroxyl group of GS-441524.

Experimental Protocol: Synthesis of Remdesivir Methylpropyl Ester Analog
  • Coupling Reaction: GS-441524 is reacted with the prepared phosphoramidate reagent in an anhydrous solvent such as trimethyl phosphate in the presence of an activating agent like N-methylimidazole. This reaction forms the desired phosphoramidate linkage at the 5'-position of the ribose.

  • Purification: The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired diastereomer.

Data Presentation: Reagents and Conditions for Final Coupling
StepKey Reagents and SolventsReaction ConditionsTypical Yield (%)
1. Coupling GS-441524, Phosphoramidate reagent, N-Methylimidazole, Trimethyl phosphate0°C to room temperature, 12-24 hours20-30
2. Purification Crude product, Acetonitrile/Water gradient, C18 columnRP-HPLC>98% purity

Characterization Data

CompoundChemical FormulaMolecular Weight ( g/mol )
GS-441524C12H13N5O4291.26
L-alanine methylpropyl ester HClC7H16ClNO2181.66
This compoundC25H31N6O8P574.52

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_gs441524 Stage 1: GS-441524 Synthesis cluster_phosphoramidate Stage 2: Phosphoramidate Moiety Synthesis cluster_final Stage 3: Final Coupling Pyrrolo[2,1-f][1,2,4]triazin-4-amine Pyrrolo[2,1-f][1,2,4]triazin-4-amine Brominated Heterocycle Brominated Heterocycle Pyrrolo[2,1-f][1,2,4]triazin-4-amine->Brominated Heterocycle NBS C-Glycoside C-Glycoside Brominated Heterocycle->C-Glycoside Protected Ribolactone Protected Ribolactone Protected Ribolactone->C-Glycoside n-BuLi 1'-Cyano Intermediate 1'-Cyano Intermediate C-Glycoside->1'-Cyano Intermediate TMSCN GS-441524 GS-441524 1'-Cyano Intermediate->GS-441524 BCl3 This compound This compound GS-441524->this compound Coupling L-Alanine L-Alanine L-Alanine Methylpropyl Ester L-Alanine Methylpropyl Ester L-Alanine->L-Alanine Methylpropyl Ester Methylpropanol, SOCl2 Phosphoramidate Moiety Phosphoramidate Moiety L-Alanine Methylpropyl Ester->Phosphoramidate Moiety Phenol Phenol Phenyl Phosphorodichloridate Phenyl Phosphorodichloridate Phenol->Phenyl Phosphorodichloridate POCl3 Phenyl Phosphorodichloridate->Phosphoramidate Moiety Phosphoramidate Moiety->this compound

Caption: Overall synthetic workflow for the this compound.

Intracellular Activation Pathway

Activation_Pathway Remdesivir_Analog Remdesivir Methylpropyl Ester Analog (Prodrug) Alanine_Metabolite Alanine Metabolite Remdesivir_Analog->Alanine_Metabolite Esterases (e.g., CTSA, CES1) Monophosphate GS-441524 Monophosphate Alanine_Metabolite->Monophosphate Phosphoramidases (e.g., HINT1) Diphosphate GS-441524 Diphosphate Monophosphate->Diphosphate Nucleoside-Phosphate Kinases Triphosphate GS-441524 Triphosphate (Active Form) Diphosphate->Triphosphate Nucleoside-Diphosphate Kinase RdRp Viral RdRp Triphosphate->RdRp Incorporation into viral RNA Chain_Termination RNA Chain Termination RdRp->Chain_Termination

Caption: Intracellular activation pathway of the this compound.

The synthesis of the this compound follows the established ProTide strategy, which is a versatile method for producing nucleoside phosphoramidate prodrugs. The described multi-step synthesis, while complex, relies on well-characterized chemical transformations. The successful synthesis and purification of this analog would enable further investigation into its pharmacokinetic profile and antiviral efficacy, contributing to the broader understanding of structure-activity relationships within this important class of antiviral agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of Remdesivir and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Remdesivir (B604916) is a broad-spectrum antiviral agent that has demonstrated significant activity against a range of RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19. As a prodrug, Remdesivir undergoes extensive intracellular metabolism to yield its pharmacologically active triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This guide provides a detailed technical overview of the mechanism of action of Remdesivir and its key metabolites, with a focus on the molecular interactions and biochemical pathways that underpin its antiviral efficacy. We will delve into the quantitative aspects of its activity, the experimental protocols used for its evaluation, and visual representations of its metabolic activation and inhibitory action.

The Prodrug Strategy: Intracellular Delivery and Activation

Remdesivir (GS-5734) is a phosphoramidate (B1195095) prodrug of a 1’-cyano-substituted adenosine (B11128) nucleotide analog.[1][2] Its design is a strategic approach to enhance cell permeability and deliver the active nucleoside monophosphate into the host cell. The "methylpropyl ester" component mentioned in the topic likely refers to the 2-ethylbutyl ester group linked to the L-alanine moiety of the phosphoramidate prodrug structure of Remdesivir. This ester group is crucial for its function as a prodrug, facilitating its entry into cells.

Once inside the host cell, Remdesivir undergoes a multi-step activation process to be converted into its active triphosphate form, GS-443902.[3][4][5] This intracellular metabolic cascade is a critical determinant of its antiviral potency.

Metabolic Activation Pathway

The intracellular conversion of Remdesivir is a sequential process involving several host enzymes:

  • Esterase Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CTSA) hydrolyze the ester bond, leading to the formation of an intermediate metabolite.[5]

  • Phosphoamidase Cleavage: The histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate bond, releasing the nucleoside monophosphate (GS-441524 monophosphate).[5]

  • Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate (B83284) and finally to the active triphosphate analog, GS-443902.[3][4]

The primary metabolite of Remdesivir found circulating in the plasma is the nucleoside analog GS-441524, which can also be taken up by cells and phosphorylated to the active triphosphate form.[3][4]

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_plasma Remdesivir (in plasma) GS441524_plasma GS-441524 (in plasma) RDV_plasma->GS441524_plasma Metabolism RDV Remdesivir RDV_plasma->RDV Cellular Uptake GS441524 GS-441524 GS441524_plasma->GS441524 Cellular Uptake Metabolite Intermediate Metabolite RDV->Metabolite Esterases (CES1, CTSA) MP GS-441524 Monophosphate Metabolite->MP Phosphoamidase (HINT1) DP GS-441524 Diphosphate MP->DP Kinases TP GS-443902 (Active Triphosphate) DP->TP Kinases GS441524->MP Kinases

Figure 1: Metabolic activation pathway of Remdesivir.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The active triphosphate metabolite of Remdesivir, GS-443902, is a structural analog of adenosine triphosphate (ATP).[6] This molecular mimicry is the basis of its antiviral action, allowing it to compete with endogenous ATP for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp) enzyme complex.[6][7]

Delayed Chain Termination

Upon incorporation of GS-443902 into the growing RNA strand, the viral RdRp is not immediately halted. Instead, it continues to add a few more nucleotides before RNA synthesis is arrested.[6][8] This phenomenon, known as "delayed chain termination," is a key feature of Remdesivir's mechanism. The 1'-cyano group on the ribose sugar of the incorporated Remdesivir molecule is thought to cause a steric clash with the RdRp enzyme after translocation, leading to the cessation of RNA elongation.[9]

Evasion of Proofreading

Coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) that provides a proofreading function, which can remove mismatched nucleotides. The delayed nature of the chain termination caused by Remdesivir may allow it to partially evade this proofreading mechanism.

RdRp_Inhibition cluster_replication Viral RNA Replication RdRp RNA-dependent RNA Polymerase (RdRp) Incorporation Incorporation into Nascent RNA RdRp->Incorporation Template Viral RNA Template Template->Incorporation NascentRNA Nascent RNA Strand NascentRNA->Incorporation ATP ATP ATP->Incorporation RTP GS-443902 (Remdesivir-TP) RTP->Incorporation Elongation Normal Elongation Incorporation->Elongation with ATP DelayedTermination Delayed Chain Termination Incorporation->DelayedTermination with GS-443902

Figure 2: Mechanism of RdRp inhibition by Remdesivir's active metabolite.

Quantitative Analysis of Antiviral Activity

The antiviral potency of Remdesivir and its metabolites is quantified using various in vitro assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key parameters used to assess its activity.

CompoundVirusCell LineEC50 / IC50 (µM)Reference
RemdesivirMERS-CoVCalu-3 2B4IC50 = 0.025[10]
RemdesivirMERS-CoVHAEIC50 = 0.074[10]
RemdesivirSARS-CoV-2Vero E6EC50 = 1.13[11]
RemdesivirSARS-CoV-2Calu-3EC50 = 0.23[11]
RemdesivirHCoV-229EMRC-5EC50 = 0.04[11]
RemdesivirSARS-CoV-2Vero E6IC50 = 8.25 (1h treatment)[12]
RemdesivirSARS-CoV-2Vero E6IC50 = 0.40 (72h treatment)[12]
GS-441524SARS-CoVHAEEC50 = 0.069[12]

Table 1: In Vitro Antiviral Activity of Remdesivir and GS-441524

Experimental Protocols

The evaluation of Remdesivir's mechanism of action relies on a suite of specialized experimental protocols.

Cell-Based Antiviral Assays

Objective: To determine the antiviral efficacy of a compound in a cellular context.

Methodology:

  • Cell Culture: Vero E6 or other susceptible cell lines are cultured in appropriate media.[13]

  • Viral Infection: Cells are infected with the target virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).[13]

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and cells are incubated with serial dilutions of the test compound.[13]

  • Endpoint Analysis: After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. Common methods include:

    • Plaque Reduction Assay: Measures the reduction in the number of viral plaques.[13]

    • TCID50 Assay: Determines the dilution of the compound that protects 50% of cells from virus-induced cytopathic effect (CPE).[12]

    • qRT-PCR: Quantifies the reduction in viral RNA levels in the cell supernatant or cell lysate.[13]

Antiviral_Assay_Workflow start Start cell_culture Culture Susceptible Cells (e.g., Vero E6) start->cell_culture viral_infection Infect Cells with Virus cell_culture->viral_infection compound_treatment Treat with Serial Dilutions of Remdesivir viral_infection->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation endpoint Endpoint Analysis incubation->endpoint plaque Plaque Reduction Assay endpoint->plaque tcid50 TCID50 Assay endpoint->tcid50 qpcr qRT-PCR endpoint->qpcr end Determine EC50/IC50 plaque->end tcid50->end qpcr->end

Figure 3: General workflow for cell-based antiviral assays.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To directly measure the inhibitory effect of the active triphosphate form of Remdesivir on the viral RdRp enzyme.

Methodology:

  • Enzyme Purification: The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is expressed and purified.[6][7]

  • Reaction Setup: A reaction mixture is prepared containing the purified RdRp complex, a template-primer RNA, ribonucleoside triphosphates (NTPs, including a radiolabeled or fluorescently labeled one), and varying concentrations of Remdesivir triphosphate (GS-443902).[7]

  • Polymerase Reaction: The reaction is initiated and allowed to proceed for a specific time.[7]

  • Product Analysis: The reaction is quenched, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.[7] The extent of inhibition and any chain termination products are analyzed.

Intracellular Metabolite Quantification

Objective: To measure the intracellular concentrations of Remdesivir and its metabolites.

Methodology:

  • Cell Treatment: Cells (e.g., peripheral blood mononuclear cells - PBMCs) are treated with Remdesivir.[3]

  • Cell Lysis and Extraction: After incubation, cells are harvested, and intracellular metabolites are extracted.[3]

  • LC-MS/MS Analysis: The concentrations of Remdesivir, GS-441524, and GS-443902 in the cell extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Conclusion

The mechanism of action of Remdesivir is a well-defined process of intracellular activation to a potent nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase. Its prodrug design, featuring an ester group for enhanced cellular uptake, is a key element of its therapeutic profile. The active triphosphate metabolite effectively competes with endogenous ATP and, upon incorporation into the viral RNA, causes delayed chain termination, thereby halting viral replication. The quantitative data and detailed experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the antiviral properties of Remdesivir and its analogs.

References

An In-depth Technical Guide: Physical and Chemical Properties of Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the Remdesivir methylpropyl ester analog, also identified as GS-5734 methylpropyl ester analog. As a derivative of the broad-spectrum antiviral agent Remdesivir, this analog is of significant interest in the study of ProTide (prodrug of a nucleotide) technology and the development of antivirals. This document compiles available data on its chemical structure, physical characteristics, and mechanism of action, supplemented with relevant experimental methodologies derived from studies of Remdesivir.

Core Chemical and Physical Properties

The this compound is a derivative of the antiviral prodrug Remdesivir (GS-5734).[1][2] It is specifically designed as a phosphoramidate (B1195095) prodrug to facilitate intracellular delivery of the active nucleoside analog.

IdentifierValue
Formal Name N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine, 2-methylpropyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Synonyms GS-5734 methylpropyl ester analog[1][2]
CAS Number 3047145-80-9[2]

The following table summarizes the available quantitative data for the this compound.[1][2]

PropertyValueSource
Molecular Formula C25H31N6O8PCayman Chemical[1][2]
Formula Weight 574.5 g/mol Cayman Chemical[1][2]
Purity ≥98%Cayman Chemical[2]
Formulation Crystalline SolidCayman Chemical[1][2]
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlDMSO:PBS (pH 7.2) (1:5): 0.1 mg/mlCayman Chemical[1][2]
λmax 246 nmCayman Chemical[1][2]
Storage Temperature -20°CCayman Chemical[2]
Stability ≥ 4 yearsCayman Chemical[2]
IdentifierValue
SMILES O=--INVALID-LINK--C(OCC(C)C)=O">P@(OC1=CC=CC=C1)OC[C@H]2O--INVALID-LINK--(C#N)--INVALID-LINK--[C@@H]2O[1][2]
InChI InChI=1S/C25H31N6O8P/c1-15(2)11-36-24(34)16(3)30-40(35,39-17-7-5-4-6-8-17)37-12-19-21(32)22(33)25(13-26,38-19)20-10-9-18-23(27)28-14-29-31(18)20/h4-10,14-16,19,21-22,32-33H,11-12H2,1-3H3,(H,30,35)(H2,27,28,29)/t16-,19+,21+,22+,25-,40-/m0/s1[1][2]
InChI Key SVRBERDPWIECAJ-VIIJUVLASA-N[1][2]

Mechanism of Action and Bioactivation

As a prodrug, the this compound is biologically inactive until it enters a host cell and is metabolized into its active triphosphate form.[3][4][5][6] This bioactivation is a critical pathway for its antiviral efficacy.

The intracellular activation begins with the cleavage of the ester bond, a process mediated by host cell esterases such as carboxylesterase 1 (CES1) and Cathepsin A (CTSA).[3][4] This is followed by the action of a phosphoamidase (HINT1) and subsequent phosphorylation by host nucleoside-phosphate kinases to yield the active nucleoside triphosphate analog, GS-443902.[3][4] A study focusing on various GS-441524 prodrugs highlighted that high cell permeability and susceptibility to Cathepsin A are key for efficient delivery of the active antiviral metabolites.[2]

Bioactivation_Pathway cluster_membrane Host Cell Prodrug Remdesivir Analog (Extracellular) CellProdrug Remdesivir Analog (Intracellular) Prodrug->CellProdrug Cellular Uptake Monophosphate GS-441524 Monophosphate CellProdrug->Monophosphate Esterases (CES1, CTSA) Phosphoamidase (HINT1) Triphosphate Active Metabolite (GS-443902 / RDV-TP) Monophosphate->Triphosphate Host Kinases

Bioactivation pathway of the Remdesivir prodrug analog.

The active triphosphate metabolite, GS-443902, structurally mimics adenosine (B11128) triphosphate (ATP).[6][7] This allows it to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[3][5][7] The RdRp incorporates the active metabolite into the nascent viral RNA strand in place of ATP. This incorporation does not cause immediate chain termination but rather a delayed termination after several more nucleotides are added, effectively halting viral RNA synthesis.[4][5]

MOA_Diagram ATP ATP (Natural Substrate) RdRp Viral RdRp Enzyme ATP->RdRp Binds RDV_TP Active Metabolite (GS-443902) RDV_TP->RdRp Competitively Binds RNA Nascent Viral RNA RdRp->RNA Incorporates ATP Terminated_RNA Terminated RNA Synthesis RdRp->Terminated_RNA Incorporates GS-443902

Mechanism of RdRp inhibition by the active metabolite.

Experimental Protocols

While specific, detailed experimental protocols for the this compound are not extensively available in public literature, the methodologies for its synthesis and characterization can be inferred from established protocols for Remdesivir and its other derivatives.

The characterization of a novel analog typically follows a structured workflow to determine its identity, purity, properties, and activity.

Experimental_Workflow A Synthesis B Purification (e.g., Chromatography) A->B C Structural ID (NMR, MS) B->C D Purity Analysis (HPLC) C->D E Physicochemical Characterization (Solubility, Melting Point) D->E F Biological Assay (Antiviral Activity) E->F

General workflow for analog synthesis and characterization.

The synthesis of Remdesivir derivatives often involves modifying the parent molecule. An example protocol for synthesizing a di-acetylated Remdesivir derivative is described below, illustrating the level of detail required.[8][9]

  • Reactant Preparation: Dissolve Remdesivir (0.05 mmol) in a 2:1 mixture of anhydrous dichloromethane (B109758) and tetrahydrofuran (B95107) (20 mL). Add triethylamine (B128534) (70 µL) to the solution.

  • Reagent Addition: In a separate flask, dissolve acetyl chloride (0.15 mmol) in anhydrous dichloromethane (5 mL).

  • Reaction: Add the acetyl chloride solution dropwise to the Remdesivir solution over a period of 60 minutes while stirring.

  • Incubation: Heat the reaction mixture to 40°C and continue stirring for 6 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification: Upon completion, purify the product using column chromatography to isolate the desired derivative.

This protocol is adapted from methods used for Remdesivir polymorphs.[10]

  • Apparatus: Use a calibrated UV-Vis spectrometer.

  • Standard Curve: Prepare a standard concentration curve for the analog in the chosen solvent to calculate concentration from absorbance values (λmax = 246 nm).

  • Medium Preparation: Equilibrate 200 mL of the desired solvent (e.g., distilled water pH 7, or PBS) to 37°C in a beaker with a magnetic stirrer.

  • Sample Addition: Add an excess amount of the crystalline analog (e.g., 100 mg) to the equilibrated solvent. Stir the mixture at a constant rate (e.g., 150 rpm).

  • Sampling: At specified time intervals (e.g., 5, 15, 30, 60, 120, 240 min), withdraw a 4 mL aliquot of the sample. Immediately filter the aliquot through a 0.45 µm syringe filter.

  • Replacement: Replace the withdrawn volume with 4 mL of fresh, pre-warmed solvent to maintain a constant total volume.

  • Analysis: Measure the absorbance of each filtered aliquot using the UV-Vis spectrometer at 246 nm.

  • Calculation: Determine the concentration at each time point using the standard curve to establish the solubility profile.

Characterization relies on a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is essential for purity analysis and quantification. A typical setup involves a C18 column with a mobile phase of acetonitrile (B52724) and acidified water, using DAD (240 nm) and/or fluorescence detection (λex/em 245/390 nm).[11]

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure. For a Remdesivir derivative, specific shifts would confirm the successful modification of the parent structure, such as the appearance of new peaks corresponding to the added functional group.[9][12]

  • Mass Spectrometry (MS): LC-MS/MS is used to confirm the molecular weight of the final compound and its metabolites, providing definitive structural evidence.[13]

  • Infrared (IR) Spectroscopy: FT-IR analysis identifies characteristic functional groups. For Remdesivir, key bands include those for carbonyl (C=O), hydroxyl (O-H), amine (N-H), and aromatic groups.[14][15] These would be expected to be present in the analog as well.

References

Remdesivir Methylpropyl Ester Analog (CAS: 3047145-80-9): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the remdesivir (B604916) methylpropyl ester analog, a derivative of the antiviral prodrug remdesivir. This document consolidates key chemical information, quantitative data on its bioactivation, and detailed experimental methodologies, offering a comprehensive resource for professionals in the field of drug discovery and development.

Core Chemical and Physical Data

The remdesivir methylpropyl ester analog, also known as GS-5734 methylpropyl ester analog, is chemically identified by the CAS number 3047145-80-9.[1][2] Its fundamental properties are summarized in the table below for quick reference and comparison.

PropertyValue
CAS Number 3047145-80-9
Synonyms GS-5734 methylpropyl ester analog
Molecular Formula C₂₅H₃₁N₆O₈P
Formula Weight 574.5 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.1 mg/ml
λmax 246 nm

Bioactivation and Antiviral Activity

Remdesivir and its analogs are prodrugs that must be metabolized intracellularly to their active triphosphate form to exert their antiviral effects.[3][4][5] This bioactivation process is a critical determinant of their efficacy.

A 2024 study published in the Journal of Medicinal Chemistry by Li et al. provides a comparative analysis of the bioactivation profiles of remdesivir (RDV), its methylpropyl ester analog (MeRDV), an isopropyl ester analog (IsoRDV), and the parent nucleoside (Nuc), GS-441524.[6][7] The study highlights that ProTide prodrugs like RDV and MeRDV are more efficient at delivering the active triphosphate metabolite (RDV-TP) to the lungs. This enhanced delivery is attributed to their high cell permeability and susceptibility to cleavage by cathepsin A (CTSA) and carboxylesterase 1 (CES1).[6][7][8]

Intracellular Activation Pathway

The intracellular conversion of the this compound follows a multi-step enzymatic process. The prodrug first enters the cell, where esterases initiate the removal of the ester moiety. Subsequent cleavage of the phosphoramidate (B1195095) bond by enzymes such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) yields the monophosphate form.[3][5] This is then further phosphorylated by cellular kinases to the active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][9][10]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MeRDV_ext Remdesivir Methylpropyl Ester Analog (MeRDV) MeRDV_int MeRDV MeRDV_ext->MeRDV_int Cellular Uptake Alanine_Metabolite Alanine Metabolite MeRDV_int->Alanine_Metabolite Carboxylesterase 1 (CES1) Cathepsin A (CTSA) RDV_MP Remdesivir Monophosphate (RDV-MP) Alanine_Metabolite->RDV_MP HINT1 RDV_DP Remdesivir Diphosphate (RDV-DP) RDV_MP->RDV_DP Cellular Kinases RDV_TP Active Remdesivir Triphosphate (RDV-TP) RDV_DP->RDV_TP Cellular Kinases Inhibition Inhibition of Viral RdRp-dependent RNA Synthesis RDV_TP->Inhibition

Caption: Bioactivation pathway of the this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols adapted from the study by Li et al. (2024) and other relevant literature.

Antiviral Activity Assay Against SARS-CoV-2

This protocol is used to determine the efficacy of antiviral compounds against SARS-CoV-2 in a cell-based assay.

  • Cell Culture: A549 cells expressing the human ACE2 receptor and TMPRSS2 protease are plated in 96-well plates at a density of 15,000 cells per well and incubated overnight at 37°C with 5% CO₂.[11]

  • Compound Treatment: The growth medium is removed, and cells are treated with increasing concentrations of the test compounds (e.g., this compound) diluted in infection media. A vehicle control (DMSO) is also included.[8][11]

  • Viral Infection: Following a 30-minute pre-treatment with the compounds, cells are inoculated with a SARS-CoV-2 isolate (e.g., WA1 or Omicron BA.1) at a specified multiplicity of infection (MOI), for instance, 1.0.[8][12]

  • Incubation: The infected cells are incubated for 24 hours.[8]

  • Quantification of Viral Titer: After incubation, the infectious virus titers in the supernatant are determined using a Tissue Culture Infectious Dose 50 (TCID₅₀) assay.[8][13]

  • Cell Viability: Parallel assays are conducted to assess cell viability at the tested compound concentrations to ensure that the observed antiviral effect is not due to cytotoxicity.[8]

Experimental Workflow for Antiviral Testing

The logical flow of an in vitro antiviral activity experiment is depicted in the diagram below.

G start Start plate_cells Plate A549-ACE2/TMPRSS2 Cells start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight prepare_compounds Prepare Serial Dilutions of This compound incubate_overnight->prepare_compounds treat_cells Pre-treat Cells with Compounds incubate_overnight->treat_cells prepare_compounds->treat_cells infect_cells Infect Cells with SARS-CoV-2 treat_cells->infect_cells incubate_infection Incubate for 24 Hours infect_cells->incubate_infection harvest_supernatant Harvest Supernatant incubate_infection->harvest_supernatant tcid50_assay Perform TCID50 Assay harvest_supernatant->tcid50_assay analyze_data Analyze Data and Determine EC50 tcid50_assay->analyze_data end End analyze_data->end

Caption: Workflow for in vitro antiviral activity testing.

Conclusion

The this compound represents a significant area of research within the broader development of nucleotide prodrugs for antiviral therapy. Its efficient bioactivation in lung cells, as demonstrated in recent studies, underscores the potential for structural modifications to enhance drug delivery to target tissues. The data and protocols presented in this guide are intended to support further investigation into this and related compounds, ultimately contributing to the development of more effective antiviral treatments.

References

The Prodrug Gambit: A Technical Deep Dive into the Activation Strategy of Remdesivir and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core prodrug strategy of Remdesivir and its analogs, a critical aspect of their function as antiviral agents. By examining the intricate mechanisms of metabolic activation, we can better understand their therapeutic potential and inform the development of next-generation antiviral therapies. This guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding of this important class of drugs.

The Rationale Behind the Prodrug Approach

Nucleoside analogs are a cornerstone of antiviral therapy. Their structural similarity to endogenous nucleosides allows them to be incorporated into viral RNA or DNA, disrupting replication. However, the negatively charged phosphate (B84403) groups necessary for their activity hinder their ability to cross cell membranes. To overcome this, a prodrug strategy is employed, masking the phosphate group with lipophilic moieties that are cleaved off inside the target cell, releasing the active nucleotide analog.

Remdesivir is a phosphoramidate (B1195095) "protide," a prodrug of a C-adenosine nucleoside analog.[1][2] This design enhances cell permeability and bypasses the often rate-limiting initial phosphorylation step required by nucleoside analogs.[3][4] Once inside the cell, Remdesivir undergoes a multi-step enzymatic conversion to its active triphosphate form, GS-443902.[1][5] This active metabolite then acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][7]

Metabolic Activation Pathway

The intracellular conversion of Remdesivir to its active triphosphate metabolite, GS-443902, is a precisely orchestrated enzymatic cascade. Understanding this pathway is crucial for appreciating the drug's mechanism of action and identifying potential sites for modification in analog development.

The activation begins with the hydrolysis of the carboxyl ester moiety of Remdesivir by cellular esterases, primarily carboxylesterase 1 (CES1) and cathepsin A (CTSA), to form the intermediate metabolite GS-704277 (also referred to as the alanine (B10760859) metabolite).[5][8][9] Subsequently, the phosphoramidate bond is cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate form, GS-441524 monophosphate.[5][8] This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate (B83284) and finally to the active triphosphate, GS-443902.[1][5]

Remdesivir_Activation_Pathway RDV Remdesivir (Prodrug) Metabolite1 GS-704277 (Alanine Metabolite) RDV->Metabolite1 CES1, CTSA (Esterases) GS441524 GS-441524 (Nucleoside) RDV->GS441524 Plasma Hydrolysis Metabolite2 GS-441524 Monophosphate Metabolite1->Metabolite2 HINT1 (Phosphoramidase) Metabolite3 GS-441524 Diphosphate Metabolite2->Metabolite3 Cellular Kinases Active GS-443902 (Active Triphosphate) Metabolite3->Active Cellular Kinases Inhibition Inhibition of Viral RNA Polymerase Active->Inhibition GS441524->Metabolite2 Cellular Kinases (Rate-limiting for nucleoside) Antiviral_Testing_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CCK-8) Metabolism_Assay Metabolic Stability Assay (Microsomes, Plasma) PK_Study Pharmacokinetic (PK) Study (Animal Models) Metabolism_Assay->PK_Study Efficacy_Study Efficacy Study (Infection Models) PK_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study Clinical_Candidate Clinical Candidate Selection Toxicity_Study->Clinical_Candidate Lead_Compound Lead Prodrug Analog Lead_Compound->Antiviral_Assay Lead_Compound->Cytotoxicity_Assay Lead_Compound->Metabolism_Assay Prodrug_Strategy_Logic Problem Poor Cell Permeability of Negatively Charged Nucleotide Solution Prodrug Strategy: Masking the Phosphate Group Problem->Solution Prodrug Lipophilic Prodrug (e.g., Remdesivir) Solution->Prodrug Cell_Entry Enhanced Cell Membrane Permeation Prodrug->Cell_Entry Intracellular_Activation Intracellular Enzymatic Cleavage Cell_Entry->Intracellular_Activation Active_Metabolite Active Nucleotide Triphosphate Intracellular_Activation->Active_Metabolite Therapeutic_Effect Antiviral Activity Active_Metabolite->Therapeutic_Effect

References

Initial Screening of Remdesivir Ester Analogs Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for Remdesivir (B604916) ester analogs, a promising class of prodrugs designed to enhance the therapeutic potential of the parent nucleoside, GS-441524. By modifying the parent compound with various ester groups, researchers aim to improve pharmacokinetic properties such as oral bioavailability and cellular uptake, thereby increasing the concentration of the active triphosphate form at the site of viral replication. This document details the antiviral activity, experimental protocols, and underlying mechanisms of action of representative Remdesivir ester analogs against a range of RNA viruses.

Introduction to Remdesivir Ester Analogs

Remdesivir, an adenosine (B11128) nucleotide analog, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] Administered as a phosphoramidate (B1195095) prodrug, it undergoes intracellular metabolism to its active triphosphate form, which acts as a chain terminator during viral RNA synthesis.[1] However, Remdesivir's requirement for intravenous administration has prompted the development of ester-modified analogs of its parent nucleoside, GS-441524, to improve oral bioavailability and therapeutic convenience. These analogs, such as fatty acyl conjugates and Obeldesivir (GS-5245), are designed to be hydrolyzed by cellular esterases, releasing the parent nucleoside for subsequent phosphorylation to the active antiviral agent.[2][3]

Quantitative Antiviral Activity

The initial screening of Remdesivir ester analogs involves determining their potency and toxicity in cell culture-based assays. The following tables summarize the in vitro antiviral activity and cytotoxicity of representative ester analogs against various RNA viruses.

Table 1: Antiviral Activity of Fatty Acyl Conjugates of Remdesivir against SARS-CoV-2

CompoundCell LineIC50 (µM)Reference
3'-O-tetradecanoyl-RDV (4a)VeroE62.3[3]
Calu30.24[3]
3'-O-4-oxatetradodecanoyl-RDV (4b)VeroE62.0[3]
Calu30.18[3]
3'-O-(12-ethylthiododecanoyl)-RDV (4e)VeroE62.4[3]
Calu30.25[3]
Remdesivir (RDV)VeroE60.85[3]
Calu30.06[3]

Table 2: Antiviral Activity of Obeldesivir (GS-5245) against Various RNA Viruses

VirusCell LineEC50 (µM)Reference
SARS-CoV-2 (WA1)A549-hACE2-TMPRSS21.196 ± 0.084[4]
SARS-CoV-2 (Omicron variants)A549-hACE2-TMPRSS2Potent activity retained[5]
HCoV-NL63LLCMK2-TMPRSS2Broadly potent[1][6]
SARS-CoVNot specifiedBroadly potent[1][6]
MERS-CoVNot specifiedBroadly potent[1][6]
Bat-CoV RsSHC014Not specifiedBroadly potent[1][6]
Respiratory Syncytial Virus (RSV) A2HEp-20.43-0.46[7]
Respiratory Syncytial Virus (RSV) B1HEp-20.43-0.46[7]
GS-441524 (parent nucleoside)HEp-20.91-1.0[7]

Table 3: Cytotoxicity of Remdesivir Ester Analogs

CompoundCell LineCC50 (µM)Reference
Obeldesivir (GS-5245)VariousGenerally low cytotoxicity[8]
Fatty Acyl Conjugates of RemdesivirNot specifiedVaries by conjugate[9]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration required to cause a 50% reduction in cell viability.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the initial screening of Remdesivir ester analogs.

Cell Lines and Virus Strains
  • Cell Lines:

    • Vero E6: African green monkey kidney epithelial cells, commonly used for their high susceptibility to a wide range of viruses.

    • Calu-3: Human lung adenocarcinoma cells, providing a more physiologically relevant model for respiratory viruses.

    • A549-hACE2-TMPRSS2: A549 human lung carcinoma cells engineered to express human ACE2 and TMPRSS2, enhancing susceptibility to SARS-CoV-2.

    • HEp-2: Human epidermoid carcinoma cells, often used for the propagation and study of respiratory syncytial virus (RSV).

    • LLCMK2-TMPRSS2: Rhesus monkey kidney epithelial cells engineered to express TMPRSS2, used for coronaviruses like HCoV-NL63.[6]

  • Virus Strains:

    • SARS-CoV-2 (e.g., WA1 isolate, Omicron variants)

    • Human Coronaviruses (e.g., 229E, OC43, NL63)

    • Middle East Respiratory Syndrome Coronavirus (MERS-CoV)

    • Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

    • Respiratory Syncytial Virus (RSV) (e.g., A2 and B1 strains)

Antiviral Activity Assays

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Remdesivir ester analog) in a serum-free medium.

  • Virus Inoculum Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

  • Infection and Treatment:

    • Aspirate the culture medium from the cell monolayers and wash with sterile phosphate-buffered saline (PBS).

    • In separate tubes, pre-incubate the diluted virus with each concentration of the test compound for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (virus only) and a cell control (medium only).

  • Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 33°C or 37°C) to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.6% Avicel or agarose) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates for 4-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with a solution such as 10% formalin.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet).

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

  • Cell Seeding: Seed susceptible cells in 96-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound and a fixed concentration of the virus.

  • Infection and Treatment:

    • Add the test compound dilutions to the wells.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated virus control wells.

  • CPE Assessment:

    • Visually score the CPE under a microscope.

    • Alternatively, quantify cell viability using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo®.

  • Data Analysis: The EC50 value is the compound concentration that inhibits the viral CPE by 50%.

This assay quantifies the reduction in viral RNA levels in the presence of the antiviral compound.

  • Cell Seeding and Infection: Seed cells in appropriate culture vessels and infect with the virus in the presence of serial dilutions of the test compound.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), extract total RNA from the cell culture supernatant or the infected cells.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Perform qPCR using primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).

    • Use a standard curve of known viral RNA concentrations to quantify the viral RNA copy number in each sample.

  • Data Analysis: The EC50 value is the compound concentration that reduces the viral RNA yield by 50% compared to the virus control.

Cytotoxicity Assay

This assay determines the concentration of the test compound that is toxic to the host cells.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells (without virus).

  • Incubation: Incubate the plate for the same duration as the antiviral assays.

  • Cell Viability Assessment: Measure cell viability using a method such as the MTT assay, which measures mitochondrial activity, or a dye exclusion assay (e.g., trypan blue).

  • Data Analysis: The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.[10] The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[10]

Mechanism of Action and Metabolic Activation

Remdesivir ester analogs are prodrugs that require intracellular metabolic activation to exert their antiviral effect. The general mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Metabolic Activation Pathway

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral RNA Replication Remdesivir_Ester_Analog Remdesivir Ester Analog (e.g., Obeldesivir) GS_441524 GS-441524 (Parent Nucleoside) Remdesivir_Ester_Analog->GS_441524 Cellular Esterases GS_441524_MP GS-441524 Monophosphate GS_441524->GS_441524_MP Nucleoside Kinases GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Nucleotide Kinases Active_Triphosphate Active Remdesivir Triphosphate (GS-443902) GS_441524_DP->Active_Triphosphate Nucleotide Kinases RdRp Viral RdRp Active_Triphosphate->RdRp RNA_Chain_Termination RNA Chain Termination RdRp->RNA_Chain_Termination

Caption: Metabolic activation of Remdesivir ester analogs.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate form of Remdesivir (GS-443902) is a structural analog of adenosine triphosphate (ATP). It competes with natural ATP for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, the unique structure of the Remdesivir moiety leads to delayed chain termination, effectively halting viral RNA synthesis.

Experimental and logical Workflows

The initial screening of Remdesivir ester analogs follows a logical progression from in vitro antiviral activity and cytotoxicity assessment to more detailed mechanistic studies.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Lead Candidate Evaluation Synthesis Synthesis of Remdesivir Ester Analog Cytotoxicity_Assay Cytotoxicity Assay (CC50) Synthesis->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (EC50/IC50) Synthesis->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Antiviral_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., RdRp Inhibition) Selectivity_Index->Mechanism_of_Action High SI In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Mechanism_of_Action->In_Vivo_Studies

Caption: Workflow for initial screening of antiviral compounds.

Conclusion

The initial screening of Remdesivir ester analogs has identified several promising candidates with potent antiviral activity against a broad spectrum of RNA viruses. The methodologies outlined in this guide provide a robust framework for the evaluation of novel nucleoside analog prodrugs. Further in vivo studies are warranted for lead compounds with high selectivity indices to assess their pharmacokinetic profiles and therapeutic efficacy in animal models of viral disease. This ongoing research is crucial for the development of orally available, broad-spectrum antiviral agents to combat current and future viral threats.

References

"Remdesivir methylpropyl ester analog molecular formula and weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological relevance of the methylpropyl ester analog of Remdesivir. This document is intended to serve as a core resource for researchers and professionals engaged in the development of antiviral therapeutics.

Core Molecular Data

The quantitative data for the Remdesivir methylpropyl ester analog, also known as GS-5734 methylpropyl ester analog, are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₅H₃₁N₆O₈P[1]
Molecular Weight 574.5 g/mol [1]
CAS Number 3047145-80-9[1]
Synonyms GS-5734 methylpropyl ester analog[1]

Synthesis and Experimental Protocols

The synthesis of Remdesivir and its analogs involves the coupling of a modified ribose moiety with a protected nucleobase, followed by the introduction of a phosphoramidate (B1195095) side chain. While a specific, detailed protocol for the methylpropyl ester analog is not publicly available, the following is an adapted, representative experimental protocol based on established synthesis routes for Remdesivir.

Protocol: Synthesis of Remdesivir Analogs

This protocol is adapted from known synthetic routes for Remdesivir and outlines the key steps likely involved in the synthesis of the methylpropyl ester analog.

Step 1: Synthesis of the Phosphoramidate Moiety

The synthesis begins with the preparation of the chiral phosphoramidate side chain. L-alanine is esterified with 2-methylpropan-1-ol (isobutanol) to yield the corresponding amino acid ester. This is followed by reaction with a phosphorylating agent, such as phenyl dichlorophosphate, to generate the phosphoramidoyl chloride.

Step 2: Preparation of the Nucleoside Core (GS-441524)

The synthesis of the core nucleoside, GS-441524, involves the coupling of a protected ribose derivative with the pyrrolo[2,1-f][2][3][4]triazin-4-amine base. This is a multi-step process that has been optimized for efficiency and stereoselectivity.[3][5]

Step 3: Coupling of the Phosphoramidate and Nucleoside

The final step involves the coupling of the phosphoramidate moiety with the primary hydroxyl group of the GS-441524 nucleoside.[6] This reaction is typically carried out in the presence of a magnesium-based Lewis acid, such as magnesium chloride, to facilitate the formation of the phosphoramidate linkage with high stereoselectivity.[6] Subsequent deprotection steps yield the final product.

Characterization:

The final compound would be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure and confirm the stereochemistry.

Bioactivation Pathway

Remdesivir and its analogs are prodrugs that require intracellular metabolic activation to exert their antiviral effect. The bioactivation pathway is a critical aspect of their mechanism of action.

Upon entering the host cell, the ester and phosphoramidate bonds of the prodrug are cleaved by cellular enzymes, including esterases and phosphoramidases, to release the nucleoside monophosphate.[4][7] This monophosphate is then further phosphorylated by host cell kinases to the active nucleoside triphosphate. This active triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[8]

Bioactivation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir_Analog Remdesivir Methylpropyl Ester Analog Nucleoside_Monophosphate Nucleoside Monophosphate Remdesivir_Analog->Nucleoside_Monophosphate Esterases, Phosphoramidases Nucleoside_Diphosphate Nucleoside Diphosphate Nucleoside_Monophosphate->Nucleoside_Diphosphate Kinases Active_Triphosphate Active Nucleoside Triphosphate Nucleoside_Diphosphate->Active_Triphosphate Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Triphosphate->RdRp Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Bioactivation of this compound.

Experimental Workflow: Synthesis and Characterization

The logical flow for the synthesis and characterization of the this compound is outlined below. This workflow highlights the key stages from starting materials to the final, characterized active pharmaceutical ingredient.

Synthesis_Workflow Start Starting Materials (L-alanine, 2-methylpropan-1-ol, Phenyl Dichlorophosphate, Protected Ribose, Nucleobase) Phosphoramidate_Synthesis Synthesis of Phosphoramidate Side Chain Start->Phosphoramidate_Synthesis Nucleoside_Synthesis Synthesis of Nucleoside Core (GS-441524) Start->Nucleoside_Synthesis Coupling Coupling Reaction Phosphoramidate_Synthesis->Coupling Nucleoside_Synthesis->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural & Purity Analysis (HPLC, MS, NMR) Purification->Characterization Final_Product Remdesivir Methylpropyl Ester Analog Characterization->Final_Product

General workflow for synthesis and characterization.

References

The Journey of a Prodrug: An In-depth Technical Guide to the Pharmacokinetics of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (B604916) (RDV), a monophosphoramidate prodrug, has been a critical antiviral agent in the management of COVID-19. Its efficacy is intrinsically linked to its complex pharmacokinetic profile, characterized by rapid conversion to its active nucleoside triphosphate form within target cells. This technical guide provides a comprehensive overview of the pharmacokinetics of Remdesivir and its key metabolites, GS-441524 and GS-443902. We delve into the metabolic activation pathways, summarize quantitative pharmacokinetic parameters from various studies, detail common experimental protocols for their assessment, and present visual representations of these complex processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Remdesivir is an adenosine (B11128) nucleotide analog designed to permeate cells and be metabolized into its pharmacologically active form, GS-443902.[1][2] This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination and the cessation of viral replication.[1][3] Understanding the pharmacokinetics of Remdesivir is paramount for optimizing dosing strategies and improving therapeutic outcomes. A substantial portion of Remdesivir is prematurely hydrolyzed in plasma to the nucleoside analog GS-441524, which is the main metabolite found in circulation.[3] The intracellular environment is where the crucial conversion to the active triphosphate, GS-443902, takes place.[1][4]

Metabolic Activation Pathway

The biotransformation of Remdesivir is a multi-step enzymatic process that occurs intracellularly. The prodrug is designed to efficiently deliver the nucleoside monophosphate into the cell, bypassing the often-inefficient initial phosphorylation step of nucleoside analogs.

The intracellular activation of Remdesivir begins with the cleavage of the phosphoramidate (B1195095) bond. This process is primarily mediated by carboxylesterase 1 (CES1) and cathepsin A (CTSA), which hydrolyze Remdesivir to its alanine (B10760859) intermediate metabolite, GS-704277.[5][6][7] Subsequently, the phosphoramidate bond is cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate form, GS-441524 monophosphate.[3][5][6] This monophosphate is then further phosphorylated by cellular nucleoside-phosphate kinases to the diphosphate (B83284) and finally to the active triphosphate metabolite, GS-443902.[1][3] Dephosphorylation of the monophosphate can lead to the formation of the nucleoside analog GS-441524, which is not efficiently re-phosphorylated.[1][4]

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space RDV_plasma Remdesivir (RDV) GS441524_plasma GS-441524 RDV_plasma->GS441524_plasma Hydrolysis RDV_intra Remdesivir (RDV) RDV_plasma->RDV_intra Cellular Uptake GS441524_intra GS-441524 GS441524_plasma->GS441524_intra Cellular Uptake GS704277 Intermediate Metabolite (GS-704277) RDV_intra->GS704277 Carboxylesterase 1 (CES1) Cathepsin A (CTSA) GS441524_MP Monophosphate (GS-441524-MP) GS704277->GS441524_MP HINT1 GS441524_DP Diphosphate (GS-441524-DP) GS441524_MP->GS441524_DP Nucleoside-Phosphate Kinases GS441524_MP->GS441524_intra Dephosphorylation GS443902 Active Triphosphate (GS-443902) GS441524_DP->GS443902 Nucleoside-Phosphate Kinases Inhibition Inhibition of Viral RNA Polymerase GS443902->Inhibition GS441524_intra->GS441524_MP Phosphorylation (less efficient)

Caption: Intracellular metabolic activation pathway of Remdesivir.

Quantitative Pharmacokinetics

The pharmacokinetic parameters of Remdesivir and its metabolites have been characterized in various preclinical and clinical studies. Remdesivir itself exhibits a short plasma half-life, being rapidly cleared from circulation. In contrast, its primary plasma metabolite, GS-441524, has a significantly longer half-life. The active triphosphate, GS-443902, is found intracellularly and has a sustained presence.

Parameter Remdesivir (RDV) GS-441524 GS-704277 Species/Study Population Citation
Plasma Half-life (t½) ~20 minutes~26.6 - 27 hours~1.3 hoursNon-human primates, COVID-19 Patients[2][3][8][9]
Elimination Clearance (CL) 18.1 L/h4.74 L/h36.9 L/hHealthy Volunteers[10]
Volume of Distribution (Vd) 4.89 L (central), 46.5 L (peripheral)26.2 L (central), 66.2 L (peripheral)96.4 L (central), 8.64 L (peripheral)Healthy Volunteers[10]
Plasma Protein Binding 88.0 - 93.6%~2%~1%Human[2][11]
Metabolite Accumulation (Multiple Doses) -~1.9-fold-Healthy Subjects[1][4]
Intracellular Half-life (GS-443902) ---14 - 24 hours (in PBMCs)[2]

Note: Pharmacokinetic parameters can vary depending on the study population, dosing, and analytical methods used.

Experimental Protocols

The determination of pharmacokinetic parameters for Remdesivir and its metabolites involves sophisticated analytical methodologies and carefully designed studies.

Study Designs
  • Preclinical Studies: Non-human primates, such as rhesus macaques, have been instrumental in early pharmacokinetic assessments.[3] Mouse models are also utilized to study tissue distribution and the efficacy of oral prodrug formulations.[12][13][14]

  • Phase I Clinical Trials: These are typically conducted in healthy volunteers to evaluate safety, tolerability, and pharmacokinetics at single and multiple ascending doses.[4][15] Both solution and lyophilized formulations of Remdesivir have been tested.[4]

  • Patient Studies: Pharmacokinetic data has also been collected from hospitalized COVID-19 patients, including critically ill individuals, to understand the drug's behavior in the target population.[8][9][16]

Sample Collection and Processing
  • Biological Matrices: Plasma, peripheral blood mononuclear cells (PBMCs), bronchoalveolar aspirate (BAS), and cerebrospinal fluid (CSF) are collected to quantify drug and metabolite concentrations in different compartments.[1][16]

  • Sampling Time Points: For intravenous administration, blood samples are typically collected immediately before, during, and at multiple time points after the infusion to capture the full pharmacokinetic profile.[16]

Bioanalytical Methods
  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Remdesivir and its metabolites in biological matrices.[17][18][19]

  • Method Validation: Analytical methods are rigorously validated to establish limits of detection (LOD) and quantification (LOQ), linearity, precision, and accuracy.[18][19]

Experimental_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Patient_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Dosing Remdesivir Administration (e.g., IV Infusion) Patient_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Other_Matrices Other Matrices (e.g., BAS, CSF) Dosing->Other_Matrices Sample_Processing Sample Processing (e.g., Protein Precipitation) Blood_Sampling->Sample_Processing Other_Matrices->Sample_Processing LCMS LC-MS/MS Analysis Sample_Processing->LCMS Data_Analysis Concentration-Time Data LCMS->Data_Analysis PK_Modeling Pharmacokinetic Modeling (NCA or Population PK) Data_Analysis->PK_Modeling Parameter_Estimation Estimation of PK Parameters (t½, CL, Vd) PK_Modeling->Parameter_Estimation

Caption: Typical experimental workflow for a Remdesivir pharmacokinetic study.

Oral Remdesivir Prodrugs

The intravenous administration of Remdesivir limits its use to hospitalized patients.[20] To address this, research has focused on developing orally bioavailable prodrugs of Remdesivir's parent nucleoside, GS-441524.[12][13] Phospholipid prodrugs of GS-441524, such as V2043, V2053, and V2067, have demonstrated good oral bioavailability and efficacy in animal models.[12][13] These compounds are designed to be absorbed intact and then intracellularly converted to the monophosphate, bypassing the initial, often rate-limiting, phosphorylation step.[12]

Drug-Drug Interactions

Remdesivir is partially metabolized by cytochrome P450 enzymes, including CYP2C8, CYP2D6, and CYP3A4.[3] Co-administration with strong inducers of these enzymes could potentially decrease Remdesivir concentrations. In vitro data has also suggested an antagonistic effect of chloroquine (B1663885) and hydroxychloroquine (B89500) on the intracellular metabolic activation of Remdesivir.[3]

Conclusion

The pharmacokinetic profile of Remdesivir is a complex interplay between its prodrug nature, rapid plasma clearance, and crucial intracellular activation. A thorough understanding of these processes, from the enzymatic steps of metabolic conversion to the quantitative parameters that govern its disposition, is essential for its effective clinical use and the development of next-generation oral antiviral therapies. The methodologies outlined in this guide provide a framework for the continued investigation and optimization of Remdesivir and other nucleoside analog prodrugs.

References

Stability of a Remdesivir Methylpropyl Ester Analog in Solution: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solution-state stability of a methylpropyl ester analog of Remdesivir. While specific stability data for the 2-methylpropyl ester analog (CAS 3047145-80-9) is not extensively available in published literature, this document leverages the comprehensive stability studies conducted on the parent compound, Remdesivir (GS-5734), to infer and project the stability profile of its analog. The structural similarity, particularly in the labile phosphoramidate (B1195095) and ester prodrug moieties, allows for a robust comparative analysis. Remdesivir features a 2-ethylbutyl ester, whereas the analog possesses a 2-methylpropyl (isobutyl) ester; this minor structural difference is unlikely to fundamentally alter the degradation pathways.

Core Concepts in Remdesivir Stability

Remdesivir is an ester prodrug designed to enhance cell permeability and intracellular delivery of its active nucleoside analog.[1] This prodrug design, however, introduces inherent chemical stability challenges, particularly in aqueous solutions. The primary degradation pathways involve the hydrolysis of the phosphoramidate and the ester bonds.[1][2] Forced degradation studies on Remdesivir have been performed under various stress conditions as per the International Conference on Harmonization (ICH) guidelines, including acidic, basic, neutral hydrolysis, oxidation, and thermal and photolytic stress.[1][2] These studies are crucial for identifying potential degradation products and establishing stable formulation and storage conditions.

Comparative Chemical Structures

To understand the basis of the stability comparison, it is essential to visualize the structures of Remdesivir and its methylpropyl ester analog. The key difference lies in the alcohol moiety of the L-alanine ester group.

Figure 1: Structural Comparison of Remdesivir and its Methylpropyl Ester Analog.

Quantitative Stability Data Summary

The following tables summarize the quantitative data from forced degradation studies on Remdesivir. This data serves as a strong proxy for the expected stability of the methylpropyl ester analog. The primary analytical technique used in these studies is High-Performance Liquid Chromatography (HPLC).[1][3]

Table 1: Summary of Remdesivir Degradation under Various Stress Conditions

Stress ConditionReagent/DetailsDurationTemperatureDegradation (%)Key Degradation ProductsReference
Acidic Hydrolysis 0.1N HCl24 hours25 ± 2 °CNot specifiedDP1, DP2, DP3, DP4, DP5[4]
Alkaline Hydrolysis 0.1N NaOHNot specifiedNot specifiedExtensiveDP5, DP6, DP7, DP8[1][4]
Neutral Hydrolysis Water24 hours40 °CSignificantDP5[4][5]
Oxidative Stress 3% H₂O₂24 hours25 ± 2 °C6.62 ± 0.02GS-441524, DP9[4]
Thermal Degradation Dry HeatNot specifiedNot specifiedStable-[4]
Photolytic Degradation UV LightNot specifiedNot specifiedStable-[4]

Note: "DP" refers to identified degradation products. DP5 is a common degradation product across multiple hydrolysis conditions. GS-441524 is the nucleoside core.

Experimental Protocols

A standardized methodology is employed for conducting forced degradation studies to ensure reproducibility and compliance with regulatory standards.

General Protocol for Forced Degradation Study
  • Preparation of Stock Solution: A stock solution of Remdesivir (or its analog) is prepared by dissolving the compound in a suitable solvent, typically methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1 mg/mL).[3]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with an equal volume of 0.1N HCl and kept at a specified temperature (e.g., room temperature or 40°C) for a defined period (e.g., 24 hours).[5]

    • Alkaline Hydrolysis: The stock solution is treated with 0.1N NaOH. Due to the rapid degradation under basic conditions, the reaction is often monitored at shorter time intervals.[3]

    • Neutral Hydrolysis: The stock solution is mixed with purified water and heated.[5]

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: The solid drug substance is exposed to dry heat in an oven.

    • Photolytic Stress: The drug solution is exposed to UV light in a photostability chamber.

  • Sample Analysis: At the end of the exposure period, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.

  • Chromatographic Analysis: The samples are analyzed using a validated stability-indicating HPLC method, often with UV-diode array and/or fluorescence detection to separate the intact drug from its degradation products.[1] Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.[4]

Forced_Degradation_Workflow start Prepare Drug Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Withdraw and Neutralize (if applicable) Samples stress->sampling dilution Dilute to Final Concentration sampling->dilution analysis Analyze via Stability-Indicating LC-MS/HPLC Method dilution->analysis end Identify & Quantify Degradants analysis->end

Figure 2: General Experimental Workflow for a Forced Degradation Study.

Degradation Pathway

The degradation of Remdesivir, and by extension its methylpropyl ester analog, primarily proceeds through hydrolysis. The phosphoramidate bond is susceptible to cleavage, leading to the formation of the alanine (B10760859) metabolite (GS-704277) and ultimately the nucleoside core (GS-441524). The ester linkage is also readily hydrolyzed, particularly under basic conditions.

Remdesivir_Degradation_Pathway RDV Remdesivir Analog (Phosphoramidate Ester Prodrug) Metabolite Alanine Metabolite (GS-704277 type) RDV->Metabolite Phosphoramidase (Hydrolysis of P-N bond) HydrolyzedEster Hydrolyzed Ester Degradant RDV->HydrolyzedEster Esterase / Base Hydrolysis (Hydrolysis of Ester bond) Core Nucleoside Core (GS-441524) Metabolite->Core Esterase (Hydrolysis of Ester bond)

Figure 3: Simplified Degradation Pathway of the Remdesivir Prodrug Moiety.

Conclusion

The stability of the Remdesivir methylpropyl ester analog in solution is predicted to be limited, closely mirroring that of Remdesivir. The molecule is particularly susceptible to degradation via hydrolysis under basic, acidic, and neutral conditions, with the ester and phosphoramidate linkages being the primary sites of cleavage. It exhibits greater stability in solid form and is relatively stable under thermal and photolytic stress.[4] These findings underscore the critical need for careful formulation design, such as the use of solubilizing excipients like cyclodextrins and pH control, to ensure the stability and therapeutic efficacy of this class of antiviral prodrugs. For routine quality control and stability testing, validated HPLC methods are essential.[1][3]

References

An In-depth Technical Guide on the Solubility of Remdesivir and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solubility of the antiviral agent Remdesivir, serving as a foundational reference for researchers investigating the physicochemical properties of its analogs, such as the conceptual "Remdesivir methylpropyl ester analog." While specific quantitative solubility data for this particular analog is not publicly available, this document outlines the established solubility profile of the parent compound, Remdesivir, and provides comprehensive experimental protocols for determining the solubility of such derivatives.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been a critical tool in the treatment of viral infections. It is a prodrug, meaning it is metabolized in the body to its active form. The solubility of a drug candidate is a crucial parameter in its development, influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy. Ester analogs of Remdesivir are synthesized to potentially improve its pharmacokinetic properties, and understanding their solubility is a key step in their preclinical evaluation.

Solubility of Remdesivir

The solubility of Remdesivir has been characterized in a variety of solvents. This data is essential for developing suitable formulations for both in vitro and in vivo studies. The known solubility of Remdesivir provides a baseline for estimating the solubility of its ester analogs.

Table 1: Quantitative Solubility Data for Remdesivir

SolventSolubility (at 25°C)Molar ConcentrationCitation
Dimethyl Sulfoxide (DMSO)100 mg/mL165.95 mM[1]
Ethanol25 mg/mL41.48 mM[1]
MethanolCompletely Soluble-[2]
WaterInsoluble (<1 mg/mL)-[1]
Water (pH 2 with HCl)Very slightly soluble-[2]
Water with Sulfobutylether-β-cyclodextrin (SBECD)5 mg/mL-[3]

Note: The solubility of ester analogs like a methylpropyl ester derivative would be expected to differ, likely exhibiting increased solubility in less polar organic solvents and potentially decreased aqueous solubility without solubilizing agents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol is suitable for determining the solubility of Remdesivir analogs in various solvents.

3.1. Principle

An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

3.2. Materials and Equipment

  • This compound (or other analog of interest)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, etc.)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample analysis

3.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the Remdesivir analog in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid Remdesivir analog to a known volume of the solvent in a sealed vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtered supernatant using a validated HPLC method. Determine the concentration of the dissolved analog by comparing its peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: Express the solubility in terms of mg/mL or molarity (mol/L) at the specified temperature and for the specific solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a Remdesivir analog.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Supersaturated Sample (Excess Solid in Solvent) start->prep_sample hplc HPLC Analysis prep_standards->hplc Calibration Curve incubate Incubate with Agitation (e.g., 24-48h at 25°C) prep_sample->incubate centrifuge Centrifuge incubate->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample filter_sample->hplc end Report Solubility (mg/mL or M) hplc->end

Caption: Workflow for determining the equilibrium solubility of a Remdesivir analog.

Conclusion

While direct solubility data for the "this compound" is not currently in the public domain, this guide provides the necessary framework for researchers to approach this critical aspect of drug development. By utilizing the provided solubility data for the parent Remdesivir compound as a reference and implementing the detailed experimental protocol, scientists can effectively characterize the solubility profile of novel Remdesivir analogs, a crucial step in advancing new antiviral therapies.

References

Early-Stage Research on Remdesivir Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916), an adenosine (B11128) nucleotide analog prodrug, has been a critical tool in the therapeutic arsenal (B13267) against viral diseases, most notably COVID-19. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. However, the intravenous administration of Remdesivir limits its use to hospitalized patients. This has spurred extensive early-stage research into the development of ester derivatives of Remdesivir and its parent nucleoside (GS-441524) to improve oral bioavailability, enhance plasma stability, and optimize tissue targeting. This technical guide provides an in-depth overview of the core findings in this area, focusing on the synthesis, in vitro antiviral activity, and pharmacokinetic profiles of various Remdesivir ester derivatives.

Mechanism of Action: Targeting Viral Replication

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA chain, leading to delayed chain termination and the cessation of viral replication. Ester derivatives of Remdesivir or its parent nucleoside are designed to efficiently deliver the active nucleoside or nucleotide to the target cells, where it can then be converted to the active triphosphate form.

Remdesivir_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Host Cell Remdesivir_Ester_Derivative Remdesivir Ester Derivative (Oral/IV) Remdesivir_Prodrug Remdesivir Prodrug Remdesivir_Ester_Derivative->Remdesivir_Prodrug Cellular Uptake GS_441524 GS-441524 (Nucleoside) Remdesivir_Prodrug->GS_441524 Esterases GS_441524_MP GS-441524-MP (Monophosphate) GS_441524->GS_441524_MP Host Kinases GS_441524_DP GS-441524-DP (Diphosphate) GS_441524_MP->GS_441524_DP Host Kinases GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_443902->Viral_RdRp Competitive Inhibition RNA_Chain_Termination RNA Chain Termination & Inhibition of Viral Replication Viral_RdRp->RNA_Chain_Termination

Caption: Intracellular activation pathway of Remdesivir ester derivatives.

Data Presentation: Quantitative Analysis of Ester Derivatives

The following tables summarize the in vitro antiviral activity and pharmacokinetic parameters of various Remdesivir ester derivatives from early-stage research.

Table 1: In Vitro Antiviral Activity of Remdesivir Ester Derivatives against SARS-CoV-2

CompoundDerivative TypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Citation
ODBG-P-RVn Lipid ProdrugVero E60.026 - 1.13>100>88.5[1][2]
HSAEC1-KT~Remdesivir20.5-[2][3]
V2043 (ODBG-P-RVn) Phospholipid ProdrugCalu-30.320--[4]
V2053 Phospholipid ProdrugCalu-30.154--[4]
V2067 Phospholipid ProdrugCalu-30.082--[4]
3'-O-tetradecanoyl-RDV (4a) Fatty Acyl ConjugateVero E62.3>200>87[5]
Calu-30.24>25>104[5]
3'-O-4-oxatetradodecanoyl-RDV (4b) Fatty Acyl ConjugateVero E62.0>200>100[5]
Calu-30.18>25>139[5]
Acetylated Remdesivir Acetyl Ester----[6][7]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data for acetylated Remdesivir is qualitative from the provided sources.

Table 2: Pharmacokinetic Parameters of Oral Remdesivir Ester Derivatives in Animal Models

CompoundDerivative TypeAnimal ModelDose (mg/kg)Cmax (µM)Tmax (h)Oral Bioavailability (%)Citation
V2043 (ODBG-P-RVn) Phospholipid ProdrugBALB/c Mice20> EC90 for 24h-73.6[4][8]
V2053 Phospholipid ProdrugBALB/c Mice20< EC90 after 12h-51[4][8]
V2067 Phospholipid ProdrugBALB/c Mice20> EC90 for 24h-57[4][8]
3'-O-(12-ethylthiododecanoyl)-RDV (4c) Fatty Acyl ConjugateHuman Plasma (in vitro)-77.9% remaining at 4h--[5][9]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. EC90 values are compound-specific and cell-line dependent.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are outlines of key experimental protocols cited in the early-stage research of Remdesivir ester derivatives.

Synthesis of Remdesivir Ester Derivatives

Synthesis_Workflow Starting_Material Remdesivir or GS-441524 Reaction Reaction in Anhydrous Solvent (e.g., DCM/THF) Starting_Material->Reaction Reagent Esterifying Agent (e.g., Acetyl Chloride, Fatty Acyl Chloride) Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Remdesivir Ester Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of Remdesivir ester derivatives.

1. Synthesis of Acetylated Remdesivir Derivatives [6][7]

  • Materials : Remdesivir, acetyl chloride, anhydrous dichloromethane (B109758) (DCM), anhydrous tetrahydrofuran (B95107) (THF), triethylamine (B128534).

  • Procedure :

    • Dissolve Remdesivir in a 2:1 mixture of anhydrous DCM and THF.

    • Add triethylamine to the solution.

    • Separately, dissolve acetyl chloride in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the Remdesivir solution over 60 minutes.

    • Heat the reaction mixture to 30-40°C and stir for 6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the product is purified, typically via chromatographic methods.

    • The structure of the final product is confirmed using spectroscopic methods such as 1H NMR and 13C NMR.

2. Synthesis of Fatty Acyl Conjugates of Remdesivir [5]

  • Materials : Remdesivir, fatty acid, oxalyl chloride, dry benzene, diisopropylethylamine (DIPEA).

  • Procedure :

    • Activate the fatty acid by converting it to its acyl chloride form by reacting with oxalyl chloride in dry benzene.

    • In a separate reaction, dissolve Remdesivir in a suitable solvent.

    • React the fatty acyl chloride with the Remdesivir solution in the presence of DIPEA for 5-9 hours. This results in monofatty acyl derivatives at the 2'- and 3'-positions.

    • The reaction products are then purified and characterized.

In Vitro Antiviral Activity Assays

Antiviral_Assay_Workflow Cell_Seeding Seed Host Cells (e.g., Vero E6, Calu-3) in 96-well plates Compound_Addition Add Serial Dilutions of Remdesivir Ester Derivative Cell_Seeding->Compound_Addition Viral_Infection Infect Cells with Virus (e.g., SARS-CoV-2) Compound_Addition->Viral_Infection Incubation Incubate for a Defined Period (e.g., 24-72h) Viral_Infection->Incubation Endpoint_Measurement Measure Viral Activity (e.g., CPE, Plaque Count, Viral RNA Quantification) Incubation->Endpoint_Measurement Data_Analysis Calculate EC50 and CC50 Endpoint_Measurement->Data_Analysis

Caption: General workflow for in vitro antiviral activity assays.

1. SARS-CoV-2 Microneutralization Assay [10][11][12][13]

  • Cell Lines : Vero E6 cells are commonly used.

  • Procedure :

    • Seed Vero E6 cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of the test compounds (Remdesivir ester derivatives).

    • Pre-incubate the diluted compounds with a known amount of SARS-CoV-2 for 1 hour at 37°C.

    • Add the virus-compound mixture to the cells and incubate for a specified period (e.g., 24-72 hours).

    • Assess the viral cytopathic effect (CPE) or quantify viral replication using methods like ELISA targeting a viral protein (e.g., nucleocapsid) or quantitative reverse transcription PCR (qRT-PCR) for viral RNA.

    • In parallel, assess cell viability in the presence of the compounds without the virus to determine the 50% cytotoxic concentration (CC50).

    • Calculate the 50% effective concentration (EC50) from the dose-response curve.

Pharmacokinetic Analysis

1. LC-MS/MS Method for Quantification in Plasma [14][15][16][17]

  • Sample Preparation :

    • Treat plasma samples with formic acid to stabilize Remdesivir and its metabolites.

    • Perform protein precipitation using an organic solvent like acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled Remdesivir).

    • Centrifuge the samples and collect the supernatant for analysis.

  • Chromatography :

    • Utilize a suitable UPLC/HPLC column (e.g., Acquity UPLC HSS T3).

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry :

    • Use a tandem mass spectrometer with electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis :

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion

Early-stage research into Remdesivir ester derivatives has demonstrated significant promise in overcoming the limitations of the parent drug. Lipid and phospholipid prodrugs have shown enhanced oral bioavailability and potent in vitro antiviral activity. Fatty acyl and acetyl esters are also being explored to modulate the physicochemical properties of Remdesivir. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this critical area of antiviral drug discovery. Continued investigation into the structure-activity relationships, metabolic stability, and in vivo efficacy of these derivatives is essential to identify lead candidates for clinical development, ultimately expanding the therapeutic options for treating infections caused by RNA viruses.

References

"target identification for Remdesivir methylpropyl ester analog"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the target identification and mechanism of action of the well-characterized antiviral prodrug, Remdesivir (B604916) (GS-5734). As of this writing, specific experimental data for a "Remdesivir methylpropyl ester analog" is not extensively available in the public domain. However, based on the structural similarity, it is highly probable that this analog shares the same primary molecular target and mechanism of action as Remdesivir. The principles, protocols, and data presented herein for Remdesivir serve as a robust framework for the investigation of its analogs.

Executive Summary

Remdesivir is a broad-spectrum antiviral agent, initially developed for Hepatitis C and later investigated for Ebola virus.[1] It has demonstrated significant in vitro activity against a range of RNA viruses, including coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[2][3] The primary molecular target of Remdesivir has been unequivocally identified as the viral RNA-dependent RNA polymerase (RdRp) , an essential enzyme for viral genome replication.[4][5] This guide provides an in-depth overview of the target identification, mechanism of action, and relevant experimental protocols applicable to Remdesivir and its structural analogs.

Metabolic Activation and Pathway to the Target

Remdesivir is a phosphoramidate (B1195095) prodrug, designed to efficiently penetrate host cells.[4] Once inside the cell, it undergoes a multi-step metabolic activation to form its pharmacologically active nucleoside triphosphate analog.[3][5] This intracellular conversion is crucial for its antiviral activity.

The key molecular players in the metabolic activation of Remdesivir are summarized in the table below.

Compound Name Abbreviation Description Primary Role
RemdesivirGS-5734The administered phosphoramidate prodrug.Cell penetration.
GS-704277-An intermediate alanine (B10760859) metabolite.Step in the metabolic cascade.
GS-441524 Monophosphate-The nucleoside monophosphate form.Precursor to the active triphosphate.
Remdesivir TriphosphateRDV-TP / GS-443902The active nucleoside triphosphate analog.Competitive inhibitor of viral RdRp.
Adenosine (B11128) TriphosphateATPThe natural substrate for RdRp.Competes with RDV-TP for incorporation into the nascent RNA strand.

The metabolic activation pathway begins with the cleavage of the ester bond, followed by the removal of the phosphoramidate moiety to yield the monophosphate form, which is then subsequently phosphorylated by host cell kinases to the active triphosphate.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir_prodrug Remdesivir (Methylpropyl Ester Analog) Remdesivir_in_cell Remdesivir Analog Remdesivir_prodrug->Remdesivir_in_cell Cellular Uptake Alanine_Metabolite Alanine Metabolite Remdesivir_in_cell->Alanine_Metabolite Esterases (e.g., CES1, CTSA) Monophosphate GS-441524 Monophosphate Alanine_Metabolite->Monophosphate Phosphoamidase (e.g., HINT1) Diphosphate GS-441524 Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active RDV-TP (GS-443902) Diphosphate->Triphosphate Host Kinases

Fig. 1: Metabolic Activation Pathway of Remdesivir Analog.

Primary Target: Viral RNA-Dependent RNA Polymerase (RdRp)

The active form of Remdesivir, RDV-TP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[6] This enzyme is central to the life cycle of RNA viruses as it is responsible for replicating the viral genome.[7]

Mechanism of Action

RDV-TP mimics the natural substrate, adenosine triphosphate (ATP), and is incorporated into the nascent viral RNA chain by the RdRp.[5] Unlike many nucleoside analogs that cause immediate chain termination, Remdesivir employs a delayed chain termination mechanism.[1][3] After the incorporation of RDV-TP, the RdRp can add a few more nucleotides before RNA synthesis is halted.[6] This delayed termination is a key feature of its antiviral activity.

cluster_0 Viral RNA Replication RdRp Viral RdRp Incorporation Nucleotide Incorporation RdRp->Incorporation Binds to RNA RNA_Template Viral RNA Template RNA_Template->Incorporation Nascent_RNA Nascent RNA Strand Nascent_RNA->Incorporation ATP ATP ATP->Incorporation Natural Substrate RDV_TP Active RDV-TP RDV_TP->Incorporation Competes with ATP Elongation RNA Elongation Incorporation->Elongation ATP Incorporated Termination Delayed Chain Termination Incorporation->Termination RDV-TP Incorporated

Fig. 2: Mechanism of RdRp Inhibition by Active Remdesivir Analog.

Experimental Protocols for Target Identification and Validation

A variety of in vitro and cell-based assays are employed to identify and validate the molecular target of antiviral compounds like Remdesivir and its analogs.

In Vitro RdRp Inhibition Assay

Objective: To determine the direct inhibitory effect of the active triphosphate form of the Remdesivir analog on the activity of purified viral RdRp.

Methodology:

  • Expression and Purification of RdRp: The viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12 in complex with nsp7 and nsp8 cofactors) is expressed in a suitable system (e.g., insect cells) and purified using affinity chromatography.[6]

  • Assay Setup: A reaction mixture is prepared containing the purified RdRp complex, a synthetic RNA template-primer, ribonucleoside triphosphates (rNTPs, including radiolabeled or fluorescently labeled UTP for detection), and varying concentrations of the Remdesivir analog triphosphate (RDV-TP).

  • Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction is then stopped (quenched) at a specific time point by adding a solution containing EDTA.

  • Product Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The amount of full-length RNA product is quantified using phosphorimaging or fluorescence scanning. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

Objective: To determine the efficacy of the Remdesivir analog in inhibiting viral replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible host cell line (e.g., Vero E6 or human airway epithelial cells for SARS-CoV-2) is cultured in appropriate media.[8]

  • Compound Treatment: Cells are pre-treated with a serial dilution of the Remdesivir analog for a specified period.

  • Viral Infection: The treated cells are then infected with the virus at a known multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using one of several methods:

    • Plaque Assay: To determine the number of infectious virus particles.

    • qRT-PCR: To measure the amount of viral RNA.

    • Cytopathic Effect (CPE) Assay: To assess virus-induced cell death.

  • Data Analysis: The effective concentration that inhibits viral replication by 50% (EC50) is determined by plotting the percentage of inhibition against the compound concentration. The cytotoxic concentration that kills 50% of the cells (CC50) is also determined in parallel to calculate the selectivity index (SI = CC50/EC50).

Start Start: Target Validation Workflow Purify_RdRp Express and Purify Viral RdRp Start->Purify_RdRp Culture_Cells Culture Susceptible Host Cells Start->Culture_Cells RdRp_Assay In Vitro RdRp Inhibition Assay Purify_RdRp->RdRp_Assay Calculate_IC50 Determine IC50 RdRp_Assay->Calculate_IC50 End End: Target Validated Calculate_IC50->End Treat_Cells Treat Cells with Remdesivir Analog Culture_Cells->Treat_Cells Infect_Cells Infect Cells with Virus Treat_Cells->Infect_Cells Quantify_Replication Quantify Viral Replication Infect_Cells->Quantify_Replication Calculate_EC50_CC50 Determine EC50 & CC50 Quantify_Replication->Calculate_EC50_CC50 Selectivity_Index Calculate Selectivity Index Calculate_EC50_CC50->Selectivity_Index Selectivity_Index->End

Fig. 3: Experimental Workflow for Target Validation.

Potential Off-Targets and Selectivity

An ideal antiviral drug should exhibit high selectivity for its viral target over host cellular machinery. The active triphosphate form of Remdesivir has been shown to be a poor substrate for human DNA and RNA polymerases, including mitochondrial RNA polymerase.[2] This high degree of selectivity contributes to its favorable safety profile. However, when evaluating novel analogs, it is crucial to perform counter-screening against a panel of human polymerases and other nucleoside-metabolizing enzymes to ensure target specificity and rule out potential off-target effects that could lead to toxicity.

Conclusion

The primary molecular target of Remdesivir and, by logical extension, its close structural analogs such as a methylpropyl ester variant, is the viral RNA-dependent RNA polymerase. The mechanism of action involves intracellular metabolic activation to a triphosphate form that acts as a competitive inhibitor of RdRp, leading to delayed chain termination of the nascent viral RNA. The experimental protocols outlined in this guide provide a comprehensive framework for the validation of this target and the preclinical evaluation of novel Remdesivir analogs. A thorough understanding of the target engagement and mechanism of action is paramount for the rational design and development of next-generation antiviral therapeutics.

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of Remdesivir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916), an adenosine (B11128) nucleotide analog prodrug, has been a critical component in the therapeutic arsenal (B13267) against RNA viruses, most notably SARS-CoV-2.[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[1][2] The development of new analogs of Remdesivir, such as the conceptual Remdesivir methylpropyl ester analog, is a promising avenue for enhancing antiviral efficacy, improving pharmacokinetic profiles, and overcoming potential resistance. However, a crucial step in the preclinical evaluation of any new antiviral candidate is a thorough assessment of its cytotoxicity to ensure a favorable therapeutic window.

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary cytotoxicity assessment of novel Remdesivir analogs. It details widely accepted in vitro assays for measuring cell viability, membrane integrity, and apoptosis. Furthermore, this document outlines potential signaling pathways that may be affected by Remdesivir and its analogs, offering a deeper understanding of the on-target and off-target effects of these compounds. While specific data for a "this compound" is not publicly available, the protocols and frameworks presented herein are directly applicable to its evaluation.

Data Presentation: Cytotoxicity of Remdesivir and Analogs

A critical aspect of preclinical assessment is the quantitative determination of a compound's cytotoxic and antiviral concentrations. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of viable cells, while the 50% effective concentration (EC50) is the concentration required to inhibit viral activity by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of a drug's therapeutic potential.

Table 1: In Vitro Cytotoxicity and Antiviral Activity of Remdesivir and Selected Analogs

Compound/AnalogCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Remdesivir (GS-5734)MRC-5> 2.000.07 (HCoV-229E)> 28.5[5]
Remdesivir (GS-5734)A549-hACE2> 102.8 (SARS-CoV-2 nLUC)> 3.57[6]
Remdesivir (GS-5734)Calu-3 2B4> 100.16 (MERS-CoV)> 62.5[7]
GS-441524 (Parent Nucleoside)A549-hACE2> 103.3 (SARS-CoV-2 nLUC)> 3.03[6]
GS-441524 (Parent Nucleoside)Calu-3 2B4> 102.1 (MERS-CoV)> 4.76[7]
GS-621763 (Tri-isobutyryl ester of GS-441524)A549-hACE2> 102.8 (SARS-CoV-2 nLUC)> 3.57[6]
5'-O-(tetradecanoyl)FTCMRC-587.572.8 (HCoV-229E)1.2[5]

Note: The specific this compound is not represented due to a lack of publicly available data. The table illustrates the type of data that would be generated for such a compound.

Experimental Protocols

A multi-parametric approach is recommended for a robust preliminary cytotoxicity assessment. This typically involves assays that measure metabolic activity, cell membrane integrity, and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[8][10]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • HepG2 cells (or other relevant cell line)

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • DMSO (cell culture grade)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 540-590 nm)[10][11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 10^4 cells/well).[8] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Remdesivir analog in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well.[11] Include vehicle-only controls and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8][12]

  • Solubilization: Carefully remove the medium from each well. Add 50-100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by pipetting up and down.

  • Absorbance Reading: Read the absorbance at 540 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[13]

Materials:

  • 96-well tissue culture plates

  • Cells and culture medium

  • This compound (or other test compound)

  • LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar)[14][15]

  • Lysis buffer (often included in the kit)

  • Microplate reader (absorbance at ~490 nm)[15][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Prepare wells for the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium-only (background).[14][15]

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.[16]

  • Reagent Addition: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17]

Materials:

  • Flow cytometer

  • Cells and culture medium

  • This compound (or other test compound)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[17]

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the Remdesivir analog at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).[17]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary cytotoxicity assessment of a novel Remdesivir analog.

G Experimental Workflow for Preliminary Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation and Mechanistic Insight cluster_2 Phase 3: Advanced Analysis A Compound Synthesis (this compound) B Cell Line Selection (e.g., HepG2, A549, Vero E6) A->B C MTT Assay (Determine CC50) B->C D LDH Assay (Confirm membrane damage) C->D E Annexin V/PI Apoptosis Assay (Quantify apoptosis vs. necrosis) C->E F Data Analysis & Interpretation D->F E->F G Signaling Pathway Analysis (e.g., Western Blot for key proteins) F->G H Report Generation G->H

Preliminary Cytotoxicity Assessment Workflow.
Potential Signaling Pathways Affected by Remdesivir

Research has indicated that Remdesivir may influence several intracellular signaling pathways, which could contribute to both its antiviral effect and potential cytotoxicity.[19][20] Understanding these pathways is crucial for a comprehensive toxicological profile of any new analog.

G Potential Signaling Pathways Perturbed by Remdesivir Analogs cluster_0 Mitochondrial Function cluster_1 Kinase Signaling Pathways cluster_2 Inflammatory and Immune Response cluster_3 Cellular Stress and Survival Remdesivir Remdesivir Analog Mito Mitochondrial RNA Polymerase Inhibition Remdesivir->Mito PI3K_Akt PI3K-Akt Remdesivir->PI3K_Akt MAPK MAPK Remdesivir->MAPK TGF_beta TGF-β Remdesivir->TGF_beta TLR Toll-like Receptor Signaling Remdesivir->TLR AMPK AMPK Activation Remdesivir->AMPK STAT3 STAT3 Inhibition Remdesivir->STAT3 Mito_Tox Mitochondrial Toxicity Mito->Mito_Tox Apoptosis Apoptosis Mito_Tox->Apoptosis mTOR mTOR PI3K_Akt->mTOR AMPK->Apoptosis STAT3->Apoptosis

Signaling Pathways Potentially Modulated by Remdesivir.

Discussion

The preliminary cytotoxicity assessment of a novel Remdesivir analog, such as the proposed methylpropyl ester, is a foundational step in its preclinical development. The multifaceted approach detailed in this guide, combining assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI), provides a robust initial safety profile.

It is important to note that one possible mode of toxicity for nucleoside analogs is mitochondrial toxicity, as mitochondrial polymerases may incorporate these analogs, albeit at a lower rate than the viral RdRp.[1][21] Studies on Remdesivir have shown that it can inhibit mitochondrial RNA polymerase, which could be a source of cytotoxicity.[1] Furthermore, investigations into the broader cellular effects of Remdesivir have identified several signaling pathways that may be modulated by the drug, including the PI3K-Akt-mTOR pathway, MAPK signaling, and TGF-β signaling.[20][22] Remdesivir has also been shown to induce lytic reactivation of certain herpesviruses by regulating intracellular signaling pathways, such as increasing AMPK phosphorylation and decreasing STAT3 phosphorylation.[19]

When evaluating a new analog, it is crucial to consider that even minor structural modifications can significantly alter its biological activity and toxicity profile. Therefore, the experimental framework presented here should be applied rigorously. The ultimate goal is to identify compounds with a high selectivity index, indicating potent antiviral activity with minimal host cell toxicity. The findings from these in vitro studies are essential for making informed decisions about advancing a candidate to further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a Remdesivir analog incorporating a methylpropyl ester in the phosphoramidate (B1195095) promoiety. Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity.[1][2] The synthesis of analogs with varied ester functionalities can be crucial for modifying the pharmacokinetic properties of the parent drug. The protocol described herein is adapted from established synthetic routes for Remdesivir, commencing from the nucleoside core, GS-441524.[3][4] This document outlines the necessary reagents, step-by-step procedures, and purification methods.

Introduction

Remdesivir (GS-5734) is a phosphoramidate prodrug of a C-nucleoside analog, GS-441524.[3][4] It functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2] Upon administration, Remdesivir is metabolized within the host cell to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to delayed chain termination. The phosphoramidate group, often referred to as a "ProTide," is a key feature that enhances cell permeability and allows the drug to bypass the initial, often rate-limiting, nucleoside phosphorylation step.[1]

The structure of the amino acid ester within the ProTide moiety can significantly influence the drug's activation rate, stability, and tissue distribution. This protocol details the synthesis of a Remdesivir analog where the 2-ethylbutyl ester in the L-alanine moiety is replaced with a methylpropyl (isobutyl) ester.

Synthesis Overview

The synthesis of the Remdesivir methylpropyl ester analog from GS-441524 can be broadly divided into two key stages:

  • Preparation of the Phosphoramidate Reagent: Synthesis of the (S)-methylpropyl L-alaninyl phosphorodiamidate.

  • Coupling and Deprotection: Coupling of the phosphoramidate reagent with the protected GS-441524 nucleoside core, followed by deprotection to yield the final product.

A more streamlined approach, starting from the readily available GS-441524, involves a three-step sequence of protection, phosphoramidation, and deprotection.[3]

Experimental Protocols

Materials and Reagents
  • GS-441524

  • L-Alanine

  • Methylpropyl alcohol (Isobutanol)

  • Thionyl chloride

  • Phenyl phosphorodichloridate

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • tert-Butylmagnesium chloride (t-BuMgCl)

  • Tetrahydrofuran (B95107) (THF)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Standard laboratory glassware and equipment

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of L-alanine methylpropyl ester hydrochloride

This protocol describes the preparation of the amino acid ester required for the phosphoramidate moiety.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylpropyl alcohol (isobutanol).

  • Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, remove the ice bath and add L-alanine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, L-alanine methylpropyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Protocol 2: Synthesis of the Phosphoramidate Coupling Agent

This protocol outlines the preparation of the phenyl phosphoramidate of L-alanine methylpropyl ester.

  • Dissolve L-alanine methylpropyl ester hydrochloride in dichloromethane (DCM) and cool the solution in an ice bath.

  • Add triethylamine (TEA) dropwise to neutralize the hydrochloride and then add phenyl phosphorodichloridate.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphoramidate reagent. This reagent can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of this compound from GS-441524

This protocol details a three-step synthesis involving protection, phosphoramidation, and deprotection.[3]

Step 1: Protection of GS-441524

  • Dissolve GS-441524 in pyridine (B92270) in a round-bottom flask.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours. The progress can be monitored by TLC.

  • Upon completion, the protected intermediate can be used directly in the next step after removal of the solvent under reduced pressure.

Step 2: Phosphoramidation

  • Dissolve the protected GS-441524 and the phosphoramidate reagent from Protocol 2 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -20°C and add a solution of tert-butylmagnesium chloride (t-BuMgCl) in THF dropwise.

  • Stir the reaction mixture at this temperature for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the previous step in a solution of acetic acid in isopropanol.

  • Heat the reaction mixture to 50°C and stir for 18 hours.

  • Monitor the deprotection by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final this compound.

Data Presentation

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
L-alanine methylpropyl ester HClC7H16ClNO2181.6670-85>98
Protected GS-441524--Quantitative-
This compoundC25H31N6O8P574.5380-90 (from protected GS-441524)>99

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the this compound starting from GS-441524.

Synthesis_Workflow cluster_reagents Key Reagents cluster_process Synthesis Steps cluster_products Intermediates & Final Product GS441524 GS-441524 Protection Protection GS441524->Protection DMFDMA DMF-DMA DMFDMA->Protection Phosphoramidate Methylpropyl L-alaninyl Phenyl Phosphoramidate Phosphoramidation Phosphoramidation Phosphoramidate->Phosphoramidation Acid Acetic Acid Deprotection Deprotection Acid->Deprotection Protected_GS Protected GS-441524 Protection->Protected_GS Step 1 Coupled_Product Protected Analog Phosphoramidation->Coupled_Product Step 2 Final_Product Remdesivir Methylpropyl Ester Analog Deprotection->Final_Product Step 3 Protected_GS->Phosphoramidation Coupled_Product->Deprotection

Caption: A flowchart of the three-step synthesis of the Remdesivir analog.

Signaling Pathway (Mechanism of Action)

The diagram below illustrates the intracellular activation pathway of a Remdesivir analog.

MoA_Pathway cluster_cell Host Cell Prodrug Remdesivir Analog (Cell Permeable) Intracellular_Prodrug Intracellular Remdesivir Analog Prodrug->Intracellular_Prodrug Cellular Uptake Monophosphate Nucleoside Monophosphate Intracellular_Prodrug->Monophosphate Esterases Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Kinases Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Kinases RdRp Viral RdRp Triphosphate->RdRp RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporation Termination Delayed Chain Termination RNA_Chain->Termination

Caption: Intracellular activation pathway of the Remdesivir prodrug.

References

Application Notes and Protocols for the Synthesis of Remdesivir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Remdesivir (B604916) and its analogs, targeting modifications at the ribose, phosphoramidate (B1195095), and nucleobase moieties. The information is intended to guide researchers in medicinal chemistry and drug development in the preparation of these antiviral compounds.

Synthesis of Remdesivir from GS-441524 via a Three-Step Process

This protocol outlines a highly efficient, three-step synthesis of Remdesivir from the nucleoside core, GS-441524. The process involves protection of the hydroxyl groups, phosphoramidation, and final deprotection.

Experimental Protocol:

Step 1: Protection of GS-441524

  • To a solution of GS-441524 in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Concentrate the mixture under reduced pressure to obtain the crude protected intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Phosphoramidation

  • Dissolve the crude protected GS-441524 in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to the recommended temperature (e.g., -10°C to -78°C).

  • Add a solution of the chiral phosphoramidate reagent and a Grignard reagent (e.g., t-BuMgCl) dropwise.

  • Allow the reaction to proceed until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent and dry the organic layer.

  • Concentrate the solvent to yield the crude protected Remdesivir analog.

Step 3: Deprotection to Yield Remdesivir

  • Dissolve the crude protected Remdesivir analog in a solution of acetic acid in an alcohol (e.g., isopropanol).

  • Heat the reaction mixture and stir until the deprotection is complete.

  • Concentrate the reaction mixture and purify the residue by chromatography to yield Remdesivir.

Quantitative Data:

StepProductOverall YieldPurity (HPLC)Diastereomeric RatioReference
Three-Step SynthesisRemdesivir85%99.4%99.9:0.1[1]

Synthesis Workflow:

GS441524 GS-441524 Protected_GS Protected Intermediate GS441524->Protected_GS Protection (DMF-DMA) Protected_Rem Protected Remdesivir Protected_GS->Protected_Rem Phosphoramidation (Chiral Phosphoramidate, t-BuMgCl) Remdesivir Remdesivir Protected_Rem->Remdesivir Deprotection (AcOH, Isopropanol)

Caption: Three-step synthesis of Remdesivir from GS-441524.

Synthesis of Acetylated Remdesivir Analogs

This protocol describes the synthesis of Remdesivir analogs through acetylation of the ribose hydroxyl groups. This modification can influence the compound's permeability and antiviral activity.[2][3][4]

Experimental Protocol:

  • Dissolve Remdesivir in a mixture of anhydrous dichloromethane (B109758) and tetrahydrofuran (B95107) (2:1 ratio).[3]

  • Add triethylamine (B128534) to the solution.[3]

  • Separately, dissolve acetyl chloride (1.5 equivalents) in anhydrous dichloromethane.[3]

  • Add the acetyl chloride solution dropwise to the Remdesivir solution over 60 minutes.[3]

  • Heat the reaction mixture to 40°C and stir for 6 hours.[3]

  • Upon completion, evaporate the solvent.[3]

  • Purify the residue to obtain the acetylated Remdesivir derivative.

Quantitative Data:

ProductYieldRf ValueReference
Acetylated Remdesivir77.34%0.54[4][5]

Reaction Pathway:

Remdesivir Remdesivir Acetylated_Remdesivir Acetylated Remdesivir Remdesivir->Acetylated_Remdesivir Acetylation (Acetyl Chloride, Triethylamine)

Caption: Acetylation of Remdesivir to produce analogs.

Synthesis of Nucleobase-Modified Remdesivir Analogs

This section outlines a synthetic approach for Remdesivir analogs with modifications to the pyrrolotriazine nucleobase. This strategy allows for the exploration of structure-activity relationships related to the base moiety.

Experimental Protocol (General Approach):

  • Synthesis of the Modified Nucleobase: Prepare the desired modified pyrrolotriazine nucleobase. A reported method involves the Lewis acid-mediated cyclization of a cyanoamidine intermediate.[6]

  • Glycosylation: Couple the modified nucleobase with a protected ribose derivative (e.g., a ribonolactone). This C-C bond formation is a key step and can be achieved through methods like lithium-halogen exchange followed by nucleophilic attack.[2][7]

  • Introduction of the 1'-Cyano Group: Convert the 1'-hydroxyl group of the coupled product to a cyano group, often using reagents like TMSCN and a Lewis acid.[7]

  • Deprotection of the Ribose Moiety: Remove the protecting groups from the ribose ring.

  • Phosphoramidation: Introduce the phosphoramidate prodrug moiety at the 5'-hydroxyl position as described in the synthesis of Remdesivir.

  • Final Deprotection and Purification: Remove any remaining protecting groups and purify the final analog.

Conceptual Workflow:

Mod_Base Modified Nucleobase C_Nucleoside C-Nucleoside Intermediate Mod_Base->C_Nucleoside Glycosylation Ribose Protected Ribose Ribose->C_Nucleoside C1_Cyano 1'-Cyano Nucleoside C_Nucleoside->C1_Cyano Cyanation Final_Analog Nucleobase-Modified Analog C1_Cyano->Final_Analog Phosphoramidation & Deprotection

Caption: General workflow for synthesizing nucleobase-modified analogs.

Synthesis of Orally Bioavailable Lipid Prodrugs of Remdesivir Nucleoside

This protocol describes the synthesis of lipid-based prodrugs of the Remdesivir nucleoside (GS-441524), aiming to improve oral bioavailability.[8][9]

Experimental Protocol (Conceptual):

  • Starting Material: Begin with the Remdesivir nucleoside, GS-441524.

  • Phosphorylation: Phosphorylate the 5'-hydroxyl group of GS-441524 to yield the monophosphate.

  • Coupling with Lipophilic Moiety: Couple the monophosphate with a lipid-containing group. This can be achieved through various phosphoramidate or phosphate (B84403) ester formation chemistries. The specific lipid moiety can be varied to optimize pharmacokinetic properties.

  • Purification: Purify the resulting lipid prodrug using appropriate chromatographic techniques.

Signaling Pathway of Prodrug Activation:

Lipid_Prodrug Oral Lipid Prodrug RVn_MP Remdesivir Nucleoside Monophosphate Lipid_Prodrug->RVn_MP Intracellular Cleavage RVn_TP Active Remdesivir Triphosphate RVn_MP->RVn_TP Cellular Kinases RdRp Viral RdRp RVn_TP->RdRp Incorporation Inhibition Inhibition of Viral Replication RdRp->Inhibition Lead_Compound Lead Compound (e.g., Remdesivir) Bioisosteric_Replacement Bioisosteric Replacement (e.g., OH to F, CH to N) Lead_Compound->Bioisosteric_Replacement Analog_Library Library of Analogs Bioisosteric_Replacement->Analog_Library SAR_Studies Structure-Activity Relationship Studies Analog_Library->SAR_Studies Optimized_Analog Optimized Analog SAR_Studies->Optimized_Analog

References

Application Notes and Protocols for Cell-Based Antiviral Activity Assay of a Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir (B604916), an adenosine (B11128) nucleotide analog prodrug, has demonstrated broad-spectrum antiviral activity against various RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Its active form, a triphosphate analog, is incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[2][3][4][5] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral activity of a novel Remdesivir analog, specifically a methylpropyl ester derivative.

These protocols are designed to be adaptable for screening and characterizing the in vitro efficacy of this and other similar antiviral compounds. The described assays include the plaque reduction assay, cytopathic effect (CPE) inhibition assay, and a virus yield reduction assay, which are standard methods for quantifying antiviral activity.[6][7][8]

Mechanism of Action Signaling Pathway

Remdesivir and its analogs function by intracellular conversion to an active triphosphate form that mimics ATP.[2] This active metabolite is then incorporated into the viral RNA by the RdRp enzyme, which leads to premature termination of the growing RNA strand and halts viral replication.[2][9]

Remdesivir_Mechanism cluster_cell Host Cell Analog Remdesivir Methylpropyl Ester Analog (Prodrug) Metabolism Intracellular Metabolism (Esterases, Kinases) Analog->Metabolism Enters cell Active_TP Active Triphosphate Analog Metabolism->Active_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competes with ATP Viral_RNA Viral RNA Replication RdRp->Viral_RNA Incorporation Termination Delayed Chain Termination Viral_RNA->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Mechanism of action for the Remdesivir analog.

Experimental Protocols

General Cell and Virus Culture
  • Cell Lines: Vero E6 cells are commonly used for SARS-CoV-2 and other viral assays due to their susceptibility to infection and clear cytopathic effect.[6][8] Other suitable cell lines include A549-hACE2 and Calu-3 cells.[10][11]

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Virus Propagation: Viral stocks (e.g., SARS-CoV-2) are propagated in the selected cell line. The virus titer is determined by plaque assay or TCID50 assay to calculate the multiplicity of infection (MOI) for subsequent experiments.

Cytotoxicity Assay

A cytotoxicity assay should be performed to determine the concentration of the compound that is toxic to the cells, which is essential for differentiating antiviral effects from cytotoxic effects.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of the Remdesivir methylpropyl ester analog in culture media.

    • Remove the old media and add 100 µL of the compound dilutions to the wells.

    • Incubate for 48-72 hours (to match the duration of the antiviral assays).

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Protocol:

    • Seed cells in 6-well plates and grow to 90-100% confluency.

    • Prepare serial dilutions of the this compound.

    • Infect the cell monolayers with the virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.[6]

    • Remove the viral inoculum and wash the cells with PBS.

    • Overlay the cells with a mixture of 2X DMEM and 1.2% agarose (B213101) containing the serial dilutions of the compound.

    • Incubate for 72 hours at 37°C.

    • Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.

    • Count the number of plaques and calculate the 50% effective concentration (EC50).

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[8]

    • Prepare serial dilutions of the compound.

    • Pre-treat the cells with the compound dilutions for 1-2 hours.

    • Infect the cells with the virus at a specific MOI (e.g., 0.01).[12]

    • Incubate for 48-72 hours until CPE is observed in the virus control wells.

    • Assess cell viability using crystal violet staining or a cell viability reagent.

    • Calculate the EC50 based on the inhibition of CPE.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

  • Protocol:

    • Seed cells in a 24-well plate and incubate overnight.

    • Infect the cells with the virus at a specific MOI for 1 hour.

    • Remove the inoculum, wash the cells, and add media containing serial dilutions of the compound.

    • Incubate for 48 hours.

    • Collect the cell culture supernatant.

    • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

    • Calculate the EC50 based on the reduction in viral titer.

Experimental Workflow Diagram

Antiviral_Assay_Workflow Start Start: Prepare Cell Cultures Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Antiviral Activity Assays Start->Antiviral Data Data Analysis: Calculate EC50 and Selectivity Index (SI) Cytotoxicity->Data Plaque Plaque Reduction Assay Antiviral->Plaque CPE CPE Inhibition Assay Antiviral->CPE Yield Virus Yield Reduction Assay Antiviral->Yield Plaque->Data CPE->Data Yield->Data End End: Determine Antiviral Potency Data->End

Caption: General workflow for antiviral compound testing.

Data Presentation

The antiviral activity and cytotoxicity of the this compound should be summarized in a table for clear comparison. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates a more favorable safety profile.

CompoundCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Vero E6Plaque ReductionDataDataCalculated
This compound Vero E6CPE InhibitionDataDataCalculated
This compound A549-hACE2Virus Yield ReductionDataDataCalculated
Remdesivir (Control) Vero E6Plaque Reduction0.07[13]>100[6]>1428

Note: EC50 and CC50 values for the analog are placeholders and need to be determined experimentally.

Logical Relationship Diagram

Logical_Relationship Compound Remdesivir Methylpropyl Ester Analog InVitro In Vitro Cell-Based Assays Compound->InVitro Potency Antiviral Potency (EC50) InVitro->Potency Toxicity Cellular Toxicity (CC50) InVitro->Toxicity SI Selectivity Index (SI) Potency->SI CC50 / EC50 Toxicity->SI Efficacy Potential Therapeutic Efficacy SI->Efficacy

Caption: Evaluation of therapeutic potential.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the initial in vitro evaluation of a this compound. By systematically assessing the antiviral potency and cytotoxicity, researchers can determine the therapeutic potential of novel antiviral candidates. It is crucial to include a known active compound, such as Remdesivir, as a positive control in all assays to validate the experimental setup and provide a benchmark for comparison. Further studies, including mechanism-of-action investigations and in vivo efficacy studies, are necessary for the continued development of promising antiviral compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity determination of Remdesivir (B604916) methylpropyl ester analog, a derivative of the antiviral prodrug Remdesivir.[1][2] The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main compound and separate it from potential process-related impurities and degradation products. The protocol outlines chromatographic conditions, sample preparation, and a forced degradation study to validate the method's specificity and stability-indicating properties in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction

Remdesivir is a broad-spectrum antiviral agent, and its analogs are of significant interest in pharmaceutical research.[5][6] The Remdesivir methylpropyl ester analog (GS-5734 methylpropyl ester analog) is a specific derivative of this compound.[1][7] Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is a critical requirement for regulatory compliance, safety, and therapeutic efficacy.[8][9] HPLC is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and accuracy.[3]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method capable of resolving the this compound from its potential degradation products, which may form under various stress conditions.[10][11]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[12]

  • Chemicals:

    • Acetonitrile (B52724) (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ortho-phosphoric acid (AR Grade)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Hydrogen Peroxide (H₂O₂)

    • Ultrapure Water (Milli-Q® or equivalent)

    • This compound Reference Standard

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. The selection of a C18 column with a mobile phase of acetonitrile and pH-adjusted water is standard for separating moderately polar compounds like Remdesivir and its analogs.[4][12] The UV detection wavelength is set to 246 nm, which is the reported λmax for the analog.[1][7]

Parameter Condition
Mobile Phase Acetonitrile : Water (55:45, v/v), pH adjusted to 4.0 with Ortho-phosphoric acid
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 246 nm
Injection Volume 20 µL
Run Time 20 minutes
Table 1: Optimized Chromatographic Conditions
Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.[12]

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.

Method Validation Protocols

The developed method should be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters and their typical acceptance criteria are summarized in Table 2.

System Suitability

Before analysis, the chromatographic system must meet predefined suitability criteria. Inject the working standard solution six times and evaluate the parameters.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Table 2: System Suitability Criteria
Linearity, Accuracy, and Precision
  • Linearity: A calibration curve is constructed by analyzing a series of solutions over a concentration range (e.g., 5-150 µg/mL).[10][11] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the percent recovery of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The % RSD should be ≤ 2.0%.

Validation Parameter Typical Result
Linearity Range 5 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 1.1 µg/mL
Limit of Quantification (LOQ) 3.3 µg/mL
Table 3: Summary of Method Validation Data
Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3] The API is subjected to various stress conditions to produce potential degradation products.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours, then neutralize with 0.1 N NaOH and dilute with mobile phase.[3]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes, then neutralize with 0.1 N HCl and dilute with mobile phase. As an ester prodrug, Remdesivir is susceptible to base hydrolysis.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, then dilute with mobile phase.[3][11]

  • Thermal Degradation: Expose the solid drug powder to 105°C in a hot air oven for 24 hours. Prepare the sample solution as described previously.[10]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.[3]

The results should demonstrate that the main analyte peak is well-resolved from all degradation product peaks, confirming the method's specificity.

Stress Condition % Degradation Peak Purity
Acid (0.1 N HCl, 60°C) ~1.5%Pass
Base (0.1 N NaOH, RT) ~35.0%Pass
Oxidative (3% H₂O₂) ~2.0%Pass
Thermal (105°C) StablePass
Photolytic (UV light) StablePass
Table 4: Representative Forced Degradation Results[11]

Visualized Workflows

The following diagrams illustrate the experimental process and logical flow of the stability study.

Caption: HPLC Purity Analysis Workflow.

G cluster_main Forced Degradation Study cluster_conditions Stress Conditions Drug Remdesivir Methylpropyl Ester Analog (API) Acid Acidic (0.1 N HCl) Drug->Acid Base Alkaline (0.1 N NaOH) Drug->Base Oxid Oxidative (3% H₂O₂) Drug->Oxid Therm Thermal (105°C) Drug->Therm Photo Photolytic (UV Light) Drug->Photo Analysis HPLC Analysis (Evaluate Peak Purity & Degradation) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Forced Degradation Logic Diagram.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the purity analysis of this compound. The method effectively separates the main component from its degradation products generated under various stress conditions. This protocol is suitable for routine quality control and stability testing in a pharmaceutical research and development environment.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of small molecules. This document provides detailed application notes and experimental protocols for the characterization of a Remdesivir analog, specifically the methylpropyl ester derivative, using various NMR techniques. Remdesivir is an antiviral prodrug that has been utilized in the treatment of viral infections.[1][2] Its analogs are of significant interest in drug discovery and development for their potential therapeutic properties.

These notes will guide researchers through the process of sample preparation, data acquisition, and interpretation for the structural verification of the Remdesivir methylpropyl ester analog. While specific NMR data for the methylpropyl ester analog is not publicly available, this document presents representative ¹H and ¹³C NMR data from a closely related diacetyloxyoxolan derivative of Remdesivir to illustrate the expected chemical shifts and structural correlations.[3][4] This information serves as a valuable reference for researchers working on the synthesis and characterization of novel Remdesivir analogs.

Data Presentation: Representative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a diacetyloxyoxolan derivative of Remdesivir, which can be used as a reference for the characterization of the methylpropyl ester analog. The numbering of the atoms corresponds to the standard Remdesivir core structure.

Table 1: Representative ¹H NMR Chemical Shifts for a Remdesivir Analog

(Data obtained from a diacetyloxyoxolan derivative in CDCl₃)[4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
7.91t1HAromatic H
7.13t1HAromatic H
6.87t2HAromatic H
6.29s1HAromatic H
5.64s1HRibose H
4.61d1HRibose H
4.15q2HMethoxy H
3.91tdd1HRibose H
2.50s3HAcetyl H

Table 2: Representative ¹³C NMR Chemical Shifts for a Remdesivir Analog

(Data obtained from a diacetyloxyoxolan derivative in CDCl₃)[3]

Chemical Shift (δ) ppmAssignment (Proposed)
155.93C=O
155.59C=N
153.88Aromatic C
147.83Aromatic C
128.74Aromatic C
123.95Aromatic C
121.72Aromatic C
119.98Aromatic C
119.95Aromatic C
117.16C≡N
116.41Aromatic C
110.39Aromatic C
100.92Aromatic C
83.33Ribose C
83.27Ribose C
78.32Ribose C
74.41Ribose C
70.33Methoxy C
64.60Methoxy C
64.56Methoxy C

Mandatory Visualization: NMR Workflow

The following diagram illustrates the general workflow for the structural elucidation of the this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation A Weigh ~10-20 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to a clean 5 mm NMR tube B->C D 1D NMR (¹H, ¹³C) C->D Insert into NMR Spectrometer E 2D NMR (COSY, HSQC, HMBC, NOESY) D->E F Fourier Transform, Phasing, and Baseline Correction E->F G Peak Picking and Integration F->G H Chemical Shift Referencing G->H I Assign ¹H and ¹³C signals H->I J Correlate signals using 2D NMR data I->J K Confirm connectivity and stereochemistry J->K L Final Structure Verification K->L

Caption: General workflow for NMR characterization of small molecules.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a sample of the this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes, clean and unscratched[5][6]

  • Pasteur pipette and cotton wool[7]

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Dissolving the Sample: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[6][8] The choice of solvent will depend on the solubility of the analog.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[7]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube. The final volume should be around 0.6 mL, which corresponds to a height of about 4-5 cm in the tube.[6]

  • Mixing: Cap the NMR tube and gently vortex to ensure a homogenous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

This protocol provides general parameters for acquiring 1D and 2D NMR spectra for the structural elucidation of the this compound on a standard NMR spectrometer (e.g., 400-600 MHz).

1. 1D ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons and their chemical environment.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 8-16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

2. 1D ¹³C NMR Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms.

  • Typical Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): 0-220 ppm.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded proton and carbon atoms.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2' on Bruker instruments).

    • ¹H Spectral Width (SW): 12-16 ppm.

    • ¹³C Spectral Width (SW): 0-180 ppm.

    • Number of Increments: 128-256 in the indirect dimension.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • ¹H Spectral Width (SW): 12-16 ppm.

    • ¹³C Spectral Width (SW): 0-220 ppm.

    • Number of Increments: 256-512 in the indirect dimension.

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (through-space interactions), which helps in determining the stereochemistry and 3D conformation of the molecule.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm in both dimensions.

    • Mixing Time (d8): 500-800 ms.

    • Number of Increments: 256-512 in the indirect dimension.

Note on Data Processing: All acquired data should be processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm for ¹H and the residual solvent peak for ¹³C).

References

Application Note: Quantification of Remdesivir and its Analogs using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (B604916) (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity.[1] It is an approved treatment for COVID-19 in hospitalized adults and children.[2] Accurate quantification of Remdesivir and its metabolites is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring.[1] This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Remdesivir and its primary active metabolite, GS-441524, in human plasma. A second metabolite, GS-704277, is also discussed.

Introduction

Remdesivir is a phosphoramidate (B1195095) prodrug that is metabolized within host cells to its active form, an adenosine (B11128) nucleotide analog triphosphate (GS-441524 triphosphate).[3] This active form acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA transcription.[3] Following intravenous administration, Remdesivir is rapidly distributed and metabolized to GS-441524 and an alanine (B10760859) metabolite (GS-704277) in plasma.[3][4] Given the rapid conversion and the therapeutic importance of the active metabolite, a robust and sensitive analytical method for the simultaneous quantification of both the parent drug and its key analogs is essential for clinical research and drug development.[5]

This document outlines a validated LC-MS/MS protocol for the determination of Remdesivir, GS-441524, and GS-704277 in human plasma, providing a tool for clinical pharmacokinetic studies.[4]

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of Remdesivir and its analogs from human plasma.[6] To ensure the stability of the analytes, particularly Remdesivir which can be unstable in plasma, it is crucial to acidify the plasma samples.[4][5]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Remdesivir, GS-441524, and GS-704277 analytical standards

  • Stable isotope-labeled internal standards (SIL-IS): Remdesivir-d5, GS-441524-¹³C₅, or Remdesivir-¹³C₆[1][7][8]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (FA)

  • Zinc Sulfate (ZnSO₄) solution (1 M)

  • Deionized water

Procedure:

  • Sample Acidification: Immediately after collection and centrifugation, treat plasma samples with diluted formic acid to prevent hydrolysis of Remdesivir.[4][5]

  • Precipitation: To 50 µL of plasma sample, add 100 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standards.[9] Some protocols may also include 5 µL of 1 M ZnSO₄ to enhance protein removal.[8][10]

  • Vortex and Centrifuge: Vortex the mixture for approximately 15-30 seconds and then centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.[10]

  • Dilution/Reconstitution: The supernatant can be directly injected or, for improved peak shape, evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.[11] A common practice is to dilute the supernatant with water or mobile phase A prior to injection.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A reversed-phase column is typically used. Examples include:

    • Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[4]

    • Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[7]

    • Kinetex Polar C18 (100 x 2.1 mm, 2.6 µm)[8][12]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: A gradient elution is necessary to achieve good separation of the analytes from endogenous plasma components. A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Key Ion Transitions: The following table summarizes the precursor and product ions for quantification and qualification.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
Remdesivir603.2200.1402.238 / 12
GS-441524292.2173.1147.1 or 202-
GS-704277----
Remdesivir-d5 (IS)607.9204.9406.940 / 14
GS-441524-¹³C₅ (IS)297.0204.0--

Note: The optimal collision energies may vary between different mass spectrometer models and should be optimized empirically.

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Remdesivir and its analogs.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Remdesivir0.5 - 50000.5-[7]
Remdesivir1 - 2501.30.7
Remdesivir1 - 500010.5[8][12]
Remdesivir20 - 50005416[1]
Remdesivir4 - 4000--[4]
GS-4415245 - 250052[8][12]
GS-441524100 - 2500027783[1]
GS-4415242 - 2000--[4]
GS-7042772 - 2000--[4]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Remdesivir1.5, 1000, 4000< 5.2< 9.8-[7]
Remdesivir2.5, 400, 4000< 14.7-89.6 - 110.2[8]
RemdesivirLQC, MQC, HQC< 6.6< 6.6± 11.5[4]
GS-44152412.5, 125, 2000< 14.7-89.6 - 110.2[8]
GS-441524LQC, MQC, HQC< 6.6< 6.6± 11.5[4]
GS-704277LQC, MQC, HQC< 6.6< 6.6± 11.5[4]

Visualizations

G SampleCollection 1. Sample Collection (Human Plasma in K2EDTA) SampleAcidification 2. Sample Acidification (with Formic Acid) SampleCollection->SampleAcidification Spiking 3. Spiking (Internal Standard) SampleAcidification->Spiking ProteinPrecipitation 4. Protein Precipitation (Methanol/Acetonitrile) Spiking->ProteinPrecipitation Centrifugation 5. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 6. Supernatant Transfer Centrifugation->SupernatantTransfer Injection 7. LC-MS/MS Injection SupernatantTransfer->Injection DataAnalysis 8. Data Analysis (Quantification) Injection->DataAnalysis

Caption: Experimental workflow for LC-MS/MS analysis of Remdesivir and its analogs.

G Remdesivir Remdesivir (Prodrug) Hydrolysis Hydrolysis Remdesivir->Hydrolysis AlanineMetabolite Alanine Metabolite (GS-704277) Hydrolysis->AlanineMetabolite Phosphorylation1 Phosphorylation AlanineMetabolite->Phosphorylation1 Monophosphate GS-441524 Monophosphate Phosphorylation1->Monophosphate Phosphorylation2 Phosphorylation Monophosphate->Phosphorylation2 Diphosphate GS-441524 Diphosphate Phosphorylation2->Diphosphate Phosphorylation3 Phosphorylation Diphosphate->Phosphorylation3 Triphosphate Active Triphosphate Form Phosphorylation3->Triphosphate RdRp Viral RdRp Inhibition Triphosphate->RdRp

References

Application Notes and Protocols for Plaque Reduction Assay: Evaluating the Antiviral Efficacy of a Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a cornerstone technique in virology for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for conducting a plaque reduction assay to determine the antiviral activity of a Remdesivir (B604916) methylpropyl ester analog. Remdesivir is a nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp), and its analogs are of significant interest in the development of broad-spectrum antiviral therapeutics.[1][2] This protocol is optimized for viruses that form plaques in susceptible cell lines, such as SARS-CoV-2 in Vero E6 cells.[3][4]

The fundamental principle of this assay is that an effective antiviral agent will reduce the number of plaques, which are localized areas of cell death caused by viral replication.[5] By testing a range of concentrations of the Remdesivir analog, a dose-response curve can be generated to determine its 50% inhibitory concentration (IC₅₀), a key measure of antiviral potency.

Mechanism of Action: Remdesivir and its Analogs

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form.[6] This active metabolite structurally mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6][7] The incorporation of the Remdesivir analog leads to delayed chain termination, thereby halting viral RNA synthesis and replication.[6][8] It is hypothesized that analogs of Remdesivir, such as the methylpropyl ester variant, will share this mechanism of action.

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir_Analog Remdesivir Analog (Prodrug) Active_Metabolite Active Triphosphate Metabolite Remdesivir_Analog->Active_Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with ATP Viral_RNA Viral RNA Replication Inhibition Inhibition of Replication Viral_RNA->Inhibition RdRp->Viral_RNA Incorporation into nascent RNA Virus Virus Virus->Remdesivir_Analog Enters Cell

Caption: Mechanism of action for Remdesivir analogs.

Experimental Protocol: Plaque Reduction Assay

This protocol outlines the steps for determining the antiviral activity of a Remdesivir methylpropyl ester analog.

Materials
  • Cells: Vero E6 cells (or another susceptible cell line)

  • Virus: A plaque-forming virus (e.g., SARS-CoV-2) with a known titer (PFU/mL)

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO)

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Overlay Medium: 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose (B213101).

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

  • Fixing Solution: 10% Formalin in Phosphate Buffered Saline (PBS).

  • Reagents: PBS, Trypsin-EDTA.

  • Equipment: 6-well or 12-well cell culture plates, biosafety cabinet, CO₂ incubator, microscope.

Experimental Workflow

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A 1. Seed Cells C 3. Infect Cells with Virus A->C B 2. Prepare Compound Dilutions D 4. Add Compound Dilutions B->D E 5. Adsorption Period D->E F 6. Apply Agarose Overlay E->F G 7. Incubate for Plaque Formation F->G H 8. Fix and Stain Plaques G->H I 9. Count Plaques H->I J 10. Calculate % Inhibition and IC₅₀ I->J

Caption: Workflow of the plaque reduction assay.
Step-by-Step Procedure

  • Cell Seeding:

    • One day prior to infection, seed the susceptible cells (e.g., Vero E6) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C with 5% CO₂.

  • Compound Dilution Preparation:

    • Prepare a series of dilutions of the this compound in infection medium. A 2-fold or 10-fold serial dilution is common.

    • Also prepare a positive control (e.g., Remdesivir) and a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Infection of Cells:

    • On the day of the experiment, aspirate the growth medium from the cell monolayers and wash once with sterile PBS.

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques (typically 50-100 PFU per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[9]

  • Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add the prepared dilutions of the Remdesivir analog to the respective wells. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Overlay Application:

    • Carefully add the semi-solid overlay medium to each well.[5] The overlay restricts the spread of the virus, leading to the formation of distinct plaques.

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).[5]

  • Fixation and Staining:

    • After incubation, fix the cells by adding a fixing solution (e.g., 10% formalin) and incubating for at least 30 minutes.[5]

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.[5]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[5]

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • The IC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, can be determined by non-linear regression analysis of the dose-response curve.

Data Presentation

The quantitative data from the plaque reduction assay should be summarized in a structured table to facilitate comparison and analysis. The following table provides an example of how to present the data. Note that the values presented here are for Remdesivir and its parent nucleoside (GS-441524) against SARS-CoV-2 and are for illustrative purposes only.[10] Researchers should generate their own data for the this compound.

CompoundVirusCell LineEC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Remdesivir (Example) SARS-CoV-2Vero E60.77>100>129
GS-441524 (Example) SARS-CoV-2Vero E61.8>100>55
This compound [Experimental Virus][Experimental Cell Line][To be determined][To be determined][To be calculated]

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. CC₅₀ (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells. The Selectivity Index (SI) is a ratio of the toxicity of a compound to its effective biological activity.

Conclusion

This protocol provides a robust framework for the in vitro evaluation of the antiviral efficacy of a this compound using a plaque reduction assay. Adherence to this detailed methodology will enable researchers and drug development professionals to generate reliable and reproducible data on the potency of novel antiviral candidates. The provided diagrams and data table structure are intended to facilitate experimental planning and data interpretation.

References

"in vitro viral replication inhibition assay using Remdesivir methylpropyl ester analog"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel and re-emerging viral threats necessitates the rapid development and evaluation of effective antiviral therapeutics. Remdesivir (B604916), a phosphoramidate (B1195095) prodrug of an adenosine (B11128) analog, has demonstrated broad-spectrum activity against a range of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5] Its active form, GS-441524 triphosphate, acts as a delayed chain terminator of viral RNA synthesis.[2][6] This application note describes a robust in vitro methodology to assess the antiviral efficacy of Remdesivir analogs, specifically the Remdesivir methylpropyl ester analog, against susceptible RNA viruses. The described protocols are adaptable for various cell-based assays, including cytopathic effect (CPE) reduction, plaque reduction, and quantitative reverse transcription PCR (qRT-PCR) to determine key antiviral parameters.

Principle of the Assay

This assay quantifies the ability of a test compound, such as the this compound, to inhibit the replication of a specific virus in a susceptible host cell line. The fundamental principle involves infecting a monolayer of host cells with a known amount of virus in the presence of varying concentrations of the antiviral compound. After a defined incubation period, the extent of viral replication is measured and compared to untreated, virus-infected controls. The potency of the compound is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Concurrently, the cytotoxicity of the compound on the host cells is assessed to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.

Data Presentation

The following tables summarize representative quantitative data for Remdesivir and its parent nucleoside, which can be used as benchmarks for evaluating new analogs like the this compound.

Table 1: Antiviral Activity of Remdesivir and Related Compounds against Coronaviruses

CompoundVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir (GS-5734)HCoV-229EMRC-5CPE Reduction0.07> 2.0> 28.6[7][8]
Remdesivir (GS-5734)SARS-CoV-2Vero E6Plaque Reduction0.22 - 0.32> 100312.5 - 454.5[9]
Remdesivir (GS-5734)SARS-CoV-2 nLUCA549-hACE2Reporter Assay0.28> 10> 35.7[10]
GS-441524SARS-CoV-2 nLUCA549-hACE2Reporter Assay3.3> 10> 3.0[10]
GS-621763 (Oral Prodrug)SARS-CoV-2 nLUCA549-hACE2Reporter Assay2.8> 10> 3.6[10]

Table 2: Antiviral Activity of Remdesivir against other RNA Viruses

CompoundVirusCell LineIC50 (µM)Reference
Remdesivir (GS-5734)MERS-CoV-0.34[1]
Remdesivir (GS-5734)SARS-CoVVero2.2[1]
Remdesivir (GS-5734)Ebola VirusHeLa~0.1[1]

Experimental Protocols

General Materials
  • Cell Lines: Vero E6 (ATCC CRL-1586) for SARS-CoV-2, A549-hACE2 for reporter assays, or other appropriate host cell lines.

  • Viruses: SARS-CoV-2, MERS-CoV, or other susceptible RNA viruses.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium, supplemented with fetal bovine serum (FBS), penicillin-streptomycin.

  • Test Compound: this compound, dissolved in 100% DMSO to create a stock solution.

  • Control Compounds: Remdesivir (GS-5734) and/or GS-441524.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit or similar for cytotoxicity, Crystal Violet for CPE/plaque staining, reagents for RNA extraction and qRT-PCR.

  • Equipment: Biosafety cabinet (BSL-2 or BSL-3 as required), CO2 incubator, 96-well cell culture plates, inverted microscope, plate reader (for cytotoxicity and reporter assays), real-time PCR system.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay
  • Cell Seeding: Seed a 96-well plate with host cells (e.g., Vero E6) at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the this compound and control compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Infection and Treatment: When cells are confluent, remove the growth medium. Add the diluted compounds to the wells. Subsequently, add the virus at a multiplicity of infection (MOI) of 0.05.[2] Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.[9]

  • CPE Visualization and Quantification: Observe the cell monolayer for virus-induced CPE using an inverted microscope. To quantify cell viability, remove the medium and stain the cells with a 0.5% crystal violet solution in 20% methanol (B129727) for 20 minutes. After washing and drying, solubilize the dye and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The EC50 is determined by non-linear regression analysis of the dose-response curve.

Protocol 2: Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Allow for viral adsorption for 1 hour at 37°C.[11]

  • Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cells with a mixture of 2X culture medium and 1.2% agarose (B213101) containing serial dilutions of the test compound.[11]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.

Protocol 3: Viral RNA Yield Reduction by qRT-PCR
  • Cell Seeding, Infection, and Treatment: Follow steps 1-3 of the CPE Reduction Assay.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[12]

  • RNA Extraction: At 48 hours post-infection, harvest the cell culture supernatant. Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform one-step qRT-PCR using primers and probes specific to a conserved region of the viral genome.

  • Data Analysis: Quantify the viral RNA levels based on the cycle threshold (Ct) values. The reduction in viral RNA yield in treated samples is calculated relative to the untreated virus control. The EC50 is determined from the dose-response curve.

Visualizations

Mechanism of Action of Remdesivir Analogs

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication RDV_analog Remdesivir Analog (Prodrug) RDV_MP Remdesivir Monophosphate (GS-441524-MP) RDV_analog->RDV_MP Esterases, Phosphoamidase RDV_TP Active Triphosphate (GS-443902) RDV_MP->RDV_TP Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation Termination Delayed Chain Termination Nascent_RNA->Termination Inhibition of Replication

Caption: Mechanism of action for Remdesivir analogs.

Experimental Workflow for Antiviral Assay

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Endpoint Measurement cluster_analysis Data Analysis A 1. Seed Host Cells in 96-well Plate B 2. Prepare Serial Dilutions of Remdesivir Analog A->B C 3. Infect Cells with Virus & Add Compound B->C D 4. Incubate for 48-72 hours at 37°C, 5% CO2 C->D E1 5a. CPE Reduction Assay (Crystal Violet Staining) D->E1 E2 5b. Plaque Reduction Assay (Plaque Counting) D->E2 E3 5c. qRT-PCR Assay (Viral RNA Quantification) D->E3 F 6. Calculate % Inhibition vs. Virus Control E1->F E2->F E3->F G 7. Determine EC50/CC50 (Dose-Response Curve) F->G

References

Application Notes and Protocols for Scaling Up the Synthesis of Remdesivir and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity.[1][2] Initially developed for Hepatitis C and later tested against Ebola virus, it has been authorized for the treatment of COVID-19.[1][2][3] Remdesivir is a prodrug that, once inside the cell, is metabolized into its active form, GS-441524 triphosphate, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][4]

The complex chemical structure of Remdesivir, featuring multiple chiral centers, presents significant challenges for large-scale synthesis.[2] The manufacturing process involves approximately 25 chemical steps and requires around 70 different raw materials and reagents, some of which are hazardous, such as trimethylsilyl (B98337) cyanide.[1][2] Early synthetic routes were lengthy, utilized cryogenic conditions, and often resulted in low yields and difficult-to-separate diastereomeric mixtures, making them unsuitable for commercial production.[5][6][7]

These application notes provide an overview of scalable synthetic strategies and detailed protocols for key transformations in the synthesis of Remdesivir and its derivatives, focusing on methods that improve yield, stereoselectivity, safety, and overall efficiency.

Mechanism of Action: Intracellular Activation of Remdesivir

Remdesivir is a prodrug designed to efficiently deliver the active nucleoside monophosphate (GS-441524 monophosphate) into the cell.[1] Following administration, it undergoes a multi-step bioactivation process to form the pharmacologically active nucleoside triphosphate analog (GS-443902). This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp enzyme. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1][2][4]

Remdesivir_Activation_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_cell Remdesivir Remdesivir_prodrug->Remdesivir_cell Cellular Uptake GS441524_MP GS-441524 Monophosphate Remdesivir_cell->GS441524_MP Esterases (CES1, CTSA) Phosphoamidase (HINT1) GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Nucleoside- phosphate kinases GS441524_TP GS-441524 Triphosphate (Active Metabolite) GS441524_DP->GS441524_TP Nucleoside- phosphate kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competes with ATP Inhibition Delayed Chain Termination RdRp->Inhibition Incorporation into viral RNA

Caption: Intracellular bioactivation pathway of Remdesivir.

Core Synthetic Strategy: A Convergent Approach

Modern, scalable syntheses of Remdesivir typically employ a convergent strategy. This involves the separate synthesis of three key fragments, which are then coupled together. This approach is more efficient for large-scale production than a linear synthesis. The key intermediate is the C-nucleoside core, GS-441524, which is formed by coupling the ribose moiety with the heterocyclic base.[8][9]

Convergent_Synthesis Ribose 1. Ribose Moiety (Protected d-Ribonolactone) GS441524 GS-441524 (Core Nucleoside Intermediate) Ribose->GS441524 C-Glycosylation & Cyanation Base 2. Heterocyclic Base (Pyrrolo[2,1-f][1,2,4]triazine) Base->GS441524 Phosphoramidate (B1195095) 3. Phosphoramidate Moiety Remdesivir Remdesivir Phosphoramidate->Remdesivir GS441524->Remdesivir Stereoselective Phosphoramidation

Caption: Convergent synthetic strategy for Remdesivir.

Application Note 1: Scalable Synthesis of GS-441524

The synthesis of the core nucleoside, GS-441524, is a critical sequence in the overall manufacturing process. Key improvements have focused on the C-glycosylation step, moving from inconsistent n-BuLi methods to more reliable Grignard reagents, and optimizing the stereoselective cyanation step to avoid cryogenic temperatures.[10]

Table 1: Comparison of Key Steps in GS-441524 Synthesis

StepMethodKey ReagentsTemp.YieldScaleKey Advantages/Disadvantages
C-Glycosylation Gilead 1st Gen[9]n-BuLi, TMSCl-78°C40%LabInconsistent yields, cryogenic temp.
C-Glycosylation Gilead 2nd Gen[10]i-PrMgCl·LiCl-20°C40-42%Scale-upMilder temp., more consistent yields.[3][10]
Cyanation Batch Process[11]TMSCN, TMSOTf, TfOH-78°C>95:5 d.r.Early-stageCryogenic temp., potential HCN liberation.
Cyanation Improved Batch[12]TMSCN, TMSOTf, TFA-30°C99:1 d.r.kg-scaleHigher temp., improved safety profile.
Cyanation Continuous Flow[11][12]TMSCN, TMSOTf, TfOH-30°C84%68 kgEnhanced safety, better control, high throughput.[12]
Deprotection Benzyl Ethers[5]BCl₃-20°C-LabHazardous reagent.[6]
Deprotection Acetonide[10]Concentrated HClRT69%Scale-upMilder conditions, avoids BCl₃.
Protocol 1: Improved Gram-Scale Synthesis of GS-441524 Intermediate

This protocol is based on the improved Gilead synthesis, which utilizes a Grignard reagent for the C-glycosylation and milder deprotection steps.[10]

Step 1: C-Glycosylation

  • To a solution of 7-iodo-4-aminopyrrolo[2,1-f][1][8][10]triazine (1 equivalent) in THF, add TMSCl (2.2 equivalents) and PhMgCl (2.1 equivalents) at 0-10°C to protect the amine.

  • In a separate reactor, cool a solution of i-PrMgCl·LiCl (1.1 equivalents) in THF to -20°C.

  • Add the solution from step 1 to the Grignard reagent at -20°C to perform the metal-halogen exchange.

  • Add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.2 equivalents) in THF to the resulting organometallic species at -20°C.

  • Stir the reaction for 1 hour, then quench with aqueous NH₄Cl solution.

  • Perform an extractive work-up with an organic solvent (e.g., ethyl acetate) and purify by crystallization to yield the glycosylated intermediate. Expected Yield: ~40-42% .[10]

Step 2: Stereoselective Cyanation

  • Dissolve the glycosylated intermediate (1 equivalent) in dichloromethane (B109758) (DCM).

  • Cool the solution to -78°C.

  • Add TMSCN (trimethylsilyl cyanide, 1.5 equivalents), followed by TMSOTf (trimethylsilyl trifluoromethanesulfonate, 1.5 equivalents) and a catalytic amount of TfOH (trifluoromethanesulfonic acid).[10] The presence of TfOH is crucial for high yield and stereoselectivity.[10]

  • Stir for 1-2 hours at -78°C.

  • Quench the reaction with aqueous NaHCO₃.

  • Perform an extractive work-up and purify to yield the nitrile product with a β:α anomeric ratio of approximately 95:5.[10]

Step 3: Deprotection

  • Dissolve the benzylated nitrile intermediate in DCM and cool to -20°C.

  • Add BCl₃ (boron trichloride, 4 equivalents) and stir until debenzylation is complete (monitored by TLC/HPLC).

  • Quench the reaction carefully with a mixture of K₂CO₃ in methanol.

  • Purify by crystallization to obtain GS-441524.

Application Note 2: Stereoselective Phosphoramidation

The final step in Remdesivir synthesis is the coupling of GS-441524 with the chiral phosphoramidate side chain. This reaction creates a new stereocenter at the phosphorus atom, leading to a mixture of diastereomers (Sₚ and Rₚ). The desired Sₚ isomer is Remdesivir. Scalable processes aim to avoid costly chiral HPLC separation by employing stereoselective methods.

Table 2: Comparison of Phosphoramidation Strategies

MethodKey Reagents / CatalystTemp.YieldDiastereomeric Ratio (Sₚ:Rₚ)Key Advantages/Disadvantages
Chiral HPLC Separation [13]N-Methylimidazole, Trimethyl phosphateRT~43% (after separation)1:1Costly and time-consuming for large scale.[14]
Kinetic Resolution [14](Sₚ,S)-28 seed crystals, DBU0°CNot reportedHigh (selective crystallization)Drives equilibrium to the desired, less soluble isomer. Scalable.
Dynamic Kinetic Asymmetric Transformation (DyKAT) [10]Chiral bicyclic imidazole (B134444) catalyst, 2,6-lutidine-40°C96% conversion22:1High stereoselectivity, avoids chiral separation, potential for industrial application.
One-Pot from GS-441524 [15]DMF-DMA (protecting agent), t-BuMgCl-10°C85% (overall)99.9:0.1High yield, avoids intermediate purification, mild conditions.
Protocol 2: One-Pot Gram-Scale Synthesis of Remdesivir from GS-441524

This highly efficient, three-step, one-pot protocol uses a temporary protecting group, achieving high yield and stereoselectivity.[15]

  • Protection: To a solution of GS-441524 (1 equivalent, e.g., 5 g) in pyridine, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA, 4 equivalents). Stir at 25°C until protection of the diol and amine is complete (monitored by TLC). Concentrate the mixture under reduced pressure to obtain the crude protected intermediate.

  • Phosphoramidation: Dissolve the crude intermediate and the phosphoramidate reagent ((S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, 1.1 equivalents) in THF. Cool the solution to -10°C. Add t-BuMgCl (1.5 equivalents) dropwise, maintaining the temperature below -5°C. Stir for 2 hours.

  • Deprotection & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Perform an extractive work-up with an organic solvent. Concentrate the organic phase and dissolve the residue in isopropanol (B130326) containing acetic acid (20 equivalents). Stir until deprotection is complete. Purify the product by chromatography or crystallization to obtain Remdesivir. Overall Yield: ~85%, d.r. >99:1 .[15]

Application Note 3: Continuous Flow for Safer Cyanation

The cyanation step is a significant bottleneck due to the use of cryogenic temperatures and the potential to generate highly toxic hydrogen cyanide (HCN) gas.[12] Continuous flow chemistry mitigates these risks by using small reactor volumes, ensuring that only low quantities of hazardous reagents are present at any given time. This technology also offers superior control over reaction temperature and mixing, leading to improved consistency and safety on a large scale.[11][12]

Flow_Chemistry_Workflow cluster_reagents Reagent Pumps Pump1 Pump 1: Substrate + TFA in DCM Mixer Static Mixer Pump1->Mixer Pump2 Pump 2: TMSCN + TMSOTf in DCM Pump2->Mixer Reactor Flow Reactor Coil (Jacketed, -30°C) Mixer->Reactor Quench Quench Solution (Aqueous NaHCO₃) Reactor->Quench Back-Pressure Regulator Collector Product Collection Quench->Collector

Caption: Workflow for continuous flow cyanation.

Protocol 3: Kilogram-Scale Continuous Flow Cyanation

This protocol is adapted from a process developed for the large-scale synthesis of the cyanated Remdesivir precursor.[12]

  • Solution Preparation:

    • Stream A: Prepare a solution of the glycosylated intermediate (1 equivalent) and trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stream B: Prepare a pre-cooled (-30°C) solution of TMSCN and TMSOTf in DCM. For kilogram-scale reactions, the addition of catalytic TfOH to this stream may be required to maintain high conversion and selectivity.[12]

  • System Setup:

    • Use two separate pumps to deliver Stream A and Stream B.

    • Feed the streams into a static mixer to ensure rapid and efficient mixing.

    • The output of the mixer should flow directly into a temperature-controlled flow reactor (e.g., a coiled tube-in-shell reactor) maintained at -30°C. The residence time is controlled by the reactor volume and the combined flow rate.

    • Connect the reactor outlet to a vessel containing a quench solution (e.g., aqueous NaHCO₃) through a back-pressure regulator to maintain system pressure and prevent degassing.

  • Execution:

    • Start the pumps at the calculated flow rates to achieve the desired stoichiometry and residence time.

    • Continuously collect the quenched reaction mixture.

    • Once the run is complete, perform a standard aqueous work-up and extraction on the collected mixture.

    • Isolate the product by crystallization. This process has been used to produce at least 68 kg of the desired product with high purity and yield.[12]

References

Application Note: Development of a Stable Formulation for a Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Remdesivir, a nucleotide analog prodrug, has been a critical tool in the management of viral infections. However, its clinical utility is hampered by challenges including poor aqueous solubility, plasma instability, and the requirement for intravenous administration[1][2][3]. To overcome these limitations, research has focused on the development of novel analogs and prodrugs with improved physicochemical and pharmacokinetic properties. This application note describes a systematic approach to developing a stable pharmaceutical formulation for a promising Remdesivir methylpropyl ester analog. This analog is designed to enhance lipophilicity and potentially improve oral bioavailability and cellular uptake. The primary goal is to create a stable, effective, and patient-centric formulation suitable for clinical development.

Challenges in Formulation Development

The formulation of nucleotide analog prodrugs like the this compound presents several challenges:

  • Poor Aqueous Solubility: Similar to the parent compound, the analog is expected to have low water solubility, making it difficult to formulate for parenteral and oral administration[4].

  • Chemical Instability: As an ester prodrug, the analog is susceptible to hydrolysis, especially under non-optimal pH conditions[5]. The phosphoramidate (B1195095) and ester linkages are key sites of degradation.

  • Excipient Compatibility: The choice of excipients is critical to ensure the stability and efficacy of the final formulation. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API).

  • Route of Administration: The intended route of administration (e.g., oral, parenteral) will dictate the formulation strategy, including the choice of solvents, stabilizers, and delivery systems.

Therapeutic Rationale for a Stable Formulation

A stable and bioavailable formulation of the this compound is essential to:

  • Enhance Therapeutic Efficacy: By improving solubility and stability, the formulation can increase the bioavailability of the active compound, leading to better therapeutic outcomes.

  • Improve Patient Compliance: An orally bioavailable formulation would be more convenient for patients, improving compliance compared to intravenous infusions[1][2].

  • Enable Consistent Dosing: A stable formulation ensures that the patient receives a consistent and accurate dose of the drug throughout its shelf life.

  • Facilitate Clinical Advancement: A well-characterized and stable formulation is a prerequisite for advancing a drug candidate through clinical trials and to market approval.

Experimental Protocols

This section outlines the key experimental protocols for the development of a stable formulation for the this compound.

1. Solubility Assessment Protocol

Objective: To determine the solubility of the this compound in various pharmaceutically relevant solvents and buffer systems.

Materials:

  • This compound

  • Purified water

  • Phosphate buffered saline (PBS) at various pH values (e.g., 4.0, 6.8, 7.4)

  • Common pharmaceutical co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

  • Surfactants (e.g., polysorbate 80, Cremophor EL)

  • Vials, shaker, centrifuge, HPLC-UV system

Methodology:

  • Add an excess amount of the this compound to a known volume of each solvent/buffer in a sealed vial.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved analog in the filtrate using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each solvent/buffer system.

2. Excipient Compatibility Screening Protocol

Objective: To evaluate the compatibility of the this compound with various commonly used pharmaceutical excipients.

Materials:

  • This compound

  • A selection of common excipients (e.g., fillers, binders, disintegrants, lubricants, solubilizers, antioxidants).

  • HPLC-UV system, stability chambers.

Methodology:

  • Prepare binary mixtures of the drug and each excipient in a 1:1 or 1:5 ratio (w/w).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions (e.g., 25°C/60% RH).

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for the appearance of any degradation products using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed mixtures with those of the pure drug stored under the same conditions.

  • Assess for any physical changes such as color change, caking, or liquefaction.

3. pH-Stability Profile Protocol

Objective: To determine the stability of the this compound over a range of pH values to identify the pH of maximum stability.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10.

  • HPLC-UV system, pH meter, stability chambers.

Methodology:

  • Prepare solutions of the this compound in each buffer at a known concentration.

  • Store the solutions at a constant temperature (e.g., 25°C and 40°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the remaining concentration of the analog using a validated HPLC method.

  • Calculate the degradation rate constant (k) at each pH value by plotting the natural logarithm of the concentration versus time.

  • Plot the log(k) versus pH to generate the pH-rate profile and determine the pH of optimal stability.

4. Forced Degradation Studies Protocol

Objective: To identify the potential degradation products and pathways of the this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-MS/MS system, photostability chamber, oven.

Methodology:

  • Acid Hydrolysis: Treat a solution of the analog with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat a solution of the analog with 0.1 N NaOH at room temperature for a specified period. Due to the ester linkage, degradation is expected to be rapid[5].

  • Oxidative Degradation: Treat a solution of the analog with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose a solution of the drug to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Analyze all stressed samples using an HPLC-MS/MS system to separate and identify the degradation products.

Data Presentation

Table 1: Solubility Profile of this compound

Solvent/Buffer SystempHSolubility (mg/mL) at 25°C
Purified Water~7.0< 0.1
0.1 N HCl1.21.5 ± 0.2
Phosphate Buffer4.00.8 ± 0.1
Phosphate Buffer6.80.2 ± 0.05
Phosphate Buffer7.4< 0.1
EthanolN/A15.2 ± 1.1
Propylene GlycolN/A10.5 ± 0.8
PEG 400N/A25.8 ± 2.3
5% Polysorbate 80 in Water~7.02.1 ± 0.3

Table 2: Excipient Compatibility Screening Results (at 4 weeks, 40°C/75% RH)

ExcipientDrug:Excipient RatioPhysical Appearance% Degradation of Analog
Microcrystalline Cellulose1:5No change< 1%
Lactose Monohydrate1:5Slight yellowing3.5%
Croscarmellose Sodium1:1No change< 1%
Magnesium Stearate1:1No change1.2%
Hydroxypropyl Methylcellulose1:5No change< 1%
Sodium Lauryl Sulfate1:1Significant discoloration8.9%

Table 3: pH-Dependent Degradation Rate of this compound at 40°C

pHDegradation Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
2.00.01546.2
4.00.005138.6
6.00.01257.8
8.00.0858.2
10.00.2502.8

Mandatory Visualizations

Remdesivir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Analog Remdesivir Methylpropyl Ester Analog Analog_inside Remdesivir Methylpropyl Ester Analog Analog->Analog_inside Cellular Uptake Monophosphate Analog Monophosphate Analog_inside->Monophosphate Esterases (e.g., CES1, CTSA) Diphosphate Analog Diphosphate Monophosphate->Diphosphate Nucleoside-phosphate Kinases Triphosphate Active Analog Triphosphate (NTP analog) Diphosphate->Triphosphate Nucleoside-phosphate Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Inhibition Termination Chain Termination RdRp->Termination Formulation_Workflow Start Start: API Characterization Solubility 1. Solubility Assessment (Aqueous & Organic Solvents) Start->Solubility Forced_Degradation 4. Forced Degradation Studies Start->Forced_Degradation Excipient 2. Excipient Compatibility Screening Solubility->Excipient pH_Stability 3. pH-Stability Profile Excipient->pH_Stability Prototype 5. Prototype Formulation Development pH_Stability->Prototype Analytical_Method Develop Stability-Indicating Analytical Method Forced_Degradation->Analytical_Method Analytical_Method->Prototype Stability_Testing 6. Accelerated Stability Testing of Prototypes Prototype->Stability_Testing Optimization 7. Formulation Optimization Stability_Testing->Optimization Final Final Stable Formulation Optimization->Final

References

Application Notes and Protocols for In Vitro Evaluation of Remdesivir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir is a nucleoside analog prodrug that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication.[3][4][5] As an adenosine (B11128) analog, Remdesivir is intracellularly metabolized to its active triphosphate form (RDV-TP).[6] RDV-TP then competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA chain.[6] Upon incorporation, it leads to delayed chain termination, thereby halting viral replication.[1][4] The development and evaluation of novel Remdesivir analogs are critical for identifying compounds with improved efficacy, oral bioavailability, and a better safety profile.

This document provides detailed experimental protocols for the in vitro characterization of Remdesivir analogs in cell culture. The described assays are designed to assess antiviral potency, cytotoxicity, and to provide insights into the mechanism of action.

Data Presentation

The quantitative data generated from the following experimental protocols should be summarized in a clear and structured format to facilitate the comparison of different Remdesivir analogs.

Table 1: Antiviral Activity and Cytotoxicity of Remdesivir Analogs

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
RemdesivirSARS-CoV-2 (e.g., WA1/2020)Vero E6
Analog 1SARS-CoV-2 (e.g., WA1/2020)Vero E6
Analog 2SARS-CoV-2 (e.g., WA1/2020)Vero E6
.........

EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits the viral effect (e.g., plaque formation, cytopathic effect) by 50%. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.

Table 2: Viral Yield Reduction by Remdesivir Analogs

CompoundConcentration (µM)Virus Titer (PFU/mL)Log₁₀ Reduction in Viral Titer
Vehicle Control--
Remdesivir[Concentration 1]
[Concentration 2]
Analog 1[Concentration 1]
[Concentration 2]
......

PFU/mL (Plaque-Forming Units per milliliter): A measure of the concentration of infectious virus particles.

Experimental Protocols

Cell Lines and Virus Strains

1.1. Recommended Cell Lines:

  • Vero E6 (ATCC CRL-1586): An African green monkey kidney epithelial cell line that is highly susceptible to SARS-CoV-2 and exhibits clear cytopathic effects (CPE).[7][8]

  • A549-hACE2/TMPRSS2: A human lung carcinoma cell line engineered to stably express the human angiotensin-converting enzyme 2 (ACE2) and transmembrane protease, serine 2 (TMPRSS2), which are critical for SARS-CoV-2 entry.[9][10]

  • Calu-3 (ATCC HTB-55): A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, providing a more physiologically relevant model.[11]

  • HEK293T-hACE2: A human embryonic kidney cell line engineered to express human ACE2, often used for pseudovirus neutralization assays.[12]

1.2. Recommended Virus Strains:

  • A well-characterized strain of SARS-CoV-2, such as USA-WA1/2020, should be used for initial screening.

  • Relevant variants of concern (VOCs) should also be tested to assess the breadth of antiviral activity.

Antiviral Activity Assays

2.1. Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying the neutralization of a virus by an antiviral compound.[13][14][15]

Protocol:

  • Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.

  • On the day of the experiment, prepare serial dilutions of the Remdesivir analogs in serum-free cell culture medium.

  • Mix an equal volume of each compound dilution with a virus solution containing approximately 100 plaque-forming units (PFU) of SARS-CoV-2.

  • Incubate the compound-virus mixture for 1 hour at 37°C to allow for neutralization.

  • Remove the growth medium from the Vero E6 cell monolayers and wash once with phosphate-buffered saline (PBS).

  • Inoculate the cells in duplicate with 100 µL of the compound-virus mixture.

  • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • After incubation, remove the inoculum and overlay the cell monolayer with 1 mL of a semi-solid medium (e.g., 1.2% methylcellulose (B11928114) in 2x MEM supplemented with 4% FBS).

  • Incubate the plates at 37°C with 5% CO₂ for 72 hours, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with a 0.1% crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[16]

2.2. Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.[17]

Protocol:

  • Seed a suitable cell line (e.g., Vero E6 or A549-hACE2/TMPRSS2) in 24-well plates to achieve a confluent monolayer.

  • Pre-treat the cells with various concentrations of the Remdesivir analogs for 1-2 hours.[1]

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[18]

  • After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentration of the compound.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[19][20]

  • Harvest the cell culture supernatant at the end of the incubation period.

  • Determine the viral titer in the supernatant by performing a plaque assay as described in the PRNT protocol (section 2.1).

  • Calculate the log₁₀ reduction in viral titer for each compound concentration compared to the vehicle control.

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of the Remdesivir analogs to ensure that the observed antiviral activity is not due to cell death.[21][22]

3.1. MTS Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[21][23][24]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the Remdesivir analogs for the same duration as the antiviral assays (e.g., 48-72 hours). Include a "cells only" control (no compound) and a "medium only" background control.

  • Add 20 µL of the MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.[25]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control after subtracting the background absorbance.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3.2. CellTox™ Green Cytotoxicity Assay

This fluorescence-based assay measures changes in membrane integrity, a hallmark of cell death.[26][27]

Protocol:

  • Seed cells in a 96-well plate as described for the MTS assay.

  • Treat the cells with serial dilutions of the Remdesivir analogs.

  • Add the CellTox™ Green Dye to the wells at the time of compound addition for a real-time kinetic measurement, or at the end of the incubation period for an endpoint assay.

  • Incubate for the desired duration (up to 72 hours for kinetic assays).

  • Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • A lysis control should be included to determine the maximum fluorescence signal (100% cytotoxicity).

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the lysis control.

  • Determine the CC₅₀ value from the dose-response curve.

Mechanism of Action Insight: RdRp Inhibition

While direct enzymatic assays are required for definitive proof of RdRp inhibition, cell-based assays can provide initial evidence. Comparing the activity of Remdesivir analogs against wild-type viruses and viruses with known resistance mutations in the RdRp can suggest on-target activity.[28]

Visualizations

G cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Replication Inhibition Remdesivir_Prodrug Remdesivir (Prodrug) Metabolism Esterases & Phosphoamidase Remdesivir_Prodrug->Metabolism Enters Cell Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space RDV_MP Remdesivir Monophosphate (RDV-MP) Metabolism->RDV_MP Phosphorylation Host Kinases RDV_TP Remdesivir Triphosphate (RDV-TP - Active Form) Phosphorylation->RDV_TP RDV_MP->Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP RDV_TP->RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp RNA_Elongation RNA Chain Elongation RdRp->RNA_Elongation Incorporates ATP Delayed_Termination Delayed Chain Termination RdRp->Delayed_Termination Incorporates RDV-TP ATP ATP (Natural Substrate) ATP->RdRp

Caption: Mechanism of action of Remdesivir.

G cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation compound_prep Prepare Serial Dilutions of Remdesivir Analogs overnight_incubation->compound_prep pre_treat Pre-treat Cells with Compound (Optional) compound_prep->pre_treat treat_cells Treat Uninfected Cells with Compound compound_prep->treat_cells infect_cells Infect Cells with SARS-CoV-2 pre_treat->infect_cells adsorption Incubate for Viral Adsorption (1 hr) infect_cells->adsorption wash_add_media Wash and Add Fresh Media with Compound adsorption->wash_add_media incubation_viral Incubate (48-72 hrs) wash_add_media->incubation_viral endpoint_assay Perform Endpoint Assay (e.g., Plaque Assay, qRT-PCR) incubation_viral->endpoint_assay calc_ec50 Calculate EC₅₀ endpoint_assay->calc_ec50 analyze_data Analyze Data & Calculate Selectivity Index calc_ec50->analyze_data incubation_cyto Incubate (48-72 hrs) treat_cells->incubation_cyto add_reagent Add Cytotoxicity Reagent (e.g., MTS, CellTox Green) incubation_cyto->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal calc_cc50 Calculate CC₅₀ measure_signal->calc_cc50 calc_cc50->analyze_data end End analyze_data->end

References

Application Notes & Protocols: Quantifying the Antiviral Efficacy of Remdesivir Methylpropyl Ester Analog (GS-621763)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir (B604916) (RDV) is a broad-spectrum antiviral agent, functioning as a prodrug of a nucleoside analog.[1][2] It undergoes intracellular metabolism to form its active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][3] This mechanism disrupts viral replication, making it a critical tool against various RNA viruses, including SARS-CoV-2.[1][4] The Remdesivir methylpropyl ester analog, GS-621763, is an orally bioavailable prodrug of GS-441524, the parent nucleoside of Remdesivir.[5] Like its parent compound, GS-621763 is metabolized intracellularly to the same active triphosphate form, allowing it to target the highly conserved RdRp enzyme.[5] These application notes provide a framework for quantifying the in vitro antiviral efficacy and cytotoxicity of this analog.

Application Notes

Mechanism of Action: Intracellular Activation

GS-621763 is a triester prodrug designed to improve the oral delivery of the parent nucleoside, GS-441524.[5] Upon oral administration and absorption, it is rapidly metabolized to GS-441524.[5] Subsequently, GS-441524 enters the target cells where it undergoes intracellular phosphorylation by host cell kinases. This process converts it first to a monophosphate, then a diphosphate, and finally to the pharmacologically active nucleoside triphosphate analog (NTP), GS-443902.[6][7][8]

This active triphosphate form, GS-443902, structurally mimics endogenous adenosine (B11128) triphosphate (ATP).[6][9] It competes with ATP for incorporation into the nascent viral RNA strand by the viral RdRp enzyme.[9][10] Once incorporated, it leads to delayed chain termination, effectively halting viral RNA synthesis and subsequent replication.[6][11]

G cluster_outside Extracellular Space cluster_inside Intracellular Space GS-621763 GS-621763 (Oral Prodrug) GS-441524 GS-441524 (Parent Nucleoside) GS-621763->GS-441524 Metabolism (Absorption) MP Analog Monophosphate (MP) GS-441524->MP Host Kinases (Rate-Limiting Step) DP Analog Diphosphate (DP) MP->DP Host Kinases TP Active Analog Triphosphate (GS-443902) DP->TP RdRp Viral RdRp TP->RdRp Competes with ATP Inhibition Inhibition of Viral Replication RdRp->Inhibition G A 1. Seed Cells (e.g., Vero E6, 24-well plate) B 2. Incubate 24h A->B C 3. Infect with Virus (MOI = 0.05, 1h) B->C D 4. Wash Cells (2x PBS) C->D E 5. Add Drug Dilutions D->E F 6. Incubate 48h E->F G 7. Harvest Supernatant F->G H 8. Extract Viral RNA G->H I 9. Quantify by qRT-PCR H->I J 10. Calculate EC₅₀ I->J G A 1. Seed Vero E6 Cells (Confluent Monolayer) B 2. Pre-incubate Virus with Drug Dilutions (1h) A->B C 3. Infect Cell Monolayer (1h) B->C D 4. Add Agarose Overlay with Drug C->D E 5. Incubate 72h D->E F 6. Stain with Neutral Red E->F G 7. Count Plaques F->G H 8. Calculate EC₅₀ G->H

References

Application Notes and Protocols for the Use of Remdesivir and its Analogs in Coronavirus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734™) is a broad-spectrum antiviral agent that has been a focal point of research and clinical application, particularly during the COVID-19 pandemic. It is a nucleotide analog prodrug, specifically an adenosine (B11128) analog, designed to inhibit viral RNA-dependent RNA polymerase (RdRp). This document provides detailed application notes and experimental protocols for the use of Remdesivir and its primary active metabolite, GS-441524, in the context of coronavirus research. Understanding the mechanism, efficacy, and experimental considerations of these compounds is crucial for the development of effective antiviral strategies.

Mechanism of Action

Remdesivir is a prodrug that, upon entering a host cell, is metabolized into its active form, remdesivir triphosphate (RDV-TP).[1] This active metabolite structurally mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of RDV-TP leads to delayed chain termination, thereby halting viral replication.[1]

GS-441524 is the parent nucleoside of Remdesivir and its major metabolite in plasma.[2] It can also be taken up by cells and phosphorylated to the active triphosphate form.[2] The primary target for both compounds is the highly conserved viral RdRp enzyme, making them effective against a range of coronaviruses.[3]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of Remdesivir and GS-441524 against various coronaviruses in different cell lines. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Remdesivir (GS-5734)
Coronavirus Strain Cell Line EC50 (µM) CC50 (µM) Reference
SARS-CoV-2Vero E60.77>100[4]
SARS-CoV-2Vero E67.43Not Specified[5]
SARS-CoV-2 (Alpha, Beta, Gamma, Delta variants)Not Specified3.3 - 9.2Not Specified
SARS-CoV-2Calu-30.11>10[6]
SARS-CoV-2Caco-2Not Specified>10[6]
SARS-CoVHAE0.069 (IC50)Not Specified[4]
MERS-CoVCalu-3 2B40.025 (IC50)Not Specified[4]
MERS-CoVHAE0.074 (IC50)Not Specified[4]
HCoV-OC43Huh70.15Not Specified[4]
HCoV-229EHuh70.024Not Specified[4]
GS-441524
Coronavirus Strain Cell Line EC50 (µM) CC50 (µM) Reference
SARS-CoV-2Vero E61.86Not Specified[5]
SARS-CoV-2Calu-30.25>10[6]
SARS-CoV-2Caco-2Not Specified>10[6]
SARS-CoVHAE0.18Not Specified[4]
MERS-CoVHAE0.86Not Specified[4]
FIPVCRFK0.78Not Specified[4]

Signaling Pathway and Mechanism of Action Diagram

Remdesivir_Mechanism cluster_outside Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_replication Viral Replication Complex Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir_prodrug->Remdesivir_in Cellular Uptake Metabolism Metabolic Activation Remdesivir_in->Metabolism RDV_TP Remdesivir Triphosphate (RDV-TP - Active Form) Metabolism->RDV_TP RdRp RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP GS441524 GS-441524 (Parent Nucleoside) Phosphorylation Phosphorylation GS441524->Phosphorylation Phosphorylation->RDV_TP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of RDV-TP Termination->RdRp Inhibition

Caption: Mechanism of action of Remdesivir.

Experimental Protocols

Antiviral Activity Assessment by Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to determine the concentration at which an antiviral compound protects cells from virus-induced cell death.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • Coronavirus stock (e.g., SARS-CoV-2)

  • Remdesivir or GS-441524 stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the test compound (Remdesivir or GS-441524) in assay medium. A typical starting concentration is 100 µM with 2-fold or 3-fold serial dilutions.

  • Treatment and Infection:

    • After 24 hours, remove the growth medium from the cell plate.

    • Add 100 µL of the diluted compound to the respective wells. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).

    • Add 100 µL of virus suspension diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.05.[7] For the "cells only" control, add 100 µL of assay medium without the virus.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.

  • Quantification of CPE:

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

    • For Neutral Red, incubate the cells with the dye, followed by a destaining step, and measure absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus only" controls. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the number of infectious virus particles and the ability of a compound to reduce plaque formation.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates

  • Coronavirus stock

  • Remdesivir or GS-441524

  • Assay medium

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

Procedure:

  • Cell Preparation: Grow cells to a confluent monolayer in multi-well plates.

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the virus stock in assay medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Inoculate the cells with 200 µL of each virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Compound Treatment and Overlay:

    • Prepare different concentrations of the test compound in the overlay medium.

    • After the 1-hour incubation, remove the virus inoculum.

    • Add 2 mL of the overlay medium containing the desired compound concentration to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 10% formalin for at least 1 hour.

    • Carefully remove the overlay and the fixative.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the EC50 value.

Quantification of Viral RNA by qRT-PCR

This method measures the amount of viral RNA in cell culture supernatants to assess the inhibitory effect of the compound on viral replication.

Materials:

  • Supernatants from infected and treated cell cultures (from CPE or plaque assays)

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for a coronavirus gene (e.g., N or E gene)

  • qRT-PCR instrument

Procedure:

  • Sample Collection: Collect the supernatant from each well of the treated and control plates.

  • RNA Extraction: Extract viral RNA from the supernatants using a commercial RNA extraction kit according to the manufacturer's protocol.

  • qRT-PCR Reaction Setup:

    • Prepare a reaction mix containing the qRT-PCR master mix, primers, and probe.

    • Add the extracted RNA to the reaction mix.

    • Include a standard curve of known viral RNA concentrations for absolute quantification.

  • qRT-PCR Amplification: Run the qRT-PCR reaction using an appropriate thermal cycling protocol. A typical protocol includes a reverse transcription step followed by 40-45 cycles of denaturation and annealing/extension.[8]

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Quantify the viral RNA copy number using the standard curve. Calculate the percentage of viral RNA reduction for each compound concentration compared to the untreated control and determine the EC50 value.

Experimental Workflow Diagrams

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Treatment and Infection cluster_analysis Data Analysis Start Start Seed_Cells Seed Susceptible Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions to Cells Incubate_24h->Add_Compound Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Add_Compound Add_Virus Infect Cells with Coronavirus (e.g., MOI 0.05) Add_Compound->Add_Virus Incubate_48_72h Incubate 48-72h Add_Virus->Incubate_48_72h Assess_CPE Assess Cytopathic Effect (CPE) (e.g., CellTiter-Glo) Incubate_48_72h->Assess_CPE Measure_Viability Measure Cell Viability (Luminescence/Absorbance) Assess_CPE->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Viability->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for CPE Inhibition Assay.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_qpcr qRT-PCR cluster_data_analysis Data Analysis Start Start: Supernatants from Treated/Infected Cells RNA_Extraction Viral RNA Extraction Start->RNA_Extraction Add_RNA Add Extracted RNA RNA_Extraction->Add_RNA Reaction_Setup Set up qRT-PCR Reaction (Master Mix, Primers, Probe) Reaction_Setup->Add_RNA Run_qPCR Run qRT-PCR Instrument Add_RNA->Run_qPCR Get_Ct Obtain Ct Values Run_qPCR->Get_Ct Quantify_RNA Quantify Viral RNA (using Standard Curve) Get_Ct->Quantify_RNA Calculate_Inhibition Calculate % Inhibition and EC50 Quantify_RNA->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Viral RNA Quantification by qRT-PCR.

References

Application Notes and Protocols: High-Throughput Screening of Remdesivir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir (B604916) (GS-5734) is a broad-spectrum antiviral agent, notable as the first treatment approved by the FDA for COVID-19.[1][2] It is a phosphoramidate (B1195095) prodrug of a 1’-cyano-substituted adenosine (B11128) nucleotide analog.[3][4] Upon entering a host cell, Remdesivir is metabolized into its active triphosphate form, Remdesivir triphosphate (RDV-TP).[3][5][6] RDV-TP functions as a direct-acting antiviral by mimicking the natural ATP substrate of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][7] Its incorporation into the nascent viral RNA strand leads to delayed chain termination, thereby halting viral replication.[6][7]

The development of Remdesivir analogs is driven by the need to enhance antiviral potency, improve pharmacokinetic profiles (e.g., oral bioavailability), and overcome potential viral resistance.[8][9] High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large chemical libraries of such analogs to identify promising lead compounds.[1][10] These application notes provide an overview of HTS strategies and detailed protocols for evaluating Remdesivir analogs.

Mechanism of Action: Remdesivir Analogs as RdRp Inhibitors

The primary target for Remdesivir and its analogs is the viral RdRp. The mechanism involves several key intracellular steps, from prodrug activation to polymerase inhibition.

Mechanism of Action of Remdesivir Analogs cluster_cell Host Cell cluster_virus Viral Replication Complex RDV Remdesivir Analog (Prodrug) Metabolite1 Alanine Metabolite (GS-704277) RDV->Metabolite1 Esterases (e.g., CES1, CatA) NMP Nucleoside Monophosphate (NMP) Metabolite1->NMP Phosphoramidase (e.g., HINT1) NTP Active Nucleoside Triphosphate (RDV-TP) NMP->NTP Host Kinases RdRp Viral RdRp NTP->RdRp Competes with ATP RNA_nascent Nascent RNA Strand RdRp->RNA_nascent Termination Delayed Chain Termination RdRp->Termination Incorporation into Nascent RNA RNA_template Viral RNA Template RNA_template->RdRp Extracellular Extracellular Space Extracellular->RDV Cellular Uptake General High-Throughput Screening Workflow start Compound Library (Remdesivir Analogs) primary Primary HTS (Single Concentration) start->primary hits Initial Hits primary->hits hits->primary Inactive confirm Hit Confirmation & Triage hits->confirm Active confirmed_hits Confirmed Hits confirm->confirmed_hits dose_response Dose-Response Assays (IC50 / EC50 Determination) confirmed_hits->dose_response secondary Secondary / Orthogonal Assays (e.g., Cell-based vs. Biochemical) dose_response->secondary cytotoxicity Cytotoxicity Assays (CC50 Determination) dose_response->cytotoxicity selectivity Selectivity Index (SI) Calculation (CC50/EC50) secondary->selectivity cytotoxicity->selectivity lead_opt Lead Optimization selectivity->lead_opt CPE Reduction Assay Workflow plate_cells 1. Plate Host Cells (384-well plate) incubate1 2. Incubate Overnight plate_cells->incubate1 add_compounds 3. Add Serially Diluted Remdesivir Analogs incubate1->add_compounds add_virus 4. Infect with SARS-CoV-2 (BSL-3) add_compounds->add_virus incubate2 5. Incubate for 72 hours add_virus->incubate2 add_reagent 6. Add ATP-based Luminescence Reagent (e.g., CellTiter-Glo) incubate2->add_reagent read_plate 7. Measure Luminescence add_reagent->read_plate analyze 8. Calculate EC50, CC50, and SI read_plate->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Remdesivir and its methylpropyl ester analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the C-Glycosylation Step

Question: My C-glycosylation reaction to couple the pyrrolo[2,1-f][1][2][]triazine base with the ribose derivative is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the C-glycosylation step are a known challenge in Remdesivir synthesis.[4] Several factors can contribute to this issue:

  • Inefficient Lithiation: The formation of the organolithium or Grignard reagent from the halogenated base is a critical step. Incomplete halogen-metal exchange will result in unreacted starting material.

  • Side Reactions: The organometallic intermediate is highly reactive and can participate in side reactions, such as reaction with the solvent or quenching by trace amounts of water.

  • Suboptimal Reaction Conditions: Temperature and the choice of reagents can significantly impact the reaction outcome. Early syntheses often required cryogenic temperatures (-78°C) and strong, difficult-to-handle bases like n-BuLi, which could lead to inconsistent yields.[5]

Potential Solutions:

  • Optimize the Organometallic Reagent Formation:

    • Ensure all glassware is rigorously dried to prevent quenching of the organometallic species.

    • Use anhydrous solvents.

    • Consider using a "Turbo Grignard" reagent like i-PrMgCl·LiCl, which has been shown to improve the efficiency and reproducibility of the glycosylation reaction under milder conditions.[5]

  • Modify Reaction Conditions:

    • While cryogenic temperatures are often cited, studies have shown that continuous flow reactors can achieve good yields at higher temperatures (e.g., -30°C to -50°C), which may be more scalable and reproducible.[4]

    • The addition of an amine, such as diisopropylamine (B44863), has been reported to significantly improve the yield of the C-glycosylation step.[6][7]

  • Protecting Group Strategy:

    • Ensure the amine group on the pyrrolotriazine base is appropriately protected (e.g., as a silyl (B83357) ether) before attempting the halogen-metal exchange and coupling.[7]

Issue 2: Poor Stereoselectivity in the Phosphoramidation Step

Question: I am obtaining a diastereomeric mixture at the phosphorus center during the phosphoramidation step. How can I improve the stereoselectivity to favor the desired (SP)-isomer?

Answer:

Achieving high stereoselectivity at the P-chiral center is a critical and often challenging aspect of phosphoramidate (B1195095) prodrug synthesis. A 1:1 mixture of diastereomers is common without specific control measures.

Potential Solutions:

  • Chiral Auxiliary/Reagent:

    • The original Gilead synthesis involved the preparation of a chiral phosphoramidate reagent followed by diastereoselective crystallization to isolate the desired isomer before coupling.[5] This can be effective but may result in the loss of a significant portion of the material.

  • Diastereoselective Coupling Conditions:

    • The use of MgCl₂ as an additive during the coupling of the protected nucleoside with the phosphoramidate reagent can promote an SN2-type inversion at the phosphorus center, leading to high diastereoselectivity.[5][8]

  • Catalytic Asymmetric Phosphorylation:

    • The use of a chiral organocatalyst, such as a chiral bicyclic imidazole (B134444), can effectively control the stereochemistry during the phosphorylation reaction, leading to a high diastereomeric ratio (e.g., >99:1).[9] This approach avoids the need for separating diastereomers of the phosphoramidating agent beforehand.

Issue 3: Formation of Impurities During Deprotection

Question: During the final deprotection step to remove the 2',3'-hydroxyl protecting groups (e.g., acetonide), I am observing the formation of impurities, including hydrolysis of the phosphoramidate moiety. How can I minimize these side reactions?

Answer:

Harsh deprotection conditions are a common cause of side reactions, particularly the cleavage of the labile phosphoramidate prodrug moiety.[2][10]

Potential Solutions:

  • Milder Deprotection Reagents:

    • Avoid strong acids if possible. The use of milder acidic conditions, such as acetic acid in isopropanol, can effectively remove protecting groups like the one derived from DMF-DMA with minimal degradation of the product.[2]

  • Alternative Protecting Groups:

    • Employing protecting groups that can be removed under neutral conditions, such as allyl groups (removable with a palladium catalyst), can circumvent the need for acidic or basic hydrolysis.[4]

  • Careful Monitoring of Reaction Conditions:

    • Monitor the reaction closely by TLC or HPLC to ensure the reaction is stopped as soon as the starting material is consumed.

    • Maintain the recommended temperature to avoid accelerating side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of nucleoside analogs like Remdesivir?

A1: Common by-products in nucleoside analog synthesis include diastereomers (at the anomeric carbon and the phosphorus center), products resulting from incomplete deprotection, and impurities from side reactions such as hydrolysis of the phosphoramidate group.[1][2][] The complexity of the reaction matrix often necessitates careful purification.[1]

Q2: Why is the solubility of my nucleoside intermediate low, and how can I address it?

A2: Nucleoside analogs, particularly C-nucleosides, can have poor solubility in common organic solvents, which can stall reactions.[11] Strategies to address this include:

  • Screening a wider range of solvents or solvent mixtures.

  • Modifying the protecting group strategy to enhance solubility. For example, introducing bulky silyl ethers can improve solubility in organic solvents.[11]

Q3: My Remdesivir analog shows no antiviral activity. What could be the issue?

A3: A lack of antiviral activity in a nucleoside analog prodrug often points to a problem with its intracellular activation.[8] The prodrug must be converted to its active triphosphate form to inhibit the viral RNA polymerase.[5][8] Potential issues include:

  • The modifications to the nucleobase or the sugar moiety may prevent recognition by the cellular kinases responsible for the second and third phosphorylation steps.[8]

  • The phosphoramidate prodrug moiety may not be efficiently cleaved inside the target cells.

Q4: What are typical yields for the key steps in Remdesivir synthesis?

A4: Yields can vary significantly depending on the synthetic route. Early routes reported lower overall yields.[10] However, more recent, optimized syntheses have shown significant improvements. For example, a three-step sequence starting from GS-441524 has been reported with an overall yield of up to 85%.[2] The improved C-glycosylation step has been reported with yields as high as 75%.[7]

Data Summary Tables

Table 1: Comparison of Reported Yields for Key Synthetic Steps

StepFirst Generation Synthesis YieldOptimized Synthesis YieldReference
C-Glycosylation~40%75%[4],[7]
Phosphoramidation & Deprotection~48% (combined)85% (overall from GS-441524)[10],[2]

Table 2: HPLC Purification Parameters for Remdesivir and Analogs

ParameterMethod 1Method 2Method 3
Column C18 (4.6 mm x 150 mm, 5 µm)Kinetex Polar C18InertSustain C18 (4.6 mm x 100 mm, 3 µm)
Mobile Phase Methanol:Acetonitrile (50:50 v/v)Acetonitrile and Water with 0.05% Formic Acid (Gradient)Acetonitrile and 0.1% Triethylamine in Water (pH 3) (40:60 v/v)
Flow Rate 0.7 mL/minNot Specified1.0 mL/min
Detection UV at 246 nmMS/MSUV at 245 nm
Reference [12][2][9]

Experimental Protocols

Protocol 1: Improved C-Glycosylation with Diisopropylamine Additive

This protocol is adapted from an improved methodology for the C-glycosylation step.[7]

  • To a dried reaction flask under an inert atmosphere (Argon), add 7-bromo-4-aminopyrrolo[2,1-f][1][2][]triazine (1.0 equiv).

  • Add anhydrous tetrahydrofuran (B95107) (THF) and stir at room temperature.

  • Add diisopropylamine (1.1 equiv) and stir for 10 minutes.

  • Cool the reaction mixture to between -78°C and -85°C.

  • Slowly add n-butyllithium (n-BuLi, 4.3 equiv) dropwise, ensuring the internal temperature remains below -78°C. Stir for 30 minutes.

  • Add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (2.0 equiv) in anhydrous THF dropwise over 3 hours, maintaining the temperature between -78°C and -85°C.

  • Upon completion (monitored by TLC), quench the reaction by adding 1 M citric acid.

  • Perform a standard aqueous workup by extracting with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Catalytic Asymmetric Phosphoramidation

This protocol describes a general approach for the stereoselective phosphoramidation using a chiral organocatalyst.[11]

  • To a solution of the 2',3'-protected nucleoside (e.g., the isopropylidene ketal of GS-441524) in anhydrous dichloromethane (B109758) at -20°C, add 2,6-lutidine and the chiral imidazole catalyst (e.g., 20 mol%).

  • Slowly add a solution of the racemic phosphoramidoyl chloridate (e.g., 2-ethylbutyl (chloro(phenoxy)phosphoryl)-L-alaninate) in dichloromethane.

  • Stir the reaction at -20°C and monitor for completion by HPLC or TLC.

  • Once the reaction is complete, the solvent can be evaporated.

  • The crude product is then subjected to deprotection conditions (e.g., p-TsOH in methanol) to remove the 2',3'-protecting group.

  • The final product is purified by column chromatography and/or recrystallization to yield Remdesivir with high diastereomeric purity.

Visual Diagrams

G cluster_synthesis General Synthesis Workflow Base Pyrrolotriazine Base Glycosylation C-Glycosylation Base->Glycosylation Ribose Protected Ribose Ribose->Glycosylation Nucleoside Protected Nucleoside (GS-441524 analog) Glycosylation->Nucleoside Phosphoramidation Phosphoramidation Nucleoside->Phosphoramidation Phospho_reagent Phosphoramidate Reagent Phospho_reagent->Phosphoramidation Protected_ProTide Protected Prodrug Phosphoramidation->Protected_ProTide Deprotection Deprotection Protected_ProTide->Deprotection Final_Product Final Analog Deprotection->Final_Product

Caption: High-level workflow for the synthesis of a Remdesivir analog.

G cluster_troubleshooting Troubleshooting Logic: Low Yield Start Low Yield Observed Check_Step Identify Problematic Step Start->Check_Step Glyco C-Glycosylation? Check_Step->Glyco Yes Phospho Phosphoramidation? Check_Step->Phospho No Sol_Glyco Optimize Organometallic Rxn - Use Turbo Grignard - Add Amine (e.g., DIPEA) - Ensure Anhydrous Conditions Glyco->Sol_Glyco Depro Deprotection? Phospho->Depro No Sol_Phospho Improve Stereoselectivity - Use Chiral Catalyst - Add MgCl2 - Diastereoselective Crystallization Phospho->Sol_Phospho Yes Sol_Depro Minimize Side Reactions - Use Milder Reagents - Alternative Protecting Groups - Monitor Reaction Time Depro->Sol_Depro Yes

Caption: Decision tree for troubleshooting low-yield issues in the synthesis.

References

Technical Support Center: Remdesivir Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Remdesivir (B604916) and its analogs, with a focus on impurity identification and control.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of Remdesivir analogs.

Issue 1: High Levels of Unreacted Starting Material (GS-441524) Detected

Question: Our post-reaction analysis shows a significant peak corresponding to the starting nucleoside analog, GS-441524. What are the potential causes and how can we improve the conversion rate?

Answer: High levels of unreacted GS-441524 indicate an incomplete reaction. Several factors could be contributing to this issue:

  • Inadequate Activation of the Phosphoramidate (B1195095) Reagent: The coupling efficiency of the phosphoramidate reagent is critical.

    • Troubleshooting:

      • Ensure the phosphoramidate reagent is freshly prepared or has been stored under inert and anhydrous conditions to prevent degradation.

      • Verify the purity and integrity of the activating agent (e.g., Grignard reagent, coupling agents).

      • Consider increasing the molar equivalents of the phosphoramidate reagent and/or the activating agent.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction kinetics.

    • Troubleshooting:

      • Ensure the reaction is maintained at the optimal temperature. For many coupling steps, this may require cooling to temperatures as low as -78°C to control reactivity and side reactions.

      • Increase the reaction time to allow for complete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Presence of Moisture: The reagents used in the coupling step are often sensitive to moisture, which can quench the activated species.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of Degradation Products, Particularly Hydrolysis Impurities

Question: We are observing significant peaks in our chromatogram that correspond to the hydrolysis of the phosphoramidate group. How can we minimize the formation of these degradation products?

Answer: The phosphoramidate bond in Remdesivir is susceptible to hydrolysis, especially under acidic or basic conditions.[1] Here’s how to address this:

  • pH Control During Work-up and Purification: Exposure to harsh pH conditions can lead to the cleavage of the phosphoramidate moiety.

    • Troubleshooting:

      • During aqueous work-up, use buffered solutions to maintain a neutral pH.

      • For purification by chromatography, select a mobile phase with a pH that ensures the stability of the product.

  • Deprotection Conditions: If protecting groups are used, the deprotection step can be a source of hydrolysis.

    • Troubleshooting:

      • Employ mild deprotection conditions that are compatible with the phosphoramidate group. For example, some methods utilize a mild deprotection condition to avoid the generation of degraded impurities.[2]

  • Storage Conditions: Improper storage of the final compound or intermediates can lead to degradation over time.

    • Troubleshooting:

      • Store the compound in a dry, cool, and dark place.

      • For long-term storage, consider storing under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in the synthesis of Remdesivir and its analogs?

A1: Impurities in Remdesivir synthesis can be broadly categorized into three types:

  • Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials (e.g., GS-441524), intermediates from the phosphoramidate synthesis, by-products from coupling steps, and residual solvents.[3]

  • Degradation Products: These are formed by the chemical degradation of Remdesivir. Common degradation pathways include hydrolysis of the phosphoramidate bond and oxidation of the adenine (B156593) base or sugar moiety.[1][3]

  • Elemental Impurities: These can include trace metals from catalysts used in coupling reactions.[3]

Q2: How can I detect and quantify these impurities?

A2: Several analytical techniques are used for the detection and quantification of impurities in Remdesivir synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for routine analysis.[4] For more sensitive and specific detection, especially for identifying unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed.[1][4]

Q3: Are there established guidelines for acceptable levels of impurities in Remdesivir?

A3: Yes, the levels of impurities in any new drug substance, including Remdesivir, are regulated by international guidelines such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities.[5][6] These thresholds are based on the maximum daily dose of the drug.

Quantitative Data Summary

The following tables summarize key quantitative data related to impurity analysis in Remdesivir synthesis.

Table 1: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
(Source: ICH Q3A(R2) Guideline)[5][6]

Table 2: Example Linearity Ranges for Analytical Methods

AnalyteMethodLinearity Range (µg/mL)Correlation Coefficient (r²)
RemdesivirHPLC5 - 100> 0.999
RemdesivirSpectrophotometry2 - 12Not Specified
RemdesivirUPLC-MS/MS0.004 - 4> 0.99
GS-441524UPLC-MS/MS0.002 - 2> 0.99
GS-704277UPLC-MS/MS0.002 - 2> 0.99
(Data compiled from multiple sources)[7][8]

Experimental Protocols

Protocol 1: HPLC Method for Remdesivir Impurity Profiling

This protocol provides a general procedure for the analysis of Remdesivir and its related impurities using High-Performance Liquid Chromatography.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic) and an organic solvent (e.g., acetonitrile). A common starting point is a 50:50 (v/v) mixture.[4]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 247 nm.[4]
  • Injection Volume: 10-20 µL.
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Sample Preparation:

  • Accurately weigh and dissolve the Remdesivir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.
  • Record the chromatogram and identify the peaks corresponding to Remdesivir and its impurities based on their retention times relative to a reference standard.
  • Quantify the impurities using an appropriate method (e.g., external standard, area normalization).

Protocol 2: UPLC-MS/MS Method for Sensitive Quantification of Remdesivir and its Metabolites

This protocol is suitable for the highly sensitive and selective quantification of Remdesivir and its key metabolites, GS-441524 and GS-704277.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. UPLC Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[8]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient program to separate the analytes.
  • Flow Rate: 0.4 - 0.6 mL/min.
  • Column Temperature: 40 - 50°C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
  • Remdesivir: e.g., m/z 603.2 → 440.1
  • GS-441524: e.g., m/z 292.1 → 163.1
  • GS-704277: e.g., m/z 459.1 → 292.1
  • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for each analyte.

4. Sample Preparation:

  • For plasma samples, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
  • Centrifuge the samples and dilute the supernatant before injection.

5. Data Analysis:

  • Quantify the analytes using a calibration curve prepared with known concentrations of reference standards.

Visualizations

Impurity_Formation_Pathway RDV Remdesivir Hydrolysis Hydrolysis (Acidic/Basic Conditions) RDV->Hydrolysis Susceptible Bond Oxidation Oxidation RDV->Oxidation Potential Pathway Impurity1 Hydrolyzed Impurity (Loss of Phosphoramidate) Hydrolysis->Impurity1 Leads to Impurity2 Oxidized Impurity (on Adenine or Ribose) Oxidation->Impurity2 Forms StartingMaterial GS-441524 IncompleteReaction Incomplete Reaction StartingMaterial->IncompleteReaction If not fully consumed ProcessImpurity Unreacted Starting Material IncompleteReaction->ProcessImpurity Results in

Caption: Common impurity formation pathways in Remdesivir synthesis.

Troubleshooting_Workflow Start High Impurity Level Detected Identify Identify Impurity Type (Process-related or Degradation) Start->Identify Process Process-Related Impurity (e.g., Unreacted Starting Material) Identify->Process Process Degradation Degradation Product (e.g., Hydrolysis) Identify->Degradation Degradation CheckReaction Check Reaction Conditions: - Reagent Purity & Stoichiometry - Temperature & Time - Anhydrous Conditions Process->CheckReaction CheckWorkup Check Work-up & Purification: - pH Control - Mild Deprotection - Appropriate Storage Degradation->CheckWorkup OptimizeReaction Optimize Reaction CheckReaction->OptimizeReaction OptimizePurification Optimize Purification & Storage CheckWorkup->OptimizePurification

Caption: A logical workflow for troubleshooting high impurity levels.

References

Technical Support Center: Synthesis of Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Remdesivir methylpropyl ester analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps impacting the overall yield in the synthesis of Remdesivir analogs?

A1: The two most yield-critical steps in the synthesis of Remdesivir and its analogs are:

  • The C-glycosylation reaction: This step forms the crucial carbon-carbon bond between the ribose sugar moiety and the pyrrolotriazine base.[1] Early synthetic routes reported inconsistent and low yields for this step, often dependent on cryogenic temperatures and the precise rate of reagent addition.[1]

  • The stereoselective phosphoramidate (B1195095) coupling: This step introduces the phosphoramidate prodrug moiety. Achieving the desired diastereomer (Sp) at the phosphorus center in high purity is a significant challenge. Initial methods produced a roughly 1:1 mixture of diastereomers, necessitating difficult chiral HPLC separation, which significantly lowered the overall yield.[2]

Q2: How can the stereoselectivity of the phosphoramidate coupling be improved to favor the desired Sp isomer?

A2: Several strategies have been developed to enhance the stereoselectivity of the phosphoramidate coupling:

  • Use of a resolved p-nitrophenolate precursor: Instead of using a phosphoramidoyl chloridate which leads to a diastereomeric mixture, a p-nitrophenolate precursor can be resolved through solvent crystallization to yield the pure Sp isomer before coupling.[2]

  • Magnesium Chloride (MgCl2) mediated coupling: The reaction of the protected nucleoside with the resolved p-nitrophenolate precursor in the presence of MgCl2 proceeds with an inversion of configuration at the phosphorus center, leading to a highly diastereoselective synthesis of the Sp isomer.[2][3]

  • Organocatalyzed Asymmetric Phosphoramidation: Chiral bicyclic imidazoles can be used as organocatalysts to direct the stereoselective phosphoramidation, achieving a high ratio of the desired (S)-P-phosphoramidate.[4][5]

Q3: What are the common side reactions observed during the synthesis, and how can they be minimized?

A3: A common side reaction is the hydrolysis of the phosphoramidate moiety, especially under harsh acidic conditions used for deprotection.[6] This can be minimized by:

  • Using milder deprotection conditions: For instance, employing N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a protecting group for the 2',3'-hydroxyls allows for deprotection under mild acidic conditions (e.g., acetic acid in isopropanol), which avoids the degradation of the phosphoramidate group.[6][7]

  • Careful control of pH and temperature: Maintaining optimal pH and temperature during workup and purification steps is crucial to prevent the hydrolysis of acid-sensitive groups.

Q4: Are there alternatives to using n-BuLi in the C-glycosylation step to improve safety and consistency?

A4: Yes, the use of n-BuLi at cryogenic temperatures can be challenging for scalability and reproducibility.[2] An improved method utilizes the "Turbo Grignard" reagent, isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which allows the reaction to proceed at milder temperatures with more consistent yields.[2] Another approach involves using diisopropylamine (B44863) as a cost-effective additive to improve the yield of the addition reaction.[1]

Troubleshooting Guides

Issue 1: Low and Inconsistent Yields in the C-Glycosylation Step
Potential Cause Troubleshooting Suggestion
Inefficient lithiation of the pyrrolotriazine base. Ensure all reagents and solvents are strictly anhydrous. Traces of water will quench the organolithium reagent. Consider using freshly titrated n-BuLi.
Slow or incomplete reaction at cryogenic temperatures. Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, a slight increase in temperature may be necessary, but this must be balanced against the risk of side reactions.
Side reactions due to the high reactivity of n-BuLi. Consider switching to an alternative reagent system like i-PrMgCl·LiCl, which offers better control and milder reaction conditions.[2] Alternatively, using diisopropylamine as an additive with n-BuLi has been shown to improve yields to as high as 75%.[1]
Suboptimal silyl (B83357) protection of the amine group. Ensure complete protection of the primary amine on the pyrrolotriazine base before the lithiation step. Incomplete protection can lead to undesired side reactions.[1]
Issue 2: Poor Diastereoselectivity in the Phosphoramidate Coupling
Potential Cause Troubleshooting Suggestion
Use of a diastereomeric mixture of phosphoramidoyl chloridate. This will inherently lead to a mixture of products. The most effective solution is to synthesize and resolve a phosphoramidate precursor, such as the p-nitrophenolate derivative, to obtain the pure Sp isomer before coupling.[2]
Suboptimal coupling conditions. The use of MgCl2 as a Lewis acid is crucial for activating the phosphorus center and facilitating the SN2-type inversion.[2][3] Ensure the MgCl2 is anhydrous and used in the correct stoichiometry.
Racemization during the reaction. If using a resolved precursor, ensure that the reaction conditions are not promoting racemization at the phosphorus center. This includes maintaining the recommended temperature and avoiding prolonged reaction times.
Difficulty in separating the diastereomers. If chiral resolution is unavoidable, optimize the chiral HPLC method. However, the preferred industrial approach is to avoid the formation of the diastereomeric mixture altogether.[2]
Issue 3: Degradation of Product During Final Deprotection
Potential Cause Troubleshooting Suggestion
Harsh acidic conditions for deprotection. Strong acids like HCl can cause hydrolysis of the phosphoramidate ester.[6]
Formation of monophosphate impurity. The hydrolysis of the phosphoramidate leads to the formation of the corresponding monophosphate, which can be difficult to separate from the final product.[6]
Alternative Protecting Group Strategy. Employ a protecting group for the 2',3'-hydroxyls that can be removed under milder conditions. For example, an acetonide group can be removed with aqueous acid,[2] or a DMF-DMA adduct can be cleaved with acetic acid.[6][7] A three-step sequence of protection, phosphoramidation, and mild deprotection has been shown to give an overall yield of up to 85%.[6][7]

Quantitative Data Summary

The following table summarizes the yield improvements for key steps in the synthesis of Remdesivir, which are applicable to its analogs.

Step "First Generation" Conditions Yield "Improved" Conditions Yield Reference
C-Glycosylation n-BuLi, TMSCl, THF, -78 °C25%i-PrMgCl·LiCl, THFConsistent, scalable yields[2]
n-BuLi, NaH, disilane, -78 °C60% (capricious)n-BuLi, diisopropylamine, THF75%[1]
NdCl3, n-Bu4NCl69% (on kg scale)[1]
Phosphoramidate Coupling Coupling with diastereomeric phosphoramidoyl chloridate followed by chiral HPLC~21%Coupling with resolved (Sp)-p-nitrophenolate precursor and MgCl270%[2][3]
Final Deprotection HCl in dioxane69% (with side reactions)Acetic acid (after DMF-DMA protection)Overall 85% for 3 steps[6][7]

Experimental Protocols

Protocol 1: Improved C-Glycosylation

This protocol is adapted from a high-yield procedure using diisopropylamine as an additive.[1]

  • To a solution of 7-bromopyrrolo[2,1-f][1][3][6]triazin-4-amine (1.0 equiv) in anhydrous THF, add a solution of 1,2-bis(chlorodimethylsilyl)ethane (B1585126) (1.1 equiv) in anhydrous THF.

  • Stir the mixture for 10 minutes, then add diisopropylamine (1.1 equiv).

  • After stirring for 5 minutes at room temperature, cool the mixture to -78 °C.

  • Slowly add n-BuLi (4.3 equiv, 2.5 M in hexanes) dropwise over 45 minutes, maintaining the temperature at -78 °C.

  • After stirring for an additional 30 minutes, add a pre-cooled solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (2.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired C-glycoside adduct.

Protocol 2: Stereoselective Phosphoramidate Coupling for Methylpropyl Ester Analog

This protocol is adapted for the synthesis of a methylpropyl ester analog, based on the highly stereoselective method developed for Remdesivir.[2]

  • Part A: Synthesis of the (Sp)-p-nitrophenyl (methylpropyl)alaninate phosphoramidate precursor.

    • React L-alanine methylpropyl ester with phosphorus oxychloride.

    • Treat the resulting phosphoramidoyl dichloridate with p-nitrophenol to yield a diastereomeric mixture of the p-nitrophenyl phosphoramidate.

    • Resolve the diastereomeric mixture by fractional crystallization, potentially using a seed crystal of the desired Sp isomer, to obtain the pure (Sp)-p-nitrophenyl (methylpropyl)alaninate phosphoramidate.

  • Part B: Coupling Reaction.

    • To a solution of the 2',3'-acetonide protected nucleoside (1.0 equiv) in anhydrous THF, add MgCl2 (1.5 equiv).

    • Add a solution of the resolved (Sp)-p-nitrophenyl (methylpropyl)alaninate phosphoramidate (1.2 equiv) in THF.

    • Cool the mixture to 0 °C and add diisopropylethylamine (DIPEA) (2.0 equiv).

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by silica gel chromatography.

  • Part C: Final Deprotection.

    • Dissolve the purified, protected product from Part B in a suitable solvent (e.g., acetonitrile).

    • Add aqueous HCl (e.g., 6N) and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Neutralize the reaction mixture and extract the final product.

    • Purify by crystallization or chromatography to yield the Remdesivir methylpropyl ester analog.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthesis Steps Ribose Derivative Ribose Derivative Glycosylation C-Glycosylation Ribose Derivative->Glycosylation Pyrrolotriazine Base Pyrrolotriazine Base Pyrrolotriazine Base->Glycosylation Alanine Methylpropyl Ester Alanine Methylpropyl Ester Phosphoramidation Phosphoramidate Coupling Alanine Methylpropyl Ester->Phosphoramidation Cyanation 1'-Cyanation Glycosylation->Cyanation Debenzylation Debenzylation Cyanation->Debenzylation Protection 2',3'-OH Protection Debenzylation->Protection Protection->Phosphoramidation Deprotection Final Deprotection Phosphoramidation->Deprotection Final Product Remdesivir Methylpropyl Ester Analog Deprotection->Final Product C_Glycosylation Base Pyrrolotriazine Base (Silyl Protected) Reagents 1. i-PrMgCl·LiCl or n-BuLi / Diisopropylamine 2. THF, -78 °C Base->Reagents Lactone Protected Ribonolactone Lactone->Reagents Product C-Glycoside Adduct Reagents->Product Phosphoramidate_Coupling Nucleoside Protected Nucleoside (2',3'-OH protected) Coupling MgCl2, DIPEA THF Nucleoside->Coupling Phosphoramidate (Sp)-p-nitrophenyl (methylpropyl)alaninate phosphoramidate Phosphoramidate->Coupling Coupled_Product Protected Remdesivir Analog (Sp isomer) Coupling->Coupled_Product

References

"optimizing reaction conditions for Remdesivir analog preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Remdesivir and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing nucleoside analogs like Remdesivir?

A1: The primary challenges in the chemical synthesis of nucleoside analogs include low concentrations of the main product, the presence of complex matrices, and the generation of numerous by-products.[1][2] The synthesis process often involves complex steps such as the protection and deprotection of specific groups, which can lead to the formation of hard-to-separate enantiomers.[1] Additionally, many reaction reagents are chemically toxic, which poses safety and environmental concerns.[1] For Remdesivir specifically, challenges include achieving high stereoselectivity in the phosphorylation step and the instability of certain intermediates, which can complicate purification and storage.[3]

Q2: What is the mechanism of action for Remdesivir, and why is it synthesized as a prodrug?

A2: Remdesivir is a prodrug that delivers GS-441524 monophosphate into the cell.[4] Inside the cell, it is converted into its active triphosphate form (GS-443902).[5][6] This active metabolite acts as an adenosine (B11128) triphosphate analog, interfering with the viral RNA-dependent RNA polymerase (RdRp) and causing delayed chain termination, which decreases viral RNA production.[6][7] The prodrug strategy, specifically a phosphoramidate (B1195095) "ProTide" approach, is used because incorporating phosphate (B84403) groups directly into a drug is problematic due to their high metabolic lability and negative charge, which hinders the molecule's ability to cross cell membranes.[5] The prodrug form is uncharged, more lipophilic, and better able to enter cells before being converted into its active form.[5]

Q3: How can I improve the yield and stereoselectivity of the phosphoramidation step?

A3: The phosphoramidation step is critical and often a bottleneck. Key strategies to improve yield and stereoselectivity include:

  • Use of a Deprotonating Agent: Utilizing a suitable base is crucial. Studies have shown that Grignard reagents like t-BuMgCl can be effective.[3][5]

  • Protecting Groups: Protecting the 2' and 3'-hydroxyl groups of the nucleoside is key to achieving high efficiency.[3] Using an acetonide protecting group, for instance, has been shown to enable diastereoselective coupling with an enantiopure phosphoramidate, leading to a significant improvement in overall yield.[5][8]

  • Reagent Choice: The choice of the phosphorylating agent is important. Pentafluorophenyl phosphoramidates have been used effectively in Remdesivir synthesis.[3]

  • Catalysts: Chiral imidazole (B134444) derivatives have been reported to catalyze the stereoselective synthesis of Remdesivir, avoiding the need for preparing an enantiomerically pure phosphorylated agent.[9]

  • Reaction Conditions: Optimization of solvents and temperature is vital. For example, the coupling of the protected nucleoside with the phosphoramidate has been successfully performed in acetonitrile (B52724) (MeCN) at 50 °C.[8]

Q4: What are common side reactions during the deprotection step, and how can they be minimized?

A4: Harsh deprotection conditions can lead to the formation of impurities. For example, using strong acids like hydrochloric acid (HCl) for deprotection can cause hydrolysis of the phosphoramidate moiety, resulting in the formation of a monophosphate impurity and reducing the overall yield.[3] To minimize this, milder deprotection conditions are recommended. A successful approach involves using a solution of acetic acid (AcOH) in isopropanol (B130326), which allows for the effective removal of protecting groups like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) without significant degradation of the final product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield in C-Glycosylation Step Poor reactivity of the nucleobase; Decomposition of starting materials or product; Sub-optimal temperature.Ensure efficient protection of the free amine group on the nucleobase. Use of i-PrMgCl·LiCl at milder temperatures (-20°C) can provide more consistent yields for scale-up. For the subsequent cyanation, the addition of an acid like TfOH can be crucial for high yield and selectivity at low temperatures (-78°C).[10]
Poor Stereoselectivity in Phosphorylation Inadequate chiral control during the coupling reaction.Use an enantiopure phosphoramidate derivative. Diol protection (e.g., with 2,2-dimethoxypropane (B42991) to form an acetonide) on the ribose sugar is key to improving stereoselectivity. Employing MgCl₂ and a base like DIPEA can promote the coupling with inversion at the phosphorus center.[5][8]
Formation of Degradation Impurity during Deprotection Harsh acidic conditions (e.g., concentrated HCl) can hydrolyze the phosphoramidate linkage.Switch to a milder deprotection method. A system of acetic acid in isopropanol has been shown to be effective and avoids the generation of degradation impurities.[3]
Difficult Purification of Final Product Presence of closely-related by-products or diastereomers.Develop a multi-step synthesis that avoids purification of intermediates. For the final product, if diastereomers are present, chiral HPLC may be necessary for separation. However, optimizing the stereoselectivity of the phosphorylation step can avoid this costly separation.[3][5][7]
Incomplete Reaction or Slow Conversion Low reaction temperature; Insufficient equivalents of reagents; Poor solubility of starting materials.Increase reaction temperature where appropriate (e.g., performing condensation with DMF-DMA in THF at 60°C).[3] Increase the equivalents of the limiting reagent. For poorly soluble nucleosides, consider introducing a temporary solubilizing group, such as a tert-butyldimethylsilyl (TBDMS) ether at the 3'-OH position, to improve solubility for the phosphorylation reaction.[3][11]

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Approaches for Remdesivir

Synthetic Step Gilead First-Generation Gilead Second-Generation DMF-DMA Protection Method
Key Strategy Coupling-chiral HPLC separationDiastereoselective synthesis with diol protection3-step sequence from GS-441524
Phosphorylation Yield ~25% (as a 1:1 mixture)70%Not explicitly separated, part of overall
Deprotection Yield Not specified, part of low overall69%Not explicitly separated, part of overall
Overall Yield (last steps) 12.5%48%85%
Purity Required chiral HPLCOptically pure99.4% (by HPLC)
Reference [5][7][5][8][3]

Experimental Protocols

Protocol 1: Three-Step Synthesis of Remdesivir from GS-441524

This protocol is based on a highly efficient method employing DMF-DMA as a protecting agent.[3]

Step 1: Protection of GS-441524 (Compound 5)

  • To a solution of GS-441524 (5 ) (1.0 equiv.) in anhydrous THF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equiv.).

  • Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude protected intermediate (9 ) is unstable and should be used directly in the next step without further purification.

Step 2: Phosphoramidation

  • Dissolve the crude intermediate (9 ) from the previous step in anhydrous THF.

  • Add the phosphoramidate reagent (10 ) (1.2 equiv.) to the solution.

  • Add tert-butylmagnesium chloride (t-BuMgCl) (1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction for 2 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Step 3: Deprotection and Purification

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude protected Remdesivir (12 ).

  • Dissolve the crude product in isopropanol.

  • Add acetic acid (20.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 18 hours.

  • Upon completion, purify the final product, Remdesivir (1 ), by column chromatography to achieve an overall yield of approximately 85% and high purity.[3]

Visualizations

experimental_workflow Diagram 1: General Experimental Workflow for Remdesivir Analog Synthesis start Starting Nucleoside (e.g., GS-441524) protect Step 1: Protection (e.g., 2',3'-Diol Protection) start->protect Protecting Agent (e.g., DMF-DMA) phospho Step 2: Phosphoramidation (Coupling with Phosphoramidate Reagent) protect->phospho Phosphoramidate, Base (e.g., t-BuMgCl) deprotect Step 3: Deprotection (Removal of Protecting Groups) phospho->deprotect Mild Acid (e.g., Acetic Acid) purify Step 4: Purification (e.g., Chromatography) deprotect->purify product Final Remdesivir Analog purify->product

Caption: A simplified workflow for the three-step synthesis of Remdesivir analogs.

activation_pathway Diagram 2: Intracellular Activation Pathway of Remdesivir remdesivir Remdesivir (Prodrug) (GS-5734) cell_entry Cellular Uptake remdesivir->cell_entry intermediate GS-441524 Monophosphate cell_entry->intermediate Esterases, Phosphoramidase diphosphate GS-441524 Diphosphate intermediate->diphosphate Kinases triphosphate Active Metabolite (GS-441524 Triphosphate) diphosphate->triphosphate Kinases inhibition Inhibition of Viral RdRp Polymerase triphosphate->inhibition Delayed Chain Termination

Caption: Metabolic pathway for the conversion of Remdesivir to its active triphosphate form.

troubleshooting_low_yield Diagram 3: Troubleshooting Logic for Low Product Yield start Low Final Yield? check_sm Starting Material Consumed? (TLC/LCMS) start->check_sm sm_yes Yes check_sm:s->sm_yes sm_no No check_sm:w->sm_no check_byproducts Major Byproducts Observed? sm_yes->check_byproducts:n sol_sm Action: - Check reagent purity/activity - Increase temperature/time - Check solvent quality sm_no->sol_sm:w byproducts_yes Yes check_byproducts:e->byproducts_yes byproducts_no No check_byproducts:s->byproducts_no sol_byproducts Action: - Identify byproduct structures - Use milder reagents - Adjust stoichiometry - Improve protecting group strategy byproducts_yes->sol_byproducts:e check_purification Product Lost During Purification/Workup? byproducts_no->check_purification:n purification_yes Yes check_purification:w->purification_yes sol_purification Action: - Optimize extraction pH - Check product stability on silica - Modify crystallization solvent purification_yes->sol_purification:w

Caption: A decision tree to diagnose and address causes of low reaction yield.

References

"Remdesivir methylpropyl ester analog solubility problems in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Remdesivir and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous solutions during your experiments.

Troubleshooting Guide: Poor Aqueous Solubility of Remdesivir Methylpropyl Ester Analogs

This guide provides a systematic approach to diagnosing and resolving common solubility issues encountered with Remdesivir and its ester prodrug analogs.

Problem: Precipitate forms when preparing an aqueous stock solution.

Possible Causes & Solutions

  • Low Intrinsic Solubility: Remdesivir and its analogs are known to have poor aqueous solubility.[1][2][3]

    • Solution 1: pH Adjustment. The aqueous solubility of Remdesivir is pH-dependent, increasing under acidic conditions.[1][2] Carefully adjust the pH of your aqueous solution to a lower value (e.g., pH 2) using HCl to see if the compound dissolves.[2]

    • Solution 2: Use of Co-solvents. Organic co-solvents can significantly enhance solubility. Prepare stock solutions in DMSO or ethanol (B145695) before diluting into your aqueous experimental medium.[2][4]

  • Incorrect Salt Form or Polymorph: Different polymorphic forms of a compound can exhibit different solubility profiles.[3][5]

    • Solution: Characterize Your Compound. If possible, verify the polymorphic form of your compound and consult the literature for its specific solubility characteristics.

Problem: Compound precipitates out of solution during an experiment.

Possible Causes & Solutions

  • Change in pH or Temperature: A shift in the pH or temperature of your experimental medium can cause a previously dissolved compound to precipitate.

    • Solution: Maintain Stable Conditions. Ensure that the pH and temperature of your solutions are kept constant throughout your experiment.

  • Exceeding Solubility Limit: The concentration of the compound in your final experimental setup may have exceeded its solubility limit in that specific medium.

    • Solution 1: Use of Solubilizing Excipients. The formulation of Remdesivir for intravenous use includes sulfobutylether-beta-cyclodextrin (SBECD) to enhance its solubility.[6] Consider incorporating SBECD or other cyclodextrins like hydroxypropyl-beta-cyclodextrin (HPBCD) into your experimental buffer.[7][8]

    • Solution 2: Nanoparticle Formulation. Creating a nanoparticle formulation can improve the dissolution rate and solubility.[9][10][11]

Problem: Inconsistent results in biological assays.

Possible Causes & Solutions

  • Poor Bioavailability Due to Low Solubility: The effective concentration of the compound reaching the target cells may be lower than intended due to poor solubility.

    • Solution 1: Formulation with Surfactants or Polymers. The use of surfactants (e.g., Tween-80) or polymers (e.g., PEG-400, PLGA) can improve solubility and bioavailability.[6][12]

    • Solution 2: Solid Dispersion Technique. Creating a solid dispersion of your compound with a hydrophilic carrier can enhance its wettability and dissolution rate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Remdesivir?

A1: Remdesivir is poorly soluble in water, with a reported aqueous solubility of approximately 0.339 mg/mL.[3] Its solubility is pH-dependent and increases in acidic conditions.[1][2]

Q2: Why is a cyclodextrin (B1172386) used in the formulation of Remdesivir?

A2: Sulfobutylether-beta-cyclodextrin (SBECD) is used as a solubilizing excipient in the intravenous formulation of Remdesivir.[6] It forms a host-guest complex with the Remdesivir molecule, significantly enhancing its aqueous solubility and allowing for the administration of a clear, stable solution.[6][7][8]

Q3: Can I use other solvents to dissolve my Remdesivir analog?

A3: Yes, Remdesivir is soluble in organic solvents like DMSO (up to 100 mg/mL) and ethanol (up to 25 mg/mL).[4] For in vitro experiments, it is common practice to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous culture medium. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.

Q4: Are there alternative methods to improve the solubility of my compound for in vivo studies?

A4: For in vivo applications, several advanced formulation strategies can be employed to overcome poor aqueous solubility. These include:

  • Nanoparticle-based drug delivery systems: Encapsulating the drug in nanoparticles can improve its solubility and pharmacokinetic profile.[1][9][10]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[9]

  • Liposomal formulations: Encapsulating the drug in liposomes can increase solubility and stability.[13]

Q5: How does pH affect the solubility of Remdesivir and its analogs?

A5: Remdesivir's solubility increases as the pH decreases.[1][2] It is very slightly soluble in water when the pH is adjusted to 2 with HCl.[2] This is an important consideration when preparing solutions and designing experiments.

Quantitative Data Summary

Table 1: Solubility of Remdesivir in Various Solvents
SolventSolubilityReference
WaterInsoluble (<1 mg/mL)[4]
Water (pH-adjusted)Very slightly soluble at pH 2[2]
DMSO100 mg/mL[4]
Ethanol25 mg/mL[4]
Table 2: Effect of Solubilizing Agents on Remdesivir Solubility
Solubilizing Agent (Concentration)Achieved Remdesivir SolubilityReference
20% (w/w) Tween-803.9 mg/mL[6]
20% (w/w) PEG-4003.3 mg/mL[6]
20% (w/w) SBECD~8.5 mg/mL[6]

Experimental Protocols

Protocol 1: Phase Solubility Analysis to Determine the Effect of a Solubilizing Agent

This protocol is adapted from methodologies used to assess the impact of complexing agents on drug solubility.

Objective: To determine the apparent association constant (Ka) and the stoichiometry of complexation between a Remdesivir analog and a solubilizing agent (e.g., SBECD).

Materials:

  • Remdesivir analog

  • Solubilizing agent (e.g., SBECD)

  • Phosphate (B84403) buffer (pH 7)

  • Vials with screw caps

  • Shaking incubator

  • 0.45 µm syringe filters

  • HPLC system for quantification

Methodology:

  • Prepare a series of aqueous solutions of the solubilizing agent at various concentrations in the phosphate buffer.

  • Add an excess amount of the Remdesivir analog to each vial containing the solubilizing agent solutions.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, filter the solutions using a 0.45 µm syringe filter to remove the undissolved compound.

  • Dilute the filtered solutions appropriately and quantify the concentration of the dissolved Remdesivir analog using a validated HPLC method.

  • Plot the total concentration of the dissolved Remdesivir analog against the concentration of the solubilizing agent.

  • The slope of the linear portion of the phase solubility diagram can be used to calculate the apparent association constant (Ka).

Protocol 2: Preparation of a Remdesivir Analog Stock Solution Using a Co-solvent

Objective: To prepare a concentrated stock solution of a Remdesivir analog for use in in vitro assays.

Materials:

  • Remdesivir analog

  • DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out the desired amount of the Remdesivir analog in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds.

  • Store the stock solution at -20°C or -80°C as recommended for the specific analog.

  • When preparing working solutions, dilute the stock solution into the aqueous experimental medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility Observed precipitate_stock Precipitate in Stock Solution? start->precipitate_stock precipitate_exp Precipitate During Experiment? precipitate_stock->precipitate_exp No ph_adjust Adjust pH (Acidic) precipitate_stock->ph_adjust Yes inconsistent_results Inconsistent Assay Results? precipitate_exp->inconsistent_results No excipient Add Solubilizing Excipient (SBECD) precipitate_exp->excipient Yes nanoparticle Consider Nanoparticle Formulation inconsistent_results->nanoparticle Yes end End: Solubility Improved inconsistent_results->end No cosolvent Use Co-solvent (DMSO/Ethanol) ph_adjust->cosolvent cosolvent->end excipient->end solid_dispersion Consider Solid Dispersion nanoparticle->solid_dispersion solid_dispersion->end

Caption: Troubleshooting workflow for addressing solubility issues.

CyclodextrinEnhancement cluster_before Before Complexation cluster_after After Complexation remdesivir_analog Remdesivir Analog Poorly Water-Soluble water Aqueous Solution remdesivir_analog->water Insoluble sbecd SBECD (Cyclodextrin) complex SBECD (Hydrophilic Exterior) Remdesivir Analog (Hydrophobic Interior) soluble_water Aqueous Solution complex->soluble_water Soluble Complex sbecd->complex Forms Host-Guest Complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

Technical Support Center: Degradation Pathways of Remdesivir Ester Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remdesivir (B604916) ester prodrugs. The information is designed to address specific issues that may be encountered during experimental analysis of Remdesivir's degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Remdesivir?

Remdesivir, an ester prodrug, undergoes degradation through two main pathways:

  • Metabolic Activation (In Vivo): This is the intended pathway within the cell, leading to the pharmacologically active form of the drug. It is an enzymatic process.

  • Chemical Degradation (In Vitro/Storage): This involves the breakdown of the drug under various physical and chemical stress conditions, such as exposure to acidic, basic, or oxidative environments.

Q2: Which enzymes are responsible for the metabolic activation of Remdesivir?

The intracellular activation of Remdesivir to its active triphosphate form (GS-443902) is a multi-step process involving several key enzymes. The primary enzymes are Carboxylesterase 1 (CES1) and Cathepsin A (CatA), which hydrolyze the ester prodrug to an intermediate metabolite. This is followed by the action of Histidine Triad Nucleotide-Binding Protein 1 (HINT1), a phosphoramidase, which cleaves a phosphoramidate (B1195095) bond to form the monophosphate nucleoside. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate.[1][2][3]

Q3: Under what conditions is Remdesivir chemically unstable?

Forced degradation studies have shown that Remdesivir is susceptible to degradation under the following conditions:

  • Acidic Hydrolysis: Degrades into multiple products (DP1-DP5).[4]

  • Basic Hydrolysis: Shows significant degradation, forming several products (DP5-DP8).[4][5]

  • Neutral Hydrolysis: Can lead to the formation of degradation product DP5.[4]

  • Oxidative Stress: Degrades in the presence of oxidizing agents, forming DP9.[4]

Conversely, Remdesivir has been found to be relatively stable under thermal and photolytic stress conditions.[4]

Q4: What is the major metabolite of Remdesivir found in plasma?

The major metabolite of Remdesivir observed in plasma is the parent nucleoside, GS-441524.[6][7] Remdesivir itself has a short half-life in plasma, being rapidly converted.[6]

Troubleshooting Guides

Problem 1: Inconsistent results in Remdesivir stability studies.

  • Possible Cause 1: pH of the medium.

    • Troubleshooting Tip: Remdesivir's stability is highly pH-dependent. Ensure precise and consistent pH control of all buffers and solutions used in your experiments. Even minor pH variations can lead to significant differences in degradation rates.

  • Possible Cause 2: Temperature fluctuations.

    • Troubleshooting Tip: While generally stable under thermal stress, prolonged exposure to elevated temperatures during sample preparation or analysis can contribute to degradation. Maintain consistent and controlled temperature conditions throughout your experimental workflow.

  • Possible Cause 3: Presence of esterases in biological matrices.

    • Troubleshooting Tip: If working with plasma or cell lysates, be aware of endogenous esterase activity that can rapidly hydrolyze Remdesivir. Consider using esterase inhibitors or performing experiments at low temperatures to minimize enzymatic degradation.

Problem 2: Difficulty in separating Remdesivir from its degradation products by HPLC.

  • Possible Cause 1: Inappropriate column chemistry.

    • Troubleshooting Tip: A C18 column is commonly used and effective for separating Remdesivir and its degradation products. Ensure your column is in good condition and properly equilibrated.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting Tip: The mobile phase composition is critical for achieving good resolution. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) with an acidic pH. Experiment with the gradient and pH of the aqueous component to optimize separation.

  • Possible Cause 3: Co-elution of analytes.

    • Troubleshooting Tip: If peaks are overlapping, consider adjusting the gradient slope or the initial mobile phase composition to improve the separation of early-eluting peaks. You can also evaluate different organic modifiers or buffer salts.

Problem 3: Low recovery of Remdesivir from plasma samples.

  • Possible Cause 1: Rapid enzymatic degradation.

    • Troubleshooting Tip: As mentioned, plasma esterases can quickly degrade Remdesivir. Process blood samples quickly and at low temperatures. The addition of esterase inhibitors immediately after sample collection can also be beneficial.

  • Possible Cause 2: Inefficient protein precipitation.

    • Troubleshooting Tip: Incomplete protein removal can lead to poor recovery and interfere with chromatographic analysis. Ensure thorough mixing and sufficient incubation time with the protein precipitation solvent (e.g., cold acetonitrile or methanol).

  • Possible Cause 3: Adsorption to labware.

    • Troubleshooting Tip: Although less common, highly lipophilic compounds can sometimes adsorb to plastic surfaces. Where possible, use low-adsorption microcentrifuge tubes and pipette tips.

Data Presentation

Table 1: Summary of Quantitative Data on Remdesivir Degradation

ParameterMatrix/ConditionValueReference
Half-life (t½) Non-human primate plasma20 minutes[6]
Major Metabolite Plasma (2 hours post-injection)GS-441524[6]
Degradation under Basic Hydrolysis Forced degradation studyExtensive degradation[5]
Degradation under Thermal Stress Forced degradation studyStable[4]
Degradation under Photolytic Stress Forced degradation studyStable[4]

Experimental Protocols

1. Protocol for Forced Degradation Study of Remdesivir

This protocol outlines a general procedure for investigating the stability of Remdesivir under various stress conditions, in accordance with ICH guidelines.

  • Materials:

    • Remdesivir reference standard

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter

    • HPLC-UV or UPLC-MS/MS system

  • Procedure:

    • Acid Hydrolysis: Dissolve Remdesivir in a solution of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Dissolve Remdesivir in a solution of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Dissolve Remdesivir in a solution of 3% H₂O₂. Store protected from light at room temperature for a defined period.

    • Thermal Degradation: Expose solid Remdesivir powder to a high temperature (e.g., 105°C) in a hot air oven for a specified duration.

    • Photolytic Degradation: Expose a solution of Remdesivir to UV light (e.g., 254 nm) for a defined period.

    • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method.

2. HPLC Method for the Analysis of Remdesivir and its Degradation Products

This is a representative HPLC method that can be adapted for the analysis of Remdesivir.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 247 nm

    • Column Temperature: 30°C

Mandatory Visualization

Remdesivir_Activation_Pathway cluster_enzymes Enzymatic Conversions Remdesivir Remdesivir (Prodrug) Intermediate Alanine Metabolite (GS-704277) Remdesivir->Intermediate Hydrolysis CES1_CatA CES1 / CatA (Esterases) Monophosphate GS-441524 Monophosphate Intermediate->Monophosphate P-N Bond Cleavage HINT1 HINT1 (Phosphoramidase) Diphosphate GS-441524 Diphosphate Monophosphate->Diphosphate Phosphorylation Kinases1 Cellular Kinases Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Phosphorylation Kinases2 Cellular Kinases Inhibition Inhibition of Viral RNA Polymerase Triphosphate->Inhibition

Caption: Intracellular metabolic activation pathway of Remdesivir.

Experimental_Workflow start Start: Sample Preparation (e.g., Forced Degradation) hplc HPLC/UPLC Analysis start->hplc separation Chromatographic Separation (e.g., C18 Column) hplc->separation detection Detection (UV/DAD or MS/MS) separation->detection data_analysis Data Analysis: Peak Integration & Quantification detection->data_analysis results Results: Degradation Profile & Kinetics data_analysis->results

Caption: General experimental workflow for Remdesivir degradation analysis.

References

"challenges in the purification of Remdesivir methylpropyl ester analog"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Remdesivir (B604916) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Disclaimer: Information provided here is based on the purification of Remdesivir and closely related nucleoside analogs. While the principles are transferable, specific conditions for the "methylpropyl ester analog" may require further optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying Remdesivir and its analogs?

The primary challenges stem from the molecule's inherent complexity, which includes multiple chiral centers and the labile phosphoramidate (B1195095) prodrug moiety.[1][2] Key difficulties include:

  • Diastereomeric Separation: The phosphorus atom of the phosphoramidate group is a chiral center, leading to the formation of diastereomers (typically denoted as Sp and Rp).[3] These isomers often have very similar physical properties, making their separation by standard chromatography challenging.

  • Impurity Profile: The multi-step synthesis of Remdesivir can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products from coupling steps, and degradation products.[1][4]

  • Chemical Instability: The phosphoramidate linkage is susceptible to hydrolysis under both acidic and basic conditions, leading to degradation.[1] The molecule can also degrade under heat, light, or moisture exposure.[1]

  • Crystallization and Polymorphism: Achieving a crystalline solid of the desired polymorph with high purity can be difficult. Remdesivir is known to exist in different polymorphic forms, which can have different solubilities and pharmacokinetic properties.[5][6]

Q2: What types of impurities are commonly found in crude Remdesivir analog samples?

Impurities in Remdesivir analogs can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials (e.g., the nucleoside base GS-441524), intermediates, and by-products.[1][4] Residual solvents from the synthesis and purification steps are also common.[1]

  • Degradation Impurities: These form due to the chemical decomposition of the drug substance. Common degradation pathways include hydrolysis of the phosphoramidate or ester groups and oxidation.[1]

  • Stereoisomers: The undesired diastereomer (e.g., the Rp-isomer) is a major impurity that must be controlled.[3]

The table below lists some known impurities of Remdesivir, which are likely analogous to those found in its derivatives.

Impurity Type Common Examples Origin
Process-RelatedGS-441524 (Nucleoside Core)Unreacted Starting Material[1]
L-Alanine methylpropyl esterUnreacted Reagent
Phenyl-(4-nitrophenoxy)-L-alaninyl phosphateIntermediate[7]
StereoisomerRp-diastereomer of Remdesivir analogNon-stereoselective synthesis step[3]
DegradationHydrolysis Product (loss of phosphoramidate)Acidic/Basic conditions, moisture[1]
N-oxideOxidation
Q3: Which analytical techniques are recommended for purity assessment?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and quantifying related substances.[1][8] Both reversed-phase (for general impurities) and chiral HPLC (for diastereomers) are necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify and characterize unknown impurities and degradation products by providing molecular weight information.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the final product and its isomers.

  • Gas Chromatography (GC): Used specifically for the quantification of residual solvents.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers by HPLC

Problem: The HPLC chromatogram shows poor resolution between the desired Sp-isomer and the undesired Rp-isomer of the Remdesivir methylpropyl ester analog.

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Protocol
Inappropriate Column Chemistry Switch to a chiral stationary phase (CSP) designed for separating stereoisomers.Protocol: Use a polysaccharide-based chiral column, such as a Daicel CHIRALPAK® IA-3 or IG-U.[9] A typical starting method would involve a mobile phase of n-Hexane and Isopropanol (B130326) (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min, with UV detection at 210 nm.[9]
Suboptimal Mobile Phase Optimize the mobile phase composition and additives.Protocol: For normal phase chiral chromatography, systematically vary the ratio of the alcoholic modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, screen different organic modifiers (acetonitrile vs. methanol) and pH values. Small amounts of additives like trifluoroacetic acid (TFA) or phosphoric acid can sometimes improve peak shape.[9]
Inefficient Chromatographic Mode Evaluate Supercritical Fluid Chromatography (SFC) as an alternative to HPLC.Protocol: SFC often provides superior resolution for chiral separations.[10] A screening method could use a chiral column with carbon dioxide as the main mobile phase and a modifier like methanol (B129727). A gradient elution from 5% to 40% methanol over 5-10 minutes can be a good starting point.[11]
Issue 2: Low Yield After Final Crystallization Step

Problem: The final product yield is significantly reduced after crystallization, or the product fails to crystallize and remains an oil.

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Protocol
Incorrect Solvent System Perform a systematic solvent screen to find an optimal anti-solvent system.Protocol: Dissolve the purified, amorphous analog in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate). Add "anti-solvents" (e.g., Heptane, Di-isopropyl ether) dropwise at a controlled temperature until turbidity is observed. Allow the solution to slowly cool to promote crystal growth. Seeding with a small crystal can induce crystallization.[12]
Presence of Impurities Ensure the material entering the crystallization step has high purity (>98%).Protocol: Re-purify the material using preparative HPLC or flash chromatography to remove impurities that may be inhibiting crystallization. Concentrate the pure fractions, perform a solvent swap to the desired crystallization solvent, and re-attempt the procedure.
Polymorphism Issues Characterize the solid form and investigate different crystallization conditions to target a stable polymorph.Protocol: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to analyze the solid. Experiment with different cooling rates (fast vs. slow), temperatures, and solvent systems, as these factors can influence which polymorph is formed.[5][13]

Experimental Workflows & Logic Diagrams

Below are diagrams illustrating key processes and decision-making logic for the purification of Remdesivir analogs.

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Quality Control crude Crude Remdesivir Analog (Mixture of Diastereomers & Impurities) flash_chrom Flash Chromatography (Silica Gel) Removes polar/non-polar impurities crude->flash_chrom chiral_sep Chiral Separation (Prep HPLC or SFC) Separates Sp/Rp Diastereomers flash_chrom->chiral_sep Partially Purified Mixture crystallization Crystallization (Solvent/Anti-solvent) Final Polishing & Isolation chiral_sep->crystallization Isolated Sp-Isomer purity_check Purity & Identity Check (HPLC, LC-MS, NMR) crystallization->purity_check final_product Pure Sp-Isomer (>99.5% Purity) purity_check->final_product Pass

Caption: General purification workflow for Remdesivir analogs.

TroubleshootingTree start Low Purity Issue Detected q1 Are Diastereomers Resolved? start->q1 sol_chiral Optimize Chiral Separation: 1. Screen Chiral Columns (CSP) 2. Optimize Mobile Phase 3. Consider SFC q1->sol_chiral No q2 Are there other significant impurities (>0.1%)? q1->q2 Yes a1_yes Yes a1_no No end_node Purity Issue Resolved sol_chiral->end_node sol_impurity Identify Impurity (LC-MS) - Adjust Flash Chromatography - Check for Degradation - Review Synthesis Steps q2->sol_impurity Yes q2->end_node No a2_yes Yes a2_no No sol_impurity->end_node

Caption: Troubleshooting logic for low purity results.

References

Technical Support Center: Synthesis of Remdesivir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Remdesivir and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and avoiding unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of Remdesivir analogs?

A1: The most frequently encountered side reactions include the formation of diastereomers at the phosphorus center, hydrolysis of the phosphoramidate (B1195095) moiety, and reactions involving unprotected hydroxyl and amino groups. For instance, harsh acidic conditions can lead to the hydrolysis of the phosphoramidate, yielding an undesired monophosphate impurity.[1] Additionally, incomplete protection of the ribose hydroxyls or the exocyclic amine of the nucleobase can lead to a variety of side products, reducing the overall yield and complicating purification.

Q2: Why are protecting groups necessary in Remdesivir synthesis?

A2: Protecting groups are crucial for achieving chemoselectivity during the multi-step synthesis of Remdesivir and its analogs.[2][3] They temporarily block reactive functional groups, such as the hydroxyl groups on the ribose sugar and the exocyclic amino group on the pyrrolotriazine base, preventing them from participating in unwanted reactions.[1][4] The strategic use of protecting groups ensures that reactions occur only at the desired positions, leading to higher yields and purity of the final product. For example, protecting the 2',3'-dihydroxyls is key to preventing the formation of degraded impurities under certain reaction conditions.[1]

Q3: What are the key steps to consider for improving the diastereoselectivity of the phosphorylation reaction?

A3: Achieving high diastereoselectivity at the phosphorus center is a critical challenge. Key strategies include the use of a chiral auxiliary on the phosphorus reagent, optimization of reaction temperature, and the choice of a suitable base. Cryogenic temperatures are often employed to enhance selectivity.[5] The use of specific Grignard reagents, such as t-BuMgCl, has been shown to mediate the coupling with improved stereocontrol.[6] Furthermore, employing an enantiopure phosphoramidate derivative is a key strategy to improve the overall yield and avoid difficult HPLC separations of diastereomers.[6]

Q4: How can I minimize the formation of the hydrolyzed phosphoramidate impurity?

A4: The hydrolysis of the phosphoramidate linkage to form the monophosphate impurity is often acid-catalyzed.[1] To minimize this side reaction, it is essential to use mild deprotection conditions and to carefully control the pH during workup and purification steps. The use of protecting groups that can be removed under gentle conditions is highly recommended to avoid the generation of this degraded impurity.[1]

Troubleshooting Guides

Issue 1: Low Yield in the C-Glycosylation Step

Symptoms:

  • Low conversion of the nucleobase and ribolactone starting materials.

  • Formation of multiple unidentified side products observed by TLC or LC-MS.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Lithiation Ensure anhydrous conditions and use freshly titrated n-BuLi. Consider using a "Turbo Grignard" reagent like i-PrMgCl·LiCl for a more reliable and milder metal-halogen exchange.[5]
Unstable Intermediate The protected nucleoside intermediate can be unstable. It is advisable to use it directly in the next step after a simple workup without extensive purification.[1][7]
Suboptimal Reaction Temperature Maintain cryogenic temperatures (e.g., -78 °C) during the addition of n-BuLi and the coupling with the lactone to minimize side reactions.[5]
Incorrect Stoichiometry Optimize the equivalents of the lactone. A higher excess (e.g., 2.0 equivalents) has been shown to improve yields.[8]
Issue 2: Poor Diastereoselectivity in the Phosphorylation Step

Symptoms:

  • Formation of a nearly 1:1 mixture of P-chiral isomers (diastereomers) observed by ³¹P NMR or chiral HPLC.

  • Difficulty in separating the desired diastereomer.

Possible Causes & Solutions:

CauseRecommended Solution
Racemic Phosphorus Reagent Use an enantiomerically pure phosphoramidate reagent to achieve high diastereoselectivity.[6]
Suboptimal Coupling Conditions Optimize the base and temperature. The use of t-BuMgCl at low temperatures (e.g., -5 °C) has been reported to provide good stereoselectivity.[7]
Epimerization Ensure that the reaction conditions and workup are not promoting epimerization at the phosphorus center.
Issue 3: Presence of Hydrolyzed Impurity after Deprotection

Symptoms:

  • A significant peak corresponding to the monophosphate impurity (e.g., compound 8 in some literature) is observed in the final product by LC-MS.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Deprotection Conditions Avoid strong acidic conditions for deprotection. For instance, if using an acid-labile protecting group on the C6-amine, use a milder acid like acetic acid.[1]
Prolonged Reaction Time Monitor the deprotection reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction and hydrolysis.
Presence of Metal Ions The presence of certain metal ions, like Mg²⁺, might affect the deprotection rate. Consider an aqueous workup with a chelating agent like NH₄Cl to remove metal ions before proceeding with deprotection.

Experimental Protocols

Protocol 1: Optimized Phosphorylation and In-Situ Deprotection

This protocol describes a highly efficient, one-pot phosphorylation and deprotection sequence.

  • Phosphorylation:

    • Dissolve the protected nucleoside (1.0 equiv.) and the chiral phosphoramidate reagent (1.2 equiv.) in anhydrous THF.

    • Cool the solution to -10 °C under a nitrogen atmosphere.

    • Add a solution of t-BuMgCl in THF (1.5 equiv.) dropwise, maintaining the temperature at -5 °C.

    • Stir the reaction mixture for 1 hour at -5 °C. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup and Deprotection:

    • Extract the mixture with ethyl acetate (B1210297) to remove magnesium salts.

    • Concentrate the organic layer under reduced pressure to obtain the crude protected intermediate.

    • Dissolve the crude intermediate in isopropanol.

    • Add acetic acid (20 equiv.) and heat the mixture to 50 °C for 18 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the mixture and purify the residue by column chromatography to yield the final product.[1][7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the product and any impurities. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

This method can be adapted to LC-MS for impurity identification.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Phosphorylation Step

EntryBase (equiv.)SolventTemperature (°C)Diastereomeric Ratio (Sp:Rp)Yield (%)Reference
1t-BuMgCl (1.5)THF-5>99:185 (after deprotection)[1]
2Methylmagnesium chloride (1.5)THF-5Not specifiedNot specified[7]
3DIPEATHFRoom Temp(Inversion at P-center)69 (after deprotection)[6]

Table 2: Yields of Key Synthesis Steps

StepReactionYield (%)Purity (%)NotesReference
1C-Glycosylation62 - 7599.3Optimized with diisopropylamine, recrystallization purification.[8]
2Phosphorylation & Deprotection8599.4One-pot procedure, chromatography purification.[1]
3Amine Deprotection90>99Using AcOH in ethanol, chromatography purification.[1][7]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Phosphorylation cluster_workup Workup & Deprotection cluster_end Final Steps Protected Nucleoside Protected Nucleoside Reaction_Setup 1. Dissolve in THF 2. Cool to -10°C Protected Nucleoside->Reaction_Setup Chiral Phosphoramidate Chiral Phosphoramidate Chiral Phosphoramidate->Reaction_Setup Base_Addition Add t-BuMgCl at -5°C Reaction_Setup->Base_Addition Reaction_Monitoring Stir 1h at -5°C Monitor by TLC Base_Addition->Reaction_Monitoring Quench Quench with aq. NH4Cl Reaction_Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Deprotect Deprotect with AcOH in IPA at 50°C Extract->Deprotect Purification Column Chromatography Deprotect->Purification Final_Product Remdesivir Analog Purification->Final_Product

Caption: Optimized workflow for phosphorylation and deprotection.

troubleshooting_diastereoselectivity Start Issue: Poor Diastereoselectivity (Observed by ³¹P NMR / Chiral HPLC) Check_Reagent Is the phosphoramidate reagent enantiopure? Start->Check_Reagent Use_Pure_Reagent Action: Use enantiopure phosphoramidate. Check_Reagent->Use_Pure_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Use_Pure_Reagent->Check_Conditions Optimize_Conditions Action: Lower temperature (-5°C). Use t-BuMgCl as base. Check_Conditions->Optimize_Conditions No Check_Separation Is chiral separation feasible? Check_Conditions->Check_Separation Yes End Resolution Achieved Optimize_Conditions->End Perform_Separation Action: Use preparative chiral HPLC. Check_Separation->Perform_Separation Yes Check_Separation->End No, re-optimize Perform_Separation->End

Caption: Troubleshooting logic for poor diastereoselectivity.

References

"stability issues with Remdesivir methylpropyl ester analog during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on the stability of a Remdesivir methylpropyl ester analog based on published data for Remdesivir and general principles of nucleotide analog prodrug stability. It is crucial to conduct specific stability studies for your particular analog to establish its unique stability profile.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing unexpected degradation during storage. What are the likely causes?

A1: Ester prodrugs of nucleotide analogs, like Remdesivir, are susceptible to degradation primarily through hydrolysis of the ester and phosphoramidate (B1195095) bonds. Key factors influencing stability include pH, temperature, and the presence of oxidative agents. Remdesivir has been shown to be particularly vulnerable to degradation under basic (alkaline) and high-temperature conditions.[1][2][3][4]

Q2: What are the primary degradation products I should be looking for?

A2: For Remdesivir, degradation studies have identified several products resulting from hydrolysis. The main degradation pathway involves the cleavage of the ester bond, followed by hydrolysis of the phosphoramidate linkage. This ultimately can lead to the formation of the parent nucleoside (GS-441524).[5] Under various stress conditions (acidic, basic, oxidative), multiple degradation products can be formed.[5] For your specific methylpropyl ester analog, you would likely observe the corresponding alcohol (methylpropanol) and the phosphoramidate intermediate, followed by further degradation to the parent nucleoside.

Q3: What are the recommended storage conditions for my this compound?

A3: Based on the stability profile of Remdesivir and general best practices for nucleotide analogs, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

  • pH: Maintain a slightly acidic to neutral pH (around pH 4-6) if in solution.[1][4] Basic conditions should be strictly avoided as they significantly accelerate hydrolysis.[1][2][3][4]

  • Solvent: If in solution, use anhydrous aprotic solvents if possible for short-term storage. For aqueous buffers, ensure the pH is controlled.

  • Form: For long-term storage, it is best to store the compound as a lyophilized powder in a tightly sealed container, protected from moisture and light.

Q4: How does the "methylpropyl ester" moiety affect stability compared to Remdesivir's 2-ethylbutyl ester?

A4: While specific data for the methylpropyl ester analog is not available in the reviewed literature, general principles of ester hydrolysis suggest that the steric hindrance around the ester bond can affect the rate of hydrolysis. The difference in stability between a methylpropyl and a 2-ethylbutyl ester is likely to be minor, but empirical testing is necessary for confirmation. The electronic effects of the alkyl chain are similar, so significant differences in susceptibility to acid- or base-catalyzed hydrolysis are not expected based solely on the ester chain.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of the active compound due to improper storage.1. Verify storage conditions (temperature, pH of solutions).2. Perform an analytical check (e.g., HPLC) to assess the purity of the stock.3. Prepare fresh solutions from a new stock of the compound.4. Aliquot stock solutions to minimize freeze-thaw cycles.
Appearance of extra peaks in chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.1. Characterize the degradation products using mass spectrometry.2. Compare the chromatogram to a freshly prepared standard.3. Review the handling and storage procedures to identify potential causes of degradation (e.g., exposure to high pH, temperature).
Precipitate formation in stock solutions upon thawing. Poor solubility of the compound or degradation products at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve.2. If the precipitate persists, centrifuge the solution and test the supernatant for concentration and purity.3. Consider using a different solvent system or preparing more dilute stock solutions.

Data Summary

Table 1: Summary of Forced Degradation Conditions for Remdesivir

Stress Condition Conditions Applied Observed Degradation of Remdesivir Reference
Acidic Hydrolysis 0.1 N HCl at various temperatures (e.g., 40-50°C)Moderate degradation[1]
Alkaline Hydrolysis 0.1 N NaOH at various temperatures (e.g., 25-45°C)Complete and rapid degradation[1]
Neutral Hydrolysis Water at elevated temperaturesSome degradation observed[1]
Oxidative Degradation 3-4.5% H₂O₂ at various temperatures (e.g., 40-50°C)Moderate degradation[1]
Thermal Degradation Dry heat (e.g., 80°C)Significant degradation[1]
Photolytic Degradation Exposure to UV lightGenerally stable[1]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of the this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analog in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Working Standard: Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Stress Samples: Subject the stock solution to various stress conditions as described in Table 1 (e.g., by adding acid, base, or H₂O₂ and incubating at a specific temperature for a defined period). Neutralize the samples before injection if necessary.

3. HPLC Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with pH adjusted to ~4 with phosphoric acid). A common starting point is a 55:45 (v/v) ratio of acetonitrile to acidified water.[1][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Diode array detection at 240 nm and fluorescence detection with excitation at 245 nm and emission at 390 nm have been used for Remdesivir.[1][4]

  • Injection Volume: 10-20 µL

4. Analysis:

  • Inject the working standard and the stressed samples into the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation.

Visualizations

Degradation_Pathway RDV_analog Remdesivir Methylpropyl Ester Analog Intermediate Phosphoramidate Intermediate RDV_analog->Intermediate Ester Hydrolysis (pH, Temp dependent) Alcohol Methylpropanol RDV_analog->Alcohol Nucleoside Parent Nucleoside (e.g., GS-441524) Intermediate->Nucleoside Phosphoramidase (e.g., HINT-1) or Chemical Hydrolysis Alanine_metabolite Alanine Metabolite Intermediate->Alanine_metabolite

Caption: Simplified degradation pathway of the Remdesivir analog.

Troubleshooting_Workflow start Inconsistent Experimental Results or Suspected Degradation check_purity Assess Purity of Stock Solution via HPLC/LC-MS start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage Conditions (Temp, Solvent, pH, Light) is_pure->review_storage No re_evaluate Re-evaluate Experiment is_pure->re_evaluate Yes investigate_source Investigate Source of Degradation review_storage->investigate_source prepare_fresh Prepare Fresh Stock and Working Solutions prepare_fresh->re_evaluate end Problem Resolved re_evaluate->end investigate_source->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

Caption: Recommended storage conditions for the Remdesivir analog.

References

Technical Support Center: Optimizing HPLC Methods for Remdesivir Analog Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Remdesivir (B604916) and its analogs.

Troubleshooting Guide

Our troubleshooting guide is designed to provide rapid solutions to common issues encountered during the chromatographic separation of Remdesivir and its related compounds.

Frequently Asked Questions (FAQs)

Peak Shape and Resolution Issues

  • Q1: Why am I seeing poor resolution between Remdesivir and a closely related analog?

    • A1: Poor resolution is often due to an inadequate mobile phase composition.[1] The pH and organic modifier concentration are critical for separating structurally similar compounds.[1] Try adjusting the pH of the aqueous portion of your mobile phase; for Remdesivir, a slightly acidic pH (around 3.0-4.0) has been shown to be effective.[2][3] You can also try altering the organic-to-aqueous ratio or switching to a gradient elution.[1] Additionally, ensure your column is not degraded or overloaded.[1]

  • Q2: My Remdesivir peak is tailing. What could be the cause?

    • A2: Peak tailing can result from several factors. One common cause is secondary interactions between the analyte and the stationary phase. Adding a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase can help mitigate this.[4] Other potential causes include column overload, a clogged frit, or a void in the column packing.[1] Start by reducing the sample concentration and ensuring your column is clean and in good condition.

  • Q3: I am observing peak fronting. What should I investigate?

    • A3: Peak fronting is often an indication of sample overload or a mismatch between the sample solvent and the mobile phase.[5] Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Also, try injecting a smaller sample volume or a more dilute sample.[1]

Retention Time and Baseline Problems

  • Q4: The retention time for my main analyte is shifting between injections. What is causing this instability?

    • A4: Fluctuating retention times are typically due to inconsistencies in the HPLC system.[1] Check for pressure fluctuations, which could indicate a leak or air bubbles in the pump.[5] Ensure the mobile phase is thoroughly degassed and that the column temperature is stable and controlled.[1] Inconsistent mobile phase preparation can also lead to this issue.[1]

  • Q5: My baseline is noisy and/or drifting. How can I fix this?

    • A5: A noisy or drifting baseline can be caused by several factors. First, ensure your mobile phase components are of high purity and are well-mixed and degassed.[5] Contamination in the mobile phase or a dirty flow cell in the detector can contribute to baseline noise.[5] Air bubbles in the system are another common culprit.[5] If using a gradient, impurities in your solvents can lead to a drifting baseline as the mobile phase composition changes.

HPLC Method Parameters for Remdesivir Analysis

The following table summarizes various reported starting conditions for the HPLC analysis of Remdesivir. These can serve as a foundation for developing a method for separating its analogs.

Parameter Method 1 Method 2 Method 3 Method 4
Column InertSustain C18 (100 x 4.6 mm, 3 µm)[6]Symmetry C18 (150 x 4.6 mm, 5 µm)[7]Kromasil 100A C18 (250 x 4.6 mm, 5 µm)[8]Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[9]
Mobile Phase Ammonium acetate (B1210297) buffer (pH 4.0) : Acetonitrile (B52724) (60:40 v/v)[6]Methanol (B129727) : Water (60:40 v/v)[7]Acetonitrile : Methanol : Water with 0.5 mL Phosphoric Acid (50:350:100 v/v/v)[8]Acetonitrile : Water with 0.1% Triethylamine (60:40 v/v)[9]
Flow Rate 1.0 mL/min[6]1.0 mL/min[7]1.0 mL/min[8]1.0 mL/min[9]
Detection (UV) 245 nm[6]240 nm[7]300 nm[8]238 nm[9]
Injection Volume 10 µL[6]20 µL[7]Not SpecifiedNot Specified
Elution Mode Isocratic[6][10]Isocratic[7]Not SpecifiedIsocratic[9]

Experimental Protocols

Protocol 1: General HPLC Method Development for Remdesivir Analog Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating Remdesivir and its analogs.

  • Analyte and Standard Preparation:

    • Accurately weigh and dissolve Remdesivir and its available analogs in a suitable diluent (e.g., a 50:50 mixture of methanol and water) to create individual stock solutions of known concentration (e.g., 1000 µg/mL).[6][9]

    • Prepare a mixed standard solution containing Remdesivir and its analogs by diluting the stock solutions to a working concentration (e.g., 20-40 µg/mL).[9]

  • Initial Chromatographic Conditions:

    • Select a C18 reversed-phase column as a starting point.[6][7][8][9][10]

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.[7][10] A slightly acidic pH (e.g., pH 3-4 adjusted with phosphoric or acetic acid) is often a good starting point for Remdesivir.[2][3]

    • Set the flow rate to a standard 1.0 mL/min.[6][7][8][9]

    • Set the UV detector to scan for the maximum absorbance of Remdesivir, which is typically around 245-247 nm.[2][6][10]

  • Method Optimization:

    • Inject the mixed standard solution and evaluate the chromatogram for peak shape, resolution, and retention time.

    • Optimize Mobile Phase: If resolution is poor, systematically adjust the ratio of the organic solvent to the aqueous buffer.[1] Consider trying a different organic solvent (e.g., methanol vs. acetonitrile).[11] If co-elution occurs, a gradient elution may be necessary.[12]

    • Optimize pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. Analyze the effect of pH adjustments within a stable range for your column.

    • Evaluate Column Chemistry: If adequate separation cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method according to ICH guidelines.[6][9][10] This includes assessing specificity, linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ).[2][6][8]

    • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies by subjecting the sample to acidic, alkaline, oxidative, and photolytic stress conditions.[6] The method should be able to separate the main peak from any degradation products.[6]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed resolution Poor Resolution / Peak Overlap start->resolution tailing Peak Tailing start->tailing rt_shift Retention Time Shift start->rt_shift baseline Noisy / Drifting Baseline start->baseline res_sol1 Adjust Mobile Phase (Organic % or pH) resolution->res_sol1 tail_sol1 Reduce Sample Load tailing->tail_sol1 rt_sol1 Check for Leaks / Pressure Fluctuation rt_shift->rt_sol1 base_sol1 Use High-Purity Solvents baseline->base_sol1 res_sol2 Switch to Gradient Elution res_sol1->res_sol2 res_sol3 Check/Replace Column res_sol2->res_sol3 tail_sol2 Add Mobile Phase Modifier (e.g., TEA) tail_sol1->tail_sol2 tail_sol3 Check for Column Void / Clog tail_sol2->tail_sol3 rt_sol2 Degas Mobile Phase rt_sol1->rt_sol2 rt_sol3 Ensure Stable Column Temperature rt_sol2->rt_sol3 base_sol2 Clean Detector Flow Cell base_sol1->base_sol2 base_sol3 Purge Pump to Remove Air base_sol2->base_sol3

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Workflow prep 1. Standard & Sample Prep initial_cond 2. Set Initial Conditions (Column, Mobile Phase, Flow Rate) prep->initial_cond optimize 3. Method Optimization initial_cond->optimize separation_ok Separation Acceptable? optimize->separation_ok separation_ok->optimize No validation 4. Method Validation (ICH) separation_ok->validation Yes forced_deg 5. Forced Degradation Study validation->forced_deg final_method Final Method forced_deg->final_method

Caption: A typical workflow for HPLC method development and validation.

References

Technical Support Center: Troubleshooting Low Antiviral Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low antiviral activity in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during in vitro antiviral testing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving unexpectedly low or inconsistent antiviral activity in your cell-based assays.

Initial Troubleshooting Workflow

If you are observing lower than expected antiviral activity, follow this workflow to diagnose the potential issue.

G cluster_0 Start: Low Antiviral Activity Observed cluster_1 Phase 1: Check Critical Reagents & Cells cluster_2 Phase 2: Review Assay Parameters cluster_3 Phase 3: Investigate Deeper Issues cluster_4 Resolution start Low or No Antiviral Effect check_compound Verify Compound Integrity (Solubility, Purity, Storage) start->check_compound check_cells Assess Cell Health & Viability (Morphology, Confluency) check_compound->check_cells resolved Issue Identified & Resolved check_compound->resolved Compound Issue Found check_virus Confirm Virus Titer & Infectivity check_cells->check_virus check_cells->resolved Cell Health Issue Found check_moi Evaluate Multiplicity of Infection (MOI) check_virus->check_moi Reagents OK check_virus->resolved Virus Titer Issue Found check_timing Review Incubation Times (Pre-incubation, Co-incubation, Post-incubation) check_moi->check_timing check_moi->resolved MOI Issue Found check_readout Validate Assay Readout Method (e.g., CPE, Plaque, qPCR) check_timing->check_readout check_timing->resolved Timing Issue Found check_contamination Test for Mycoplasma Contamination check_readout->check_contamination Parameters OK check_readout->resolved Readout Issue Found check_authentication Authenticate Cell Line check_contamination->check_authentication check_contamination->resolved Contamination Found check_resistance Consider Viral Resistance check_authentication->check_resistance check_authentication->resolved Misidentification Found check_resistance->resolved Deeper Issues Addressed check_resistance->resolved Resistance Confirmed G cluster_0 Plaque Reduction Assay Workflow A 1. Seed Cells (form confluent monolayer) B 2. Infect Cells (with ~50-100 PFU/well) A->B C 3. Add Compound + Semi-Solid Overlay B->C D 4. Incubate (allow plaques to form) C->D E 5. Fix & Stain (e.g., Crystal Violet) D->E F 6. Count Plaques & Calculate EC50 E->F G cluster_main Virus Yield Reduction Assay cluster_A Step 1: Infection & Treatment cluster_B Step 2: Progeny Virus Quantification cluster_C Step 3: Analysis A Seed & Grow Cells B Treat with Compound A->B C Infect with Virus (defined MOI) B->C D Incubate for full replication cycle C->D E Harvest Supernatant / Lysate D->E F Perform Serial Dilutions G Titer Virus via Plaque Assay or TCID50 H Calculate Titer Reduction vs. Control G->H I Determine EC50 H->I

Technical Support Center: Protocol Refinement for Consistent Remdesivir Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Remdesivir analog synthesis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for Remdesivir analog synthesis, and what are the key considerations?

A1: A common and efficient starting material for the synthesis of Remdesivir is GS-441524, a C-nucleoside analogue.[1][2][3] A key advantage of starting with GS-441524 is the ability to achieve a high overall yield, with some methods reporting up to 85%.[1][2] The synthesis from this precursor typically involves a three-step process: protection of the hydroxyl groups, phosphoramidation, and deprotection.[1][2][3]

Q2: How can I improve the stereoselectivity of the phosphorylation step?

A2: Achieving high stereoselectivity during the introduction of the phosphoramidate (B1195095) moiety is a critical challenge. One effective strategy is to use a chiral auxiliary or a stereochemically pure phosphoramidate reagent. For instance, using an enantiopure phosphorylamido derivative can lead to a more diastereoselective synthesis.[4] Another approach involves the use of specific reagents like tert-butylmagnesium chloride (t-BuMgCl) which can mediate the coupling and improve stereoselectivity.[4][5]

Q3: What are the main challenges associated with scaling up Remdesivir analog synthesis?

A3: Scaling up the synthesis of Remdesivir and its analogs presents several challenges. One significant issue is the use of cryogenic temperatures (e.g., -78 °C) for certain steps, such as the cyanation reaction, to ensure high selectivity.[6][7] Maintaining consistent low temperatures on a large scale can be difficult. Additionally, reactions involving reagents like n-butyllithium can have unpredictable yields at a larger scale.[8] The need for purification methods like chiral HPLC to separate diastereomers can also be a bottleneck in large-scale production.[5][9]

Q4: How can the number of purification steps be minimized during synthesis?

A4: Some synthetic routes are designed to be performed successively without the need for purification of intermediates.[1][3] For example, a three-step synthesis from GS-441524 has been developed where the intermediates do not require isolation, which significantly improves the overall efficiency.[1][3]

Troubleshooting Guides

Problem 1: Low Overall Yield

Potential Cause Troubleshooting Step
Inefficient Protection/Deprotection Ensure complete reaction during the protection of the 2',3'-hydroxyl groups. The use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a protecting agent has been shown to be effective and can be removed under mild conditions, avoiding the formation of degradation impurities.[1][3]
Poor Coupling Efficiency Optimize the coupling reaction of the phosphoramidate. The use of MgCl2 can activate the phosphorus center, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can promote the coupling.[4][5]
Suboptimal Reaction Conditions Review and optimize reaction temperatures and times. For instance, the debenzylation step can be refined by performing it at -40 °C to improve the yield.[4][5]

Problem 2: Formation of Diastereomeric Mixtures

Potential Cause Troubleshooting Step
Non-Stereoselective Phosphoramidation Employ a stereochemically pure phosphoramidate reagent. The use of a p-nitrophenolate prodrug precursor that can be resolved by solvent crystallization to a single isomer has been successful in achieving a diastereoselective final product.[8]
Epimerization during Reaction Ensure mild reaction conditions, especially during the deprotection step. For example, using concentrated HCl in THF can effectively deprotect the acetonide without compromising the stereochemistry of the final product.[4][5]

Problem 3: Inconsistent Reaction Yields at Larger Scales

Potential Cause Troubleshooting Step
Use of Scale-Sensitive Reagents Replace reagents like n-BuLi with more robust alternatives. The use of a Turbo Grignard reagent such as i-PrMgCl·LiCl for the glycosylation reaction has been shown to provide more consistent yields at milder temperatures, making it more suitable for scale-up.[8]
Temperature Fluctuations For cryogenic steps, consider using a continuous flow chemistry setup. This can provide better temperature control and has been successfully applied to the cyanation step in Remdesivir synthesis, allowing the reaction to be performed at a more manageable -30 °C.[6][7]

Data Presentation

Table 1: Comparison of Different Synthetic Approaches for Remdesivir

Synthetic Strategy Starting Material Key Steps Overall Yield Key Advantages Reference
Three-Step Sequence GS-441524Protection, Phosphoramidation, Deprotection85%High efficiency, no intermediate purification[1][2]
Diastereoselective Synthesis Protected RibonolactoneDiol protection, coupling with enantiopure phosphoramidate48%High stereoselectivity, avoids chiral HPLC[4][5]
Original Coupling Approach Protected RibonolactoneCoupling followed by chiral HPLC12.5%Established route[4][5]
t-BuMgCl-mediated Coupling Unprotected NucleosideDirect coupling with phosphoramidate mixture~21.5%Fewer protection/deprotection steps[4][5]

Experimental Protocols

Protocol 1: Three-Step Synthesis of Remdesivir from GS-441524

This protocol is based on a highly efficient synthesis method.[1][2][3]

  • Protection:

    • Dissolve GS-441524 (1 equivalent) in pyridine.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equivalents).

    • Stir the reaction mixture at 25 °C for 18 hours.

    • Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Phosphoramidation:

    • To the crude protected nucleoside from the previous step, add the phosphoramidate reagent (e.g., compound 10 in the referenced paper) in the presence of tert-butylmagnesium chloride (t-BuMgCl).

    • Quench the reaction with a saturated NH4Cl solution.

    • Extract the product with an organic solvent and concentrate.

  • Deprotection:

    • Subject the crude product from the phosphoramidation step to a solution of acetic acid in isopropanol.

    • Purify the final product by chromatography to obtain Remdesivir.

Protocol 2: Acetylation of Remdesivir to Synthesize an Analog

This protocol describes the synthesis of a Remdesivir derivative via acetylation.[10]

  • Reaction Setup:

    • Mix Remdesivir (0.05 mmol) in 20 mL of a 2:1 mixture of anhydrous dichloromethane (B109758) and tetrahydrofuran.

    • Add triethylamine (B128534) (70 µL).

    • In a separate flask, dissolve acetyl chloride (1.5 equivalents, 0.15 mmol) in 5 mL of anhydrous dichloromethane.

  • Reaction:

    • Add the acetyl chloride solution dropwise to the Remdesivir solution over 60 minutes.

    • Heat the reaction mixture to 40 °C and stir for 6 hours.

  • Workup and Purification:

    • After the reaction is complete, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the acetylated Remdesivir analog.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Phosphoramidation cluster_2 Step 3: Deprotection cluster_3 Final Product GS441524 GS-441524 Protection Protection of 2',3'-hydroxyls (e.g., with DMF-DMA) GS441524->Protection Protected_GS Protected GS-441524 Protection->Protected_GS Intermediate 1 Phosphoramidation Phosphoramidation (coupling with phosphoramidate reagent) Protected_GS->Phosphoramidation Phosphorylated_Intermediate Phosphorylated Intermediate Phosphoramidation->Phosphorylated_Intermediate Intermediate 2 Deprotection Deprotection (e.g., with Acetic Acid) Phosphorylated_Intermediate->Deprotection Remdesivir Remdesivir Analog Deprotection->Remdesivir G Start Low Yield or Purity Issue Identified Check_Stereo Check Stereoselectivity (e.g., by NMR or Chiral HPLC) Start->Check_Stereo Check_Completion Check Reaction Completion (e.g., by TLC or LC-MS) Check_Stereo->Check_Completion Good Stereoselectivity Optimize_Coupling Optimize Coupling Reaction: - Use stereopure phosphoramidate - Use t-BuMgCl Check_Stereo->Optimize_Coupling Poor Stereoselectivity Optimize_Time_Temp Optimize Reaction Time/Temperature Check_Completion->Optimize_Time_Temp Incomplete Reaction Review_Reagents Review Reagent Purity and Stoichiometry Check_Completion->Review_Reagents Reaction Complete Optimize_Deprotection Optimize Deprotection: - Use milder conditions Optimize_Coupling->Optimize_Deprotection End Consistent High Yield and Purity Optimize_Coupling->End Optimize_Deprotection->End Optimize_Time_Temp->End Review_Reagents->End

References

"addressing batch-to-batch variability in Remdesivir analog production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Remdesivir (B604916) and its analogs.

Frequently Asked Questions (FAQs)

Impurity Profile & Identification

Q1: I'm observing a recurring unknown peak in my HPLC chromatogram after the final synthesis step. What are the potential sources and how can I identify it?

A1: Recurring unknown peaks in your HPLC chromatogram can originate from several sources, including process-related impurities, degradation products, or even contaminants from solvents or equipment.[1][2]

Potential Sources:

  • Process-Related Impurities: These can be unreacted starting materials (like GS-441524), intermediates from the phosphoramidate (B1195095) synthesis, or by-products from coupling steps.[2] The complex, multi-step synthesis of Remdesivir, which involves approximately 23 to 25 steps and numerous reagents, presents multiple opportunities for the formation of such impurities.[3]

  • Degradation Impurities: Remdesivir and its analogs can degrade under certain conditions. Common degradation pathways include hydrolysis (loss of the phosphoramidate group), oxidation, or isomerization.[2][4]

  • Reagent- and Solvent-Related Impurities: Impurities present in the starting materials, reagents, or solvents can be carried through the synthesis and appear in the final product.

Identification Strategy:

A systematic approach is crucial for identifying the unknown impurity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and specificity for structural elucidation.[5][6][7]

  • Reproduce and Optimize: Initially, reproduce your existing HPLC method to confirm the presence of the impurity. Then, adapt the liquid chromatography (LC) conditions to be compatible with mass spectrometry (MS), ensuring the impurity is well-separated.[7]

  • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the impurity using a high-resolution mass spectrometer. This will allow you to determine the elemental composition and propose a molecular formula.[8]

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to fragment the impurity ion. The resulting fragmentation pattern provides crucial information about its chemical structure.[5][8]

  • Reference Standards: If you have a hypothesis about the impurity's identity, compare its retention time and mass spectrum with a certified reference standard.[1]

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject your pure compound to stress conditions (acidic, basic, oxidative, photolytic, thermal).[4] Analyze the stressed samples by LC-MS to see if the unknown peak is generated.

Q2: What are the acceptable limits for impurities in a Remdesivir analog active pharmaceutical ingredient (API)?

A2: The acceptable limits for impurities are guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH). The specific thresholds depend on the daily dose of the drug and whether the impurity is identified or unidentified.

For most new veterinary drug substances not used in human medicine, the following general thresholds apply and can be a useful starting point for research-grade material:

Impurity TypeThresholdPurpose
Reporting Threshold0.10%Impurities above this level should be reported.
Identification Threshold0.20%Impurities above this level should be structurally identified.
Qualification Threshold0.50%Impurities above this level require a toxicological assessment to justify the proposed limit.

Table 1: General Impurity Thresholds for New Veterinary Drug Substances.[9]

It is crucial to note that lower thresholds may be necessary for impurities that are known to be unusually potent or toxic.[9] For any unspecified impurity, an acceptance criterion of not more than the identification threshold is generally applied.[9]

Yield & Purity

Q3: My overall yield is consistently low. Which synthetic steps are the most critical to investigate for optimization?

A3: Low overall yield in a multi-step synthesis is a common challenge, often due to the cumulative loss of intermediate products.[10][11] In Remdesivir synthesis, certain steps are notoriously problematic and warrant close investigation:

  • C-Glycosylation: The coupling of the ribose and base moieties is a key challenge and has been historically low-yielding and capricious, highly dependent on cryogenic temperatures and precise reagent addition.[12]

  • Phosphoramidation: The introduction of the phosphoramidate side chain is another critical step where stereoselectivity and yield can be problematic.[13]

  • Purification Steps: Each purification step, especially chromatographic separations, can lead to product loss. The original synthesis of Remdesivir required several HPLC separations, including a final chiral HPLC step to separate diastereomers, which contributed to a low overall yield.[12]

Troubleshooting Strategy:

  • Analyze Each Step: Carefully analyze the yield and purity of the product after each synthetic step to pinpoint where the most significant losses are occurring.

  • Optimize Critical Reactions: Focus your optimization efforts on the C-glycosylation and phosphoramidation steps. Recent advancements have shown that the use of specific reagents and conditions can significantly improve yields. For instance, some optimized protocols report overall yields as high as 85%.[14][15][16]

  • Minimize Purification Steps: If possible, modify the synthesis to reduce the number of chromatographic purifications required. A more stereoselective synthesis can eliminate the need for chiral separation of the final product.[12]

  • Consider a Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined. This can reduce the cumulative risk of yield loss compared to a linear synthesis.[11]

Q4: I am struggling with diastereomeric purity. How can I improve the stereoselectivity of my synthesis?

A4: Achieving high diastereomeric purity is a significant challenge in Remdesivir synthesis due to its multiple chiral centers. Poor stereoselectivity often necessitates difficult and costly chiral HPLC separation of the final product.[3]

Strategies to Improve Stereoselectivity:

  • Chiral Reagents: Employing enantiopure reagents, such as a chiral phosphoramidate derivative, can significantly enhance the stereoselectivity of the phosphoramidation step.[12]

  • Catalyst Control: The use of specific catalysts can influence the stereochemical outcome of key reactions.

  • Protecting Group Strategy: A well-designed protecting group strategy can improve the stereoselectivity of certain steps. For instance, protecting the 2' and 3'-hydroxyl groups of the ribose moiety was found to improve the yield of the coupling reaction with the phosphoramidate side chain.

  • Reaction Conditions: Temperature plays a crucial role. For example, the cyanation step in Remdesivir synthesis requires very low temperatures (e.g., -30°C) to achieve high diastereoselectivity.[12]

Polymorphism & Crystallization

Q5: I am observing different crystal forms (polymorphs) in different batches. What factors influence polymorphism, and how can I control it?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for complex organic molecules and can significantly impact a drug's physical properties, such as solubility and stability.[17][18]

Factors Influencing Polymorphism:

  • Solvent Selection: The choice of solvent for crystallization is a primary factor. Different solvents can lead to the formation of different polymorphs.[18]

  • Supersaturation: The level of supersaturation at which crystallization occurs can determine which polymorph nucleates.[19]

  • Temperature: The temperature of crystallization and cooling rate can influence the resulting crystal form.[19]

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.

Control Strategies:

  • Conduct a Polymorph Screen: Systematically crystallize your compound from a wide range of solvents and under various conditions (e.g., different temperatures, cooling rates) to identify all potential polymorphic forms.

  • Select the Most Stable Form: Characterize the identified polymorphs to determine the most thermodynamically stable form under your desired storage conditions. This is typically the preferred form for development.

  • Develop a Robust Crystallization Protocol: Once the desired polymorph is identified, develop a detailed and consistent crystallization procedure. This should specify the solvent, concentration, temperature profile, and seeding strategy to ensure the consistent production of the target form.

  • Characterize Each Batch: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic form of each batch.

Troubleshooting Guides

Guide 1: Investigating Low Yield in a Multi-Step Synthesis

This guide provides a systematic approach to identifying and addressing the root causes of low yield in the synthesis of Remdesivir analogs.

Step 1: Pinpoint the Problematic Step(s)

  • Carefully monitor the yield of each reaction and purification step.

  • Compare your yields to reported literature values for similar synthetic routes.

Step 2: Analyze Potential Causes for Low Yield in the Identified Step(s)

  • Incomplete Reaction:

    • Monitor the reaction progress using TLC or HPLC.

    • Verify the quality and stoichiometry of all reagents and starting materials.

    • Ensure optimal reaction conditions (temperature, time, atmosphere).

  • Side Reactions:

    • Analyze the crude reaction mixture by HPLC or LC-MS to identify major by-products.

    • Consider if alternative reaction pathways are competing with the desired transformation.

  • Product Degradation:

    • Assess the stability of your intermediate or final product under the reaction and work-up conditions.

    • Consider if exposure to acid, base, heat, or air is causing degradation.

  • Purification Losses:

    • Evaluate your purification method (e.g., column chromatography, recrystallization).

    • Ensure the chosen solvent system for chromatography provides good separation without causing product loss.

    • Optimize recrystallization conditions to maximize recovery.

Step 3: Implement Corrective Actions

  • Reaction Optimization: Adjust reaction parameters (e.g., temperature, concentration, catalyst) to favor the desired product and minimize side reactions.

  • Reagent Quality: Use high-purity reagents and solvents.

  • Improved Work-up: Modify the work-up procedure to minimize product degradation or loss (e.g., use of buffers, temperature control).

  • Alternative Purification: Explore different purification techniques that may offer better recovery.

Guide 2: Managing Polymorphic Variability

This guide outlines a process for controlling the crystalline form of your final product.

Step 1: Polymorph Identification and Characterization

  • Perform a comprehensive polymorph screen using various solvents and crystallization techniques.

  • Characterize each new form using XRPD, DSC, TGA, and microscopy.

  • Determine the relative stability of the polymorphs through slurry experiments at different temperatures.

Step 2: Selection of the Target Polymorph

  • Choose the most thermodynamically stable form for development to minimize the risk of polymorphic conversion during storage.

  • Consider the physical properties of the chosen polymorph (e.g., solubility, dissolution rate, hygroscopicity) and their potential impact on downstream processing and bioavailability.

Step 3: Development of a Controlled Crystallization Process

  • Define a specific solvent system, concentration range, and temperature profile for the crystallization.

  • Implement a seeding protocol using well-characterized seed crystals of the target polymorph.

  • Define and control critical process parameters such as cooling rate and agitation speed.

Step 4: Routine Batch Control

  • Use XRPD as a routine quality control test to confirm the polymorphic identity of each batch.

  • Establish acceptance criteria for polymorphic purity.

Data Presentation

Table 2: Representative Yields for Key Steps in Remdesivir Synthesis

This table summarizes reported yields for various synthetic approaches to Remdesivir, highlighting the potential for optimization.

Synthetic StepReagents/ConditionsReported YieldReference
C-Glycosylationn-BuLi58% (anomeric mixture)[13]
CyanationTMSCN, TMSOTf85%[13]
PhosphoramidationChiral pentafluoro-phosphoramidate, t-BuMgCl86%[13]
Final DeprotectionPd-catalyzed reductive deallylation91%[13]
Overall (Optimized Route) DMF-DMA as protecting agent 85% [14][15][16]
Overall (Early Route) Coupling-chiral HPLC 12.5% [12]

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Purity Analysis of Remdesivir Analogs

This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Remdesivir and its analogs.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., 20 mM KH2PO4 solution or Ammonium acetate (B1210297) buffer pH 4.0)

  • Methanol (HPLC grade) for sample preparation

  • Your Remdesivir analog sample

  • Reference standard of your Remdesivir analog

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of buffer and acetonitrile (e.g., 60:40 v/v or 50:50 v/v). The exact ratio should be optimized for your specific analog.[20][21]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 40°C)[20]

  • Detection Wavelength: 245 nm or 253 nm[20]

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a known concentration (e.g., 40 µg/mL).[21]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., 5 replicates) to check for system suitability (e.g., retention time reproducibility, peak tailing, theoretical plates).

  • Inject the sample solution.

  • Identify and integrate the peaks in the chromatogram.

6. Data Analysis:

  • Calculate the purity of your sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

  • Quantify any impurities by comparing their peak areas to the peak area of the reference standard at a known concentration.

Protocol 2: Identification of an Unknown Impurity using LC-MS/MS

This protocol provides a workflow for the structural elucidation of an unknown impurity observed during purity analysis.

1. Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

2. Initial Analysis (LC-UV):

  • Analyze the sample using your established HPLC-UV method to confirm the retention time of the unknown impurity.

3. LC-MS Analysis (MS Scan Mode):

  • Inject the sample into the LC-MS system.

  • Obtain the full scan mass spectrum of the peak corresponding to the unknown impurity.

  • Determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-).

4. Propose Molecular Formula:

  • Use the accurate mass data to generate a list of possible elemental compositions (molecular formulas).

  • Consider the elements present in your starting materials and reagents to narrow down the possibilities.

5. MS/MS Analysis (Fragmentation):

  • Isolate the molecular ion of the impurity in the first mass analyzer.

  • Fragment the isolated ion using collision-induced dissociation (CID) or other fragmentation techniques.

  • Acquire the MS/MS spectrum of the fragment ions.

6. Structure Elucidation:

  • Interpret the fragmentation pattern to deduce the structure of the impurity.

  • Compare the observed fragments with the proposed molecular structure.

  • Use fragmentation prediction software or databases to aid in the interpretation.

  • If possible, synthesize the proposed impurity structure and confirm its identity by comparing its retention time and MS/MS spectrum with the unknown.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Observation & Analysis cluster_1 Data Interpretation cluster_2 Structural Elucidation cluster_3 Confirmation start Recurring Unknown Peak in HPLC lcms LC-MS Analysis (Full Scan) start->lcms Inject Sample accurate_mass Determine Accurate Mass lcms->accurate_mass propose_formula Propose Molecular Formula accurate_mass->propose_formula msms Perform MS/MS Analysis propose_formula->msms interpret_fragments Interpret Fragmentation Pattern msms->interpret_fragments propose_structure Propose Structure interpret_fragments->propose_structure synthesize_standard Synthesize Reference Standard propose_structure->synthesize_standard compare Compare Retention Time & Spectra synthesize_standard->compare end Impurity Identified compare->end

Caption: Workflow for identifying an unknown impurity.

Low_Yield_Troubleshooting cluster_0 Identify Problematic Step(s) cluster_1 Investigate Cause cluster_2 Implement Solutions start Consistently Low Overall Yield check_yields Analyze Yield of Each Step start->check_yields identify_step Pinpoint Step(s) with Major Loss check_yields->identify_step incomplete_rxn Incomplete Reaction? identify_step->incomplete_rxn side_rxn Side Reactions? incomplete_rxn->side_rxn No optimize_conditions Optimize Reaction Conditions incomplete_rxn->optimize_conditions Yes degradation Product Degradation? side_rxn->degradation No side_rxn->optimize_conditions Yes purification_loss Purification Loss? degradation->purification_loss No modify_workup Modify Work-up Procedure degradation->modify_workup Yes purification_loss->identify_step No, re-evaluate optimize_purification Optimize Purification purification_loss->optimize_purification Yes end Yield Improved optimize_conditions->end change_reagents Improve Reagent Quality change_reagents->end modify_workup->end optimize_purification->end

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Mitigating Cytotoxicity of Remdesivir Analogs In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Remdesivir (B604916) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to in vitro cytotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of in vitro cytotoxicity observed with Remdesivir and its analogs?

A1: The predominant mechanism of cytotoxicity for Remdesivir and many of its nucleoside analogs is mitochondrial toxicity.[1][2] The active triphosphate form of Remdesivir can be mistakenly used by mitochondrial RNA polymerase, leading to the inhibition of mitochondrial RNA synthesis and subsequent mitochondrial dysfunction.[2] This disruption of mitochondrial function can result in a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately leading to cell death.[3][4] Studies have shown that Remdesivir treatment can lead to a reduction in the expression of genes involved in mitochondrial respiration.

Q2: Which cellular factors are known to influence the cytotoxicity of Remdesivir analogs?

A2: Two key genes have been identified as significant mediators of Remdesivir cytotoxicity:

  • SLC29A3 (Solute Carrier Family 29 Member 3): This protein is a mitochondrial nucleoside transporter. Its loss has been shown to mitigate Remdesivir toxicity without significantly compromising its antiviral potency.[1][2]

  • AK2 (Adenylate Kinase 2): This mitochondrial enzyme is involved in the phosphorylation of Remdesivir's parent nucleoside to its active form. Knockout of AK2 has been demonstrated to dramatically increase the 50% cytotoxic concentration (CC50) of Remdesivir.[1][2]

Q3: Are there chemical modification strategies to develop Remdesivir analogs with lower cytotoxicity?

A3: Yes, several strategies are being explored to create Remdesivir analogs with an improved safety profile:

  • Lipid Prodrugs: Modifying the Remdesivir nucleoside with lipids can alter the drug's delivery and metabolism, potentially reducing toxicity in certain cell types like hepatocytes.[5]

  • C-Nucleoside Analogs: Synthesizing C-nucleoside analogs, where the bond between the sugar and the base is a carbon-carbon bond, can increase chemical and enzymatic stability. Some novel C-nucleoside Remdesivir analogs have been developed that exhibit no cytotoxicity at high concentrations.[1]

  • Functional Group Modification: Computational studies have explored modifying functional groups on the Remdesivir molecule to potentially reduce toxicity while maintaining or improving antiviral activity.[6][7]

Q4: Can co-administration of other compounds help mitigate the cytotoxicity of Remdesivir analogs?

A4: While specific studies on co-administration with a wide range of Remdesivir analogs are limited, the general principles of mitigating nucleoside analog toxicity suggest potential avenues:

  • Antioxidants: Since mitochondrial dysfunction can lead to increased oxidative stress, co-administration with antioxidants could theoretically reduce cytotoxicity. However, experimental validation for specific Remdesivir analogs is necessary.

  • Uridine (B1682114) Supplementation: For some nucleoside analogs that cause mitochondrial toxicity, uridine supplementation has been shown to reduce side effects. This is an area that could be explored for certain Remdesivir analogs.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at effective antiviral concentrations.
Possible Cause Troubleshooting Steps
Inherent mitochondrial toxicity of the analog. 1. Assess Mitochondrial Function: Perform specific mitochondrial toxicity assays (e.g., Seahorse XF Analyzer, measurement of mitochondrial membrane potential with dyes like TMRE or JC-1, ROS production assays) to confirm mitochondrial involvement. 2. Cell Line Selection: Test the analog in a panel of cell lines. Some cell lines may be more resistant to mitochondrial toxins due to their metabolic state (e.g., reliance on glycolysis vs. oxidative phosphorylation).[3][8] 3. Genetic Mitigation: If possible, use cell lines with knockout or knockdown of genes like SLC29A3 to assess if the cytotoxicity is mediated by this transporter. A significant increase in the CC50 would support this mechanism.[2]
Off-target effects unrelated to mitochondrial toxicity. 1. Apoptosis vs. Necrosis Assay: Use annexin (B1180172) V and propidium (B1200493) iodide (PI) staining followed by flow cytometry or fluorescence microscopy to distinguish between programmed cell death (apoptosis) and cellular injury (necrosis).[9][10][11][12] This can provide insights into the cell death pathway being activated. 2. Cell Cycle Analysis: Determine if the analog is causing cell cycle arrest, which can be a separate mechanism of cytotoxicity.
Compound solubility or aggregation issues. 1. Verify Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitated compound can lead to inaccurate concentrations and non-specific toxicity. 2. Vehicle Control: Run a vehicle-only control at the highest concentration used for the compound to rule out toxicity from the solvent.
Problem 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Steps
Variability in cell health and density. 1. Standardize Cell Seeding: Ensure consistent cell numbers are seeded for each experiment. Over-confluent or sparsely populated cultures can respond differently to cytotoxic agents. 2. Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity to drugs. 3. Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular metabolism and response to treatments.
Assay-specific variability. 1. Optimize Incubation Times: The duration of compound exposure can greatly influence the observed cytotoxicity. Perform a time-course experiment to determine the optimal endpoint. 2. Choice of Cytotoxicity Assay: Different assays measure different aspects of cell health (e.g., metabolic activity with MTT/MTS, membrane integrity with LDH release, ATP levels with CellTiter-Glo). Results can vary between assays. Consider using orthogonal methods to confirm findings.[4]

Data Presentation

Table 1: In Vitro Cytotoxicity (CC50) of Remdesivir and its Parent Nucleoside (GS-441524)

CompoundCell LineCC50 (µM)Exposure TimeReference(s)
Remdesivir (RDV) MT-41.7 - 2.95-14 days[3][8]
HEp-26.05-14 days[8]
HCT-8>205-14 days[8]
Huh71.95-14 days[8]
Human Renal Proximal Tubule Cells>105-14 days[4]
HepG2>105-14 days[8]
Human Umbilical Vein Endothelial Cells>105-14 days[8]
Human Peripheral Blood Mononuclear Cells>205-14 days[8]
GS-441524 MT-4695-14 days[3][8]
HEp-2>1005-14 days[3]
HCT-8>1005-14 days[3]
Huh7>1005-14 days[3]
Human Hematopoietic Progenitor Cells9.6 - 13.911-14 days[3]

Table 2: Effect of Gene Knockout on Remdesivir CC50

Gene KnockoutCell LineFold Increase in CC50Reference(s)
AK2 HepG271.4[2]
HT2958.9[2]
Huh721.7[2]
OV-909.6[2]
HEK293-ACE25.9[2]
SLC29A3 HepG211.3[2]
HT299.8[2]
Huh78.0[2]
OV-905.7[2]
HEK293-ACE210.9[2]

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assay (MTS-based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the Remdesivir analog in the appropriate cell culture medium. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide (PI)
  • Cell Treatment: Treat cells with the Remdesivir analog at various concentrations for the desired time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Primary necrotic cells: Annexin V-negative and PI-positive (though some may be Annexin V-positive).

Visualizations

Remdesivir_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Remdesivir_prodrug Remdesivir Analog (Prodrug) Remdesivir_active Active Triphosphate Form Remdesivir_prodrug->Remdesivir_active Metabolic Activation RdRp Viral RdRp Remdesivir_active->RdRp Inhibition AK2 AK2 Remdesivir_active->AK2 Phosphorylation SLC29A3 SLC29A3 (Transporter) Remdesivir_active->SLC29A3 Transport into Mitochondria Antiviral_effect Antiviral Effect (Chain Termination) RdRp->Antiviral_effect Mito_RNA_Polymerase Mitochondrial RNA Polymerase Mitochondrial_dysfunction Mitochondrial Dysfunction Mito_RNA_Polymerase->Mitochondrial_dysfunction Mitochondrial_dysfunction->Mitochondrial_dysfunction AK2->Remdesivir_active SLC29A3->Mito_RNA_Polymerase Inhibition

Caption: Signaling pathway of Remdesivir analog activation, antiviral action, and cytotoxicity.

Experimental_Workflow start Start: In Vitro Experiment cell_culture 1. Seed Cells in 96-well plate start->cell_culture treatment 2. Treat with Remdesivir Analog cell_culture->treatment incubation 3. Incubate for 24-72 hours treatment->incubation cytotoxicity_assay 4. Perform Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) incubation->cytotoxicity_assay data_analysis 5. Analyze Data (Calculate CC50) cytotoxicity_assay->data_analysis high_cytotoxicity High Cytotoxicity Observed? data_analysis->high_cytotoxicity troubleshoot 6. Troubleshoot: - Mitochondrial Toxicity Assays - Apoptosis vs. Necrosis high_cytotoxicity->troubleshoot Yes end End: Results Interpreted high_cytotoxicity->end No troubleshoot->data_analysis

Caption: Experimental workflow for assessing and troubleshooting in vitro cytotoxicity.

Mitigation_Strategies cluster_strategies Mitigation Strategies High_Cytotoxicity High In Vitro Cytotoxicity Chemical_Modification Chemical Modification - Lipid Prodrugs - C-Nucleoside Analogs High_Cytotoxicity->Chemical_Modification Formulation Formulation Strategies - Nanostructured Lipid Carriers High_Cytotoxicity->Formulation Genetic_Approach Genetic Approaches - Target SLC29A3/AK2 High_Cytotoxicity->Genetic_Approach Co_administration Co-administration - Antioxidants High_Cytotoxicity->Co_administration Reduced_Cytotoxicity Reduced In Vitro Cytotoxicity Chemical_Modification->Reduced_Cytotoxicity Formulation->Reduced_Cytotoxicity Genetic_Approach->Reduced_Cytotoxicity Co_administration->Reduced_Cytotoxicity

Caption: Logical relationships of strategies to mitigate cytotoxicity of Remdesivir analogs.

References

Technical Support Center: Stereoselective Synthesis of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of Remdesivir. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereoselective synthesis of Remdesivir?

The main challenge lies in controlling the stereochemistry at the phosphorus atom of the phosphoramidate (B1195095) moiety. The initial synthesis reported by Gilead Sciences produced a 1:1 mixture of diastereomers (SP and RP) at this center.[1][2] Separating these diastereomers requires chiral High-Performance Liquid Chromatography (HPLC), which is inefficient and costly for large-scale production.[3][4] The desired SP isomer is the biologically active form.

Q2: What are the main strategies to improve the stereoselectivity of the phosphoramidation step?

There are two primary strategies to enhance the stereoselectivity:

  • Diastereoselective Synthesis: This approach involves using a chiral auxiliary on the phosphorus reagent, which directs the nucleophilic attack of the GS-441524 core to favor the formation of the desired SP diastereomer.

  • Catalytic Asymmetric Synthesis: This method utilizes a chiral catalyst to control the stereochemical outcome of the reaction between the nucleoside (GS-441524) and a racemic phosphoryl chloride. A notable example is the use of chiral bicyclic imidazole (B134444) catalysts in a Dynamic Kinetic Asymmetric Transformation (DyKAT).[3][5][6]

Q3: What is Dynamic Kinetic Asymmetric Transformation (DyKAT) and how is it applied to Remdesivir synthesis?

Dynamic Kinetic Asymmetric Transformation (DyKAT) is a powerful strategy for converting a racemic starting material into a single enantiomer or diastereomer of a product. In the context of Remdesivir synthesis, a chiral catalyst, such as a bicyclic imidazole derivative, is used to catalyze the coupling of P-racemic phosphoryl chloride with the protected nucleoside core (GS-441524).[3][5][6] The catalyst facilitates both the rapid racemization of the phosphoryl chloride and the stereoselective reaction with the nucleoside, leading to a high diastereomeric excess of the desired SP-Remdesivir.[5][6] This method has demonstrated high conversion rates (96%) and excellent stereoselectivity (22:1 SP:RP).[3][5][6]

Troubleshooting Guides

Problem 1: Low diastereoselectivity (close to 1:1 ratio) in the phosphoramidation step.

Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Ineffective Chiral Catalyst or Auxiliary 1. Verify the purity and enantiomeric excess of the chiral catalyst or auxiliary. 2. Screen different chiral catalysts. Chiral bicyclic imidazole catalysts have shown high efficiency.[3][5][6] 3. Optimize the catalyst loading. A 10-20 mol% loading is often a good starting point.[1]See Protocol 1: Catalytic Asymmetric Synthesis using a Chiral Bicyclic Imidazole Catalyst.
Suboptimal Reaction Temperature Temperature can significantly impact stereoselectivity. Perform the reaction at lower temperatures (e.g., -20°C to -40°C) to enhance diastereoselectivity.[1][3]See Protocol 1.
Incorrect Base The choice of base can influence the reaction. 2,6-lutidine is commonly used in the DyKAT approach.[3] Other bases like DIPEA can also be used depending on the specific method.[4]See Protocol 1.
Racemization of the Phosphorylating Agent is Too Slow In a DyKAT process, the racemization of the P-racemic phosphoryl chloride must be faster than the coupling reaction. The unique structure of the chiral bicyclic imidazole catalyst is crucial for this racemization.[5][6]See Protocol 1.

Problem 2: Low reaction yield or incomplete conversion.

Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Instability of the Phosphorylating Agent Phosphoramidoyl chlorides can be unstable.[7][8] It is often best to generate and use them in situ or use a freshly prepared batch.See Protocol 2: Synthesis using a Protecting Group Strategy.
Inadequate Protection of the Nucleoside Hydroxyl Groups The 2' and 3'-hydroxyl groups of the ribose in GS-441524 must be protected to prevent side reactions. Acetonide or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) are effective protecting groups.[7][9]See Protocol 2.
Presence of Water or Other Protic Impurities The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).General laboratory practice for anhydrous reactions.
Inefficient Deprotonation Agent In some methods, a strong, non-nucleophilic base is required to deprotonate the 5'-hydroxyl group of the nucleoside. Using t-butylmagnesium chloride (t-BuMgCl) as a deprotonating agent has been shown to significantly improve stereoselectivity and reaction rates.[4][8]See Protocol 2.

Problem 3: Formation of impurities during the reaction or deprotection.

Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Harsh Deprotection Conditions Acid-catalyzed deprotection (e.g., with concentrated HCl) can lead to the formation of impurities, such as the hydrolysis of the phosphoramidate moiety.[8]Using a protecting group like DMF-DMA allows for milder deprotection conditions.[7][9]
Side Reactions on the Nucleobase The 4-amino group on the pyrrolotriazine base can undergo side reactions. Protecting this group, for example with DMF-DMA, can prevent this.[7][9]See Protocol 2.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for Stereoselective Remdesivir Synthesis

MethodKey ReagentsStereoselectivity (SP:RP)Conversion/YieldReference
Original Gilead SynthesisP-racemic phosphoramidoyl chloridate, GS-441524~1:121% (coupling), requires chiral HPLC[2][4]
Catalytic Asymmetric Synthesis (DyKAT)Chiral bicyclic imidazole catalyst, P-racemic phosphoryl chloride, 2,6-lutidine22:196% conversion[3][5][6]
Diastereoselective Synthesis with Chiral AuxiliaryEnantiopure (SP)-phosphoramidate derivativeHigh (optically pure product)69% (deprotection step)[3][4]
DMF-DMA Protection StrategyDMF-DMA, t-BuMgCl783:185% overall yield[7][8][9]
One-Pot Organocatalyzed Asymmetric PhosphoramidationChiral imidazole-cinnamaldehyde-derived carbamate (B1207046) catalyst96.1:3.970% yield[1][7]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis using a Chiral Bicyclic Imidazole Catalyst (DyKAT)

This protocol is based on the work of Wang et al.[3]

  • Materials:

    • Protected GS-441524 (e.g., acetonide protected)

    • P-racemic phosphoryl chloride

    • Chiral bicyclic imidazole catalyst (10 mol%)

    • 2,6-lutidine

    • Anhydrous Dichloromethane (DCM)

  • Procedure: a. Dissolve the protected GS-441524 and the chiral bicyclic imidazole catalyst in anhydrous DCM in a flame-dried flask under an inert atmosphere. b. Cool the solution to -40°C. c. Add 2,6-lutidine to the reaction mixture. d. In a separate flask, dissolve the P-racemic phosphoryl chloride in anhydrous DCM. e. Slowly add the phosphoryl chloride solution to the reaction mixture at -40°C. f. Stir the reaction at -40°C for 48 hours. g. Monitor the reaction progress by HPLC to determine conversion and diastereomeric ratio. h. Upon completion, quench the reaction and proceed with standard workup and purification procedures. i. Deprotect the hydroxyl groups to obtain Remdesivir.

Protocol 2: Synthesis using a Protecting Group Strategy (DMF-DMA)

This protocol is based on the work of Hu et al.[7][9]

  • Materials:

    • GS-441524

    • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

    • Phosphorylating agent

    • t-butylmagnesium chloride (t-BuMgCl)

    • Anhydrous THF

  • Procedure: a. Protection: In a flame-dried flask under an inert atmosphere, react GS-441524 with DMF-DMA in THF at 60°C for 3 hours to protect the 2', 3'-hydroxyls and the 4-amino group. The crude protected intermediate can often be used directly in the next step. b. Phosphoramidation: i. Cool the solution of the protected GS-441524 to the desired reaction temperature. ii. Add t-BuMgCl to deprotonate the 5'-hydroxyl group. iii. Slowly add the phosphorylating agent. iv. Stir the reaction for approximately 2 hours. v. Monitor the reaction by HPLC for completion and stereoselectivity. c. Deprotection and Workup: i. Quench the reaction with a saturated aqueous solution of NH4Cl. ii. The deprotection of the DMF-DMA protecting group occurs under these mild acidic quench conditions. iii. Extract the product with an organic solvent and purify by crystallization to yield Remdesivir with high purity and diastereoselectivity.

Visualizations

experimental_workflow_dykat Workflow for DyKAT Synthesis of Remdesivir cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product GS441524 Protected GS-441524 Mixing Mixing GS441524->Mixing P_racemic P-racemic Phosphoryl Chloride P_racemic->Mixing Catalyst Chiral Bicyclic Imidazole Catalyst Catalyst->Mixing Base 2,6-Lutidine Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Temperature -40°C Reaction DyKAT Reaction Temperature->Reaction Time 48 hours Time->Reaction Mixing->Reaction Coupling & Racemization Quench Quenching Reaction->Quench Purification Purification Quench->Purification Deprotection Deprotection Purification->Deprotection Remdesivir High d.r. Remdesivir (Sp-isomer enriched) Deprotection->Remdesivir

Caption: Workflow for the Dynamic Kinetic Asymmetric Transformation (DyKAT) synthesis of Remdesivir.

troubleshooting_logic Troubleshooting Logic for Low Stereoselectivity cluster_solutions Potential Solutions Start Low Diastereoselectivity (e.g., 1:1 ratio) CheckCatalyst Check Catalyst Purity & Loading Start->CheckCatalyst CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckBase Verify Base Choice Start->CheckBase CheckReagent Assess Phosphorylating Agent Stability Start->CheckReagent Sol_Catalyst Use High Purity Catalyst (e.g., Bicyclic Imidazole) CheckCatalyst->Sol_Catalyst Sol_Temp Lower Temperature (e.g., -40°C) CheckTemp->Sol_Temp Sol_Base Use Appropriate Base (e.g., 2,6-Lutidine) CheckBase->Sol_Base Sol_Reagent Use Freshly Prepared Reagent CheckReagent->Sol_Reagent End Improved Stereoselectivity Sol_Catalyst->End Sol_Temp->End Sol_Base->End Sol_Reagent->End

Caption: Troubleshooting decision tree for addressing low stereoselectivity in Remdesivir synthesis.

References

Validation & Comparative

"validation of Remdesivir methylpropyl ester analog antiviral activity"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Remdesivir (B604916) (also known as GS-5734), a nucleotide analog prodrug, against various coronaviruses. The data presented is sourced from in vitro studies and is intended to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of its mechanism of action.

Executive Summary

Remdesivir has demonstrated broad-spectrum antiviral activity against a range of coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV.[1] As a prodrug, it undergoes intracellular metabolism to its active triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in viral replication.[1] This guide summarizes the key quantitative data on its efficacy in various cell lines and provides the methodologies behind these findings.

Comparative Antiviral Activity of Remdesivir (GS-5734)

The following tables summarize the 50% effective concentration (EC₅₀) values of Remdesivir against different coronaviruses in various in vitro models. Lower EC₅₀ values indicate higher antiviral potency.

Table 1: Antiviral Activity of Remdesivir (GS-5734) against SARS-CoV-2

Cell LineVirus StrainEC₅₀ (µM)Reference
Vero E6SARS-CoV-20.77[1]
Vero E6SARS-CoV-223.15[1]
Caco-2icSARS-CoV-2-mNG0.018[2]
Calu-3SARS-CoV-2-[2]
Huh-7HCoV-OC430.01[2]

Table 2: Antiviral Activity of Remdesivir (GS-5734) against other Coronaviruses

VirusCell LineEC₅₀ (µM)Reference
SARS-CoVHAE0.069[1]
MERS-CoVHAE0.074[1]
Murine Hepatitis Virus (MHV)-0.03[3]
HCoV-229EMRC-50.07[4]
MERS-CoVHeLa0.34[1]

Mechanism of Action

Remdesivir is a prodrug of a nucleoside analog that, once inside the host cell, is metabolized into its active triphosphate form (GS-443902).[5] This active metabolite structurally mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[1]

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus Remdesivir_prodrug Remdesivir (GS-5734) (Prodrug) Metabolism Intracellular Metabolism Remdesivir_prodrug->Metabolism Enters cell Active_metabolite Active Triphosphate (GS-443902) Metabolism->Active_metabolite Converts to Viral_RNA_synthesis Viral RNA Synthesis Active_metabolite->Viral_RNA_synthesis Competes with ATP Inhibition Inhibition of RdRp Viral_RNA_synthesis->Inhibition Incorporation leads to RdRp RNA-dependent RNA Polymerase (RdRp)

Caption: Mechanism of action of Remdesivir.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (PRNT₅₀).

  • Cell Culture: Vero E6 cells are seeded in 6-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayer is washed, and serial dilutions of the virus are added to the wells. After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed.

  • Drug Treatment: The cells are then overlaid with a medium containing various concentrations of Remdesivir and a gelling agent (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: After incubation for a set period (e.g., 72 hours), the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each drug concentration, and the EC₅₀ value is calculated.[6]

Plaque_Reduction_Assay_Workflow start Seed Vero E6 cells in 6-well plates confluence Grow to confluence start->confluence wash1 Wash cell monolayer confluence->wash1 inoculate Inoculate with serial dilutions of virus wash1->inoculate incubate1 Incubate for 1 hour (Viral Adsorption) inoculate->incubate1 remove_inoculum Remove inoculum incubate1->remove_inoculum add_overlay Add overlay medium with Remdesivir and agarose remove_inoculum->add_overlay incubate2 Incubate for 72 hours add_overlay->incubate2 fix_stain Fix and stain cells (e.g., Crystal Violet) incubate2->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_EC50 Calculate EC₅₀ count_plaques->calculate_EC50

Caption: Workflow for a Plaque Reduction Assay.

TCID₅₀ Assay (Tissue Culture Infectious Dose 50)

This assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.

  • Cell Preparation: Cells (e.g., Vero E6) are seeded in 96-well plates.

  • Virus Dilution and Infection: Serial dilutions of the virus are added to the wells.

  • Drug Application: The cells are treated with different concentrations of Remdesivir.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Cytopathic Effect (CPE) Observation: The wells are examined for the presence of virus-induced cytopathic effect.

  • TCID₅₀ Calculation: The TCID₅₀ is calculated using a statistical method, such as the Reed-Muench method, to determine the virus dilution that causes CPE in 50% of the wells. The antiviral activity is determined by the reduction in TCID₅₀ in the presence of the drug.[6]

Conclusion

The data presented in this guide highlight the potent in vitro antiviral activity of Remdesivir (GS-5734) against a variety of coronaviruses. Its mechanism of action, targeting the conserved viral RdRp, provides a strong basis for its broad-spectrum activity. The provided experimental protocols offer a framework for the continued evaluation of Remdesivir and its analogs in a research setting.

References

In Vitro Efficacy Showdown: Remdesivir vs. its Parent Nucleoside GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro antiviral activity of the prodrug remdesivir (B604916) against its primary active metabolite, GS-441524, reveals significant variations in potency that are highly dependent on the cell line used for evaluation. While remdesivir generally demonstrates superior or comparable efficacy in human-derived lung and intestinal cells, GS-441524 exhibits greater potency in certain non-human primate kidney cell lines.

This guide provides a comprehensive analysis of the in vitro efficacy of remdesivir and its parent nucleoside analog, GS-441524. Remdesivir, a monophosphate prodrug, is designed to deliver the active antiviral agent, GS-441524, into the cell.[1] Once inside the cell, both compounds are metabolized into the active nucleoside triphosphate (NTP), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][3] Understanding the differential activity of the prodrug and its active metabolite across various cell systems is crucial for researchers in the field of antiviral drug development.

Comparative Antiviral Activity

The in vitro antiviral activity of remdesivir and GS-441524 has been evaluated against SARS-CoV-2 in multiple cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, are summarized below.

CompoundVirusCell LineEC50 / IC50 (µM)Reference
Remdesivir SARS-CoV-2Vero E67.43 (EC50)[4]
GS-441524 SARS-CoV-2Vero E61.86 (EC50)[4]
Remdesivir SARS-CoV-2Vero E61.35 (IC50)[5]
GS-441524 SARS-CoV-2Vero E60.70 (IC50)[5]
Remdesivir SARS-CoV-2Calu-30.65 (IC50)[5]
GS-441524 SARS-CoV-2Calu-33.21 (IC50)[5]
Remdesivir SARS-CoV-2Caco-20.58 (IC50)[5]
GS-441524 SARS-CoV-2Caco-23.62 (IC50)[5]
Remdesivir SARS-CoVHAE~0.05 (EC50)[6]
GS-441524 SARS-CoVHAE0.18 ± 0.14 (EC50)[6]
Remdesivir HCoV-229EMRC-50.07 (EC50)[7]

In Vero E6 cells, a commonly used African green monkey kidney cell line, GS-441524 consistently demonstrates greater potency than remdesivir.[4][5] However, in human lung epithelial (Calu-3) and intestinal (Caco-2) cell lines, remdesivir exhibits significantly better efficacy.[5] This suggests that the cellular machinery required for the metabolic activation of remdesivir to its active triphosphate form is more efficient in these human cell lines compared to Vero E6 cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Antiviral Activity Assay in Vero E6, Calu-3, and Caco-2 Cells

This protocol was used to determine the IC50 values of remdesivir and GS-441524 against SARS-CoV-2.

  • Cell Culture: Vero E6, Calu-3, and Caco-2 cells were cultured in their respective recommended media and maintained at 37°C with 5% CO2.

  • Virus Infection: Cells were seeded in 96-well plates and infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, cells were treated with serial dilutions of remdesivir or GS-441524.

  • Incubation: The plates were incubated for a period of 48 to 72 hours.

  • Quantification of Viral RNA: After incubation, the supernatant and intracellular RNA were harvested. Viral RNA was quantified using quantitative real-time reverse transcription PCR (qRT-PCR) to determine the viral load.

  • IC50 Calculation: The IC50 values were calculated by plotting the percentage of viral RNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay in Vero E6 Cells

This method was employed to measure the EC50 values based on the inhibition of virus-induced cell death.

  • Cell Seeding: Vero E6 cells were seeded in 96-well plates.

  • Compound and Virus Addition: The cells were treated with various concentrations of the compounds and subsequently infected with SARS-CoV-2.

  • Incubation: The plates were incubated for 72 hours to allow for the development of cytopathic effects.

  • Cell Viability Measurement: Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo).

  • EC50 Determination: The EC50 values were determined by nonlinear regression analysis of the dose-response curves.

Mechanism of Action and Metabolic Activation

Remdesivir is a prodrug that is designed to be efficiently taken up by host cells. Once inside the cell, it undergoes a series of metabolic steps to be converted into the active nucleoside triphosphate, GS-443902. This active form competes with the natural adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp enzyme. The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication. GS-441524, the parent nucleoside of remdesivir, also enters the cell and is converted to the same active triphosphate form, although the initial phosphorylation step is considered a rate-limiting factor in its activation.[5]

Remdesivir_Activation_Pathway cluster_outside Extracellular Space cluster_inside Host Cell cluster_viral Viral Replication Remdesivir_out Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir_out->Remdesivir_in Cellular Uptake GS441524_out GS-441524 GS441524_in GS-441524 GS441524_out->GS441524_in Cellular Uptake Metabolite1 Alanine Metabolite (GS-704277) Remdesivir_in->Metabolite1 Esterases Metabolite2 Monophosphate Intermediate Metabolite1->Metabolite2 Phosphoramidase Active_NTP GS-443902 (Active Triphosphate) Metabolite2->Active_NTP Kinases GS441524_MP GS-441524 Monophosphate GS441524_in->GS441524_MP Kinase (Rate-limiting) GS441524_MP->Active_NTP Kinases RdRp Viral RdRp Active_NTP->RdRp Incorporation Inhibition Inhibition of RNA Synthesis RdRp->Inhibition

Caption: Metabolic activation pathway of remdesivir and GS-441524.

The provided diagram illustrates the intracellular conversion of both remdesivir and GS-441524 to the active triphosphate metabolite, GS-443902, which ultimately inhibits viral RNA synthesis.

Conclusion

The in vitro efficacy of remdesivir and its parent nucleoside, GS-441524, is highly dependent on the experimental system used. While GS-441524 shows greater potency in Vero E6 cells, remdesivir is more effective in human lung and intestinal cell lines, which are more relevant to SARS-CoV-2 infection in humans. This highlights the importance of the prodrug approach in enhancing the intracellular delivery and subsequent activation of the antiviral agent in target cells. These findings underscore the necessity of utilizing multiple and physiologically relevant cell models in the preclinical evaluation of antiviral candidates.

References

Comparative Efficacy of Remdesivir Analogs Against SARS-CoV-2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Remdesivir (B604916) and its key analogs against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). It is intended for researchers, scientists, and drug development professionals, offering a concise summary of in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction: The Role of Remdesivir and the Need for Analogs

Remdesivir (RDV) is a nucleotide analog prodrug that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Initially developed for other RNA viruses, it was the first antiviral drug to receive FDA approval for the treatment of COVID-19.[3] However, its required intravenous administration and variable clinical efficacy have spurred the development of analogs with improved pharmacokinetic properties, such as oral bioavailability, and potentially enhanced antiviral activity.[4][5]

This guide focuses on a comparative analysis of Remdesivir and several key analogs:

  • GS-441524: The parent nucleoside and primary plasma metabolite of Remdesivir.[5]

  • VV116 (Mindeudesivir): An orally bioavailable deuterated prodrug of GS-441524.[6][7]

  • AT-527 (Bemnifosbuvir): An orally administered dual-prodrug of a guanosine (B1672433) nucleotide analog.[8][9]

  • Molnupiravir: An oral antiviral often studied in comparison, which employs a different mechanism of action.[10][11]

Comparative In Vitro Efficacy

The antiviral activity of these compounds is typically measured by their 50% effective concentration (EC50) or 90% effective concentration (EC90), which represent the drug concentration required to inhibit viral replication by 50% or 90%, respectively. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

Table 1: Comparative In Vitro Activity of Remdesivir and Analogs against SARS-CoV-2

Compound Cell Line SARS-CoV-2 Variant/Strain EC50 / EC90 (µM) CC50 (µM) Selectivity Index (SI)
Remdesivir (RDV) Vero E6 Ancestral (e.g., WA1/2020) 0.77[12] >100[12] >129.87[12]
Vero E6 2019-nCoV EC50: 0.22 - 0.32[13] >100[13] 312.5 - 454.5[13]
Caco-2 Ancestral EC50: 0.018[14] >10[14] >555
GS-441524 Vero E6 Ancestral EC50: 0.48[14] >100[14] >208
Caco-2 Ancestral EC50: 1.3[14] >10[14] >7.7
VV116 Caco-2 HCoV-NL63 EC50: 2.097[7] Not Reported Not Reported
Vero E6 Omicron EC90: 0.30[15] Not Reported Not Reported
AT-511 (free base of AT-527) HAE (Human Airway Epithelial) Ancestral EC90: 0.47[8][9] >86[16] >183
Huh-7 HCoV-229E EC50: 1.8[8] >100[8] >55

| Molnupiravir (EIDD-1931) | Vero E6 | Ancestral | EC50: 0.77 (in another study) | Not Reported | Not Reported |

Note: Efficacy values can vary significantly based on the cell line, viral strain, and specific assay protocol used.[13] GS-441524 is the parent nucleoside of Remdesivir, and its lower in vitro potency in some cell lines is attributed to less efficient cellular uptake compared to the prodrug form.[14]

Mechanism of Action

Remdesivir and its Analogs: Chain Termination

Remdesivir and its direct analogs (GS-441524, VV116) function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp). As prodrugs, they are metabolized within the host cell into the active nucleoside triphosphate (NTP) form.[17] This active form, an analog of adenosine (B11128) triphosphate (ATP), is incorporated into the nascent viral RNA strand by the RdRp.[1] The unique structure of the incorporated Remdesivir monophosphate (RMP) creates a steric clash that stalls the polymerase after the addition of three more nucleotides, a mechanism known as "delayed chain termination."[1][18][19] This premature halt to RNA synthesis effectively stops viral replication.

Remdesivir_Mechanism cluster_outside Extracellular cluster_cell Host Cell RDV Remdesivir (Prodrug) RDV_in Remdesivir RDV->RDV_in Cell Entry Metabolism Cellular Metabolism RDV_in->Metabolism Enzymatic conversion RDV_TP Remdesivir-TP (Active Form) Metabolism->RDV_TP RdRp SARS-CoV-2 RdRp Complex RDV_TP->RdRp Competes with ATP RNA_Growing Growing RNA Strand RdRp->RNA_Growing Incorporates Remdesivir-MP RNA_Template Viral RNA Template RNA_Template->RdRp Termination Delayed Chain Termination RNA_Growing->Termination 3 nucleotides later Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Seed Host Cells (e.g., Vero E6) B1 Treat Cells with Compound Dilutions A1->B1 A2 Prepare Serial Dilutions of Antiviral Compounds A2->B1 B2 Infect Cells with SARS-CoV-2 (low MOI) B1->B2 B3 Incubate (48-72 hours) B2->B3 C1 Harvest Supernatant & Quantify Viral RNA (qRT-PCR) B3->C1 C2 Calculate % Inhibition vs. Virus Control C1->C2 C3 Determine EC50/EC90 (Dose-Response Curve) C2->C3

References

A Comparative Analysis of Antiviral Potency: Remdesivir Versus its Parent Nucleoside GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral potency of the prodrug Remdesivir (B604916) (RDV, GS-5734) and its parent nucleoside, GS-441524. The information presented is collated from in vitro and in vivo studies, with a focus on experimental data to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

Remdesivir, a monophosphate prodrug, is designed to enhance the intracellular delivery of its active metabolite, the nucleoside analog GS-441524.[1] Upon administration, Remdesivir is rapidly metabolized in vivo, with GS-441524 being the predominant circulating metabolite.[1][2][3] Both compounds target the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[4][5]

While in vitro studies in certain cell lines demonstrate Remdesivir's higher potency, the rapid conversion to GS-441524 in the bloodstream complicates direct comparisons of their intrinsic antiviral activities in a physiological context.[6][7] The relative potency of the two compounds is often cell-type dependent, likely due to differences in cellular metabolism and the enzymes involved in the activation of each compound.[6][7] This guide presents the available quantitative data, details the experimental methodologies used to obtain this data, and provides visualizations of the mechanism of action and experimental workflows.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Remdesivir and GS-441524 against various coronaviruses in different cell lines.

Table 1: Antiviral Potency (EC50 in µM) against SARS-CoV-2

Cell LineRemdesivir (GS-5734)GS-441524Reference
Vero E67.431.86[8]
Vero E61.350.70[7]
Vero E60.77-[9]
Vero CCL-81--[6]
Calu-30.653.21[7]
Caco-20.583.62[7]
Primary Human Airway Epithelial (HAE)0.014.1[6][10]

Table 2: Antiviral Potency (EC50 in µM) against Feline Infectious Peritonitis Virus (FIPV)

FIPV SerotypeCell LineRemdesivir (GS-5734)GS-441524Reference
Serotype ICRFK0.01-[11]
Serotype IICRFK0.1812.142[11][12]
Not SpecifiedCRFK-0.78[9][13]

Table 3: Cytotoxicity (CC50 in µM)

Cell LineRemdesivir (GS-5734)GS-441524Reference
Vero E6>10>250[8][14]
Calu-3>10>50[14]
Caco-2>10>50[14]
CRFK->100[12][13]

Mechanism of Action

Both Remdesivir and GS-441524 ultimately act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp). However, their pathways to activation differ. Remdesivir, as a prodrug, is designed to bypass the initial, often rate-limiting, phosphorylation step that nucleoside analogs like GS-441524 must undergo.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral Replication RDV Remdesivir (RDV) GS441524_ext GS-441524 RDV->GS441524_ext Rapid Conversion (Plasma Esterases) RDV_in Remdesivir (RDV) RDV->RDV_in Cellular Uptake GS441524_in GS-441524 GS441524_ext->GS441524_in Cellular Uptake MP GS-441524 Monophosphate RDV_in->MP Esterases, Phosphoamidase GS441524_in->MP Host Kinases (Rate-limiting) DP GS-441524 Diphosphate MP->DP Host Kinases TP Active Triphosphate (GS-443902) DP->TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) TP->RdRp Incorporation RNA Viral RNA Synthesis RdRp->RNA Termination Delayed Chain Termination RNA->Termination

Caption: Intracellular activation pathway of Remdesivir and GS-441524.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for determining the in vitro antiviral potency of Remdesivir and GS-441524.

Antiviral Activity Assay (EC50 Determination)
  • Cell Culture:

    • Cell Lines: Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), or CRFK (Crandell Rees feline kidney) cells are commonly used.[6][7][8][12]

    • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Virus Propagation and Titration:

    • Virus Strains: SARS-CoV-2 or FIPV strains are propagated in a suitable host cell line.

    • Titration: Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay to establish the amount of virus to be used in the antiviral assay.

  • Antiviral Assay Procedure:

    • Cells are seeded in 96-well plates and incubated to form a monolayer.

    • The culture medium is removed, and cells are washed.

    • Serial dilutions of Remdesivir and GS-441524 are prepared in a low-serum medium.

    • The diluted compounds are added to the cells.

    • Cells are then infected with the virus at a specific multiplicity of infection (MOI), typically ranging from 0.01 to 0.1.

    • The plates are incubated for a period of 48 to 72 hours.[12]

  • Quantification of Viral Replication:

    • Cytopathic Effect (CPE) Reduction Assay: The protective effect of the compounds against virus-induced cell death is observed microscopically and can be quantified using a cell viability assay (e.g., MTT or MTS assay).

    • Plaque Reduction Assay: The number of viral plaques is counted in the presence of different drug concentrations to determine the reduction in infectious virus particles.

    • Viral RNA Quantification: The amount of viral RNA in the cell supernatant or cell lysate is quantified using quantitative reverse transcription PCR (qRT-PCR).[7]

  • Data Analysis:

    • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)
  • Procedure:

    • Cells are seeded in 96-well plates as in the antiviral assay.

    • Serial dilutions of the compounds are added to the cells in the absence of any virus.

    • Plates are incubated for the same duration as the antiviral assay (48-72 hours).

  • Quantification of Cell Viability:

    • Cell viability is measured using assays such as MTS, MTT, or CellTox Green, which quantify metabolic activity or membrane integrity.[12][13]

  • Data Analysis:

    • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

G cluster_cytotoxicity Cytotoxicity Assay A Seed cells in 96-well plates B Incubate to form monolayer A->B C Prepare serial dilutions of Remdesivir and GS-441524 B->C D Add compounds to cells C->D I Add compounds to uninfected cells C->I E Infect cells with virus (e.g., SARS-CoV-2) D->E F Incubate for 48-72 hours E->F G Quantify viral replication (CPE, Plaque Assay, qRT-PCR) F->G H Calculate EC50 G->H J Incubate for 48-72 hours I->J K Measure cell viability (e.g., MTS assay) J->K L Calculate CC50 K->L

Caption: Generalized workflow for in vitro antiviral and cytotoxicity assays.

Concluding Remarks

The data indicates that while Remdesivir is a potent antiviral agent in various in vitro systems, its primary role in vivo is to serve as a delivery vehicle for GS-441524. The superior plasma stability and longer half-life of GS-441524 suggest that direct administration of this parent nucleoside could be a viable therapeutic strategy.[1][2] The cell-type-dependent differences in potency underscore the importance of selecting clinically relevant cell models for in vitro studies. Further research focusing on the intracellular pharmacokinetics of the active triphosphate form (GS-443902) derived from both Remdesivir and GS-441524 will be crucial for a more complete understanding of their comparative efficacy.

References

A Head-to-Head Comparison of Remdesivir and its Prodrugs for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Remdesivir (B604916) and its key prodrugs, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance. We will delve into their mechanisms of action, comparative antiviral efficacy, cytotoxicity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Introduction: The Evolution of Remdesivir and the Quest for Oral Bioavailability

Remdesivir (RDV, GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1] Its efficacy, particularly against coronaviruses like SARS-CoV-2, is attributed to its ability to terminate viral RNA synthesis.[1] However, Remdesivir's primary limitation is its requirement for intravenous administration, restricting its use to hospitalized patients.[2][3] This has spurred the development of orally bioavailable prodrugs of its parent nucleoside, GS-441524, aiming to facilitate earlier treatment and broader accessibility.

This guide will compare Remdesivir with its parent nucleoside GS-441524 and several promising oral prodrugs, including GS-621763, VV116, AT-527, and novel lipid-based prodrugs.

Mechanism of Action and Metabolic Activation

The antiviral activity of Remdesivir and its prodrugs hinges on the intracellular formation of the active triphosphate metabolite, GS-443902. This molecule acts as an adenosine (B11128) triphosphate (ATP) analog, competing with the natural substrate for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp). Its incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1]

The various prodrugs are designed to efficiently deliver the parent nucleoside, GS-441524, or its monophosphate into the cell, bypassing the rate-limiting first phosphorylation step.[2][4]

Metabolic Activation Pathway

The following diagram illustrates the metabolic conversion of Remdesivir and its oral prodrugs to the active triphosphate form.

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space RDV Remdesivir (IV) RDV_intra Remdesivir RDV->RDV_intra OralProdrugs Oral Prodrugs (e.g., GS-621763, VV116, Lipid Prodrugs) GS441524_plasma GS-441524 (Parent Nucleoside) OralProdrugs->GS441524_plasma Esterases (Intestine, Liver) GS441524_intra GS-441524 GS441524_plasma->GS441524_intra GS441524_MP GS-441524-MP (Monophosphate) RDV_intra->GS441524_MP CES1, CTSA, HINT1 GS441524_intra->GS441524_MP Nucleoside Kinases (Rate-limiting) GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Nucleotide Kinases GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 RdRp Viral RdRp Inhibition GS443902->RdRp Incorporation & Chain Termination

Metabolic activation of Remdesivir and its prodrugs.

Quantitative Performance Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of Remdesivir and its prodrugs against SARS-CoV-2, as well as the pharmacokinetic profiles of the oral formulations in animal models.

Table 1: In Vitro Antiviral Activity (EC₅₀) against SARS-CoV-2
CompoundCell LineEC₅₀ (µM)Reference(s)
Remdesivir Vero E61.0[5]
Vero CCL-810.7[5]
Calu-30.11[5]
Caco-20.001 - 0.018[5]
HAE0.069 (SARS-CoV)[6]
GS-441524 Vero E61.1[5]
Vero CCL-810.8[5]
Calu-30.25[5]
Caco-20.08 - 1.3[5]
HAE0.18 (SARS-CoV)[7]
GS-621763 A549-hACE2Potent antiviral[8]
Calu-30.74 (MERS-CoV)[8]
VV116 Caco-2Not specified[9]
MRC-5Not specified[9]
HCT-8Not specified[9]
ODBG-P-RVn Vero E68x more active than RDV[2]
(Lipid Prodrug)Calu-3, Caco-2, Huh7.5< 0.2 - 0.3[2]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: In Vitro Cytotoxicity (CC₅₀)
CompoundCell LineCC₅₀ (µM)Reference(s)
Remdesivir Vero CCL-81>100[5]
Calu-372.8[5]
Caco-2>100[5]
Huh-72.1[5]
GS-441524 Vero, Calu-3, Caco-2, Huh-7>100[5]
GS-621763 Calu-3>10[8]
ODBG-P-RVn MultipleGenerally lower than RDV[2]
(Lipid Prodrug)

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Table 3: Pharmacokinetics of Oral Prodrugs in Animal Models
CompoundAnimal ModelDose (mg/kg)Bioavailability (%)Key FindingsReference(s)
GS-441524 Mice (CD-1)10 (oral)57Favorable oral bioavailability and conversion to active triphosphate.[10]
GS-621763 Ferrets10 (oral)Not specifiedEfficiently converted to GS-441524; reduced viral load to near-undetectable levels.[11][12]
ODBG-P-RVn Mice (BALB/c)20, 60, 180 (oral)73.6High oral bioavailability and sustained plasma levels.[4][13][14]
(Lipid Prodrug)
V2053 Mice (BALB/c)20, 60, 180 (oral)51Good oral bioavailability.[4][13][14]
(Lipid Prodrug)
V2067 Mice (BALB/c)20, 60, 180 (oral)57Good oral bioavailability.[4][13][14]
(Lipid Prodrug)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are synthesized protocols for the key assays cited in this guide.

In Vitro Antiviral Activity Assay (EC₅₀ Determination)

This protocol outlines the general steps for determining the half-maximal effective concentration (EC₅₀) of an antiviral compound against SARS-CoV-2.

Antiviral_Assay_Workflow start Start cell_seeding 1. Seed host cells (e.g., Vero E6) in 96-well plates and incubate overnight to form a monolayer. start->cell_seeding compound_prep 2. Prepare serial dilutions of the test compounds. cell_seeding->compound_prep treatment 3. Treat cells with diluted compounds. compound_prep->treatment infection 4. Infect cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI). treatment->infection incubation 5. Incubate for 48-72 hours. infection->incubation quantification 6. Quantify viral replication. (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus, or CPE observation). incubation->quantification calculation 7. Calculate EC₅₀ value using a dose-response curve. quantification->calculation end End calculation->end

Workflow for Antiviral Activity (EC₅₀) Assay.

Detailed Steps:

  • Cell Culture: Host cells (e.g., Vero E6, Calu-3) are seeded in 96-well plates and cultured until a confluent monolayer is formed.

  • Compound Preparation: The antiviral compounds are serially diluted to a range of concentrations in the appropriate cell culture medium.

  • Treatment and Infection: The culture medium is removed from the cells and replaced with the medium containing the diluted compounds. The cells are then infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for a period of 48 to 72 hours to allow for viral replication.

  • Quantification of Antiviral Effect: The extent of viral replication is measured. This can be done by:

    • Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA in the cell supernatant or lysate.

    • Plaque Reduction Assay: Quantifies the number of infectious virus particles.

    • Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced damage to the cell monolayer.

  • Data Analysis: The percentage of viral inhibition is calculated for each compound concentration relative to the virus control (infected, untreated cells). The EC₅₀ value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[6]

In Vitro Cytotoxicity Assay (CC₅₀ Determination)

This protocol describes the common steps to determine the half-maximal cytotoxic concentration (CC₅₀) of a compound.

Detailed Steps:

  • Cell Seeding: The same host cells used in the antiviral assay are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay. Uninfected, untreated cells serve as a control for 100% viability.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Pharmacokinetic Study in a Mouse Model

This protocol provides a general outline for an oral pharmacokinetic study in mice.

Detailed Steps:

  • Animal Dosing: A cohort of mice (e.g., BALB/c or CD-1) are administered a single oral dose of the prodrug, typically via gavage.[4][10]

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[4]

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the prodrug and its major metabolites (e.g., GS-441524) in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t₁/₂: Half-life of the drug in plasma.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous administration.[4]

Discussion and Conclusion

The development of oral prodrugs of Remdesivir's parent nucleoside, GS-441524, represents a significant advancement in the potential treatment of coronavirus infections. The data presented in this guide highlights several key points:

  • Antiviral Potency: Remdesivir and its parent nucleoside, GS-441524, exhibit potent antiviral activity against SARS-CoV-2 in various cell lines.[5] The oral prodrugs, such as GS-621763 and the novel lipid prodrugs, also demonstrate significant in vitro efficacy, with some lipid prodrugs showing even greater potency than Remdesivir in certain cell types.[2][8]

  • Oral Bioavailability: The primary advantage of the prodrugs is their improved oral bioavailability compared to Remdesivir.[2] Studies in animal models have shown that oral administration of these prodrugs leads to therapeutically relevant plasma concentrations of the active nucleoside, GS-441524.[10][11]

  • Safety Profile: In vitro cytotoxicity assays indicate that GS-441524 is generally less cytotoxic than Remdesivir.[5] The oral prodrugs also appear to have a favorable in vitro safety profile.[8]

  • Future Directions: The promising preclinical data for these oral prodrugs warrants further investigation in clinical trials to establish their safety and efficacy in humans. The availability of an effective oral antiviral would be a critical tool in the management of COVID-19 and future coronavirus outbreaks.

This comparative guide provides a foundational understanding of the performance of Remdesivir and its prodrugs. As more data from ongoing research and clinical trials become available, a clearer picture of the clinical utility of these next-generation antivirals will emerge.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Remdesivir and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Remdesivir (B604916) and its primary analog, the active metabolite GS-441524. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, facilitating the selection of the most appropriate method for specific research needs.

Comparative Analysis of Analytical Method Performance

The selection of an analytical method is contingent on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of various validated methods for Remdesivir and its analogs.

Table 1: Performance Characteristics of HPLC and UV-Vis Spectrophotometry Methods for Remdesivir

ParameterHPLC with DAD[1][2]HPLC with Fluorescence Detection[1][2]UV-Vis Spectrophotometry[3][4]
Linearity Range (µg/mL) 0.1 - 150.05 - 1510 - 60
Limit of Detection (LOD) (µg/mL) 0.030.015Not Reported
Limit of Quantitation (LOQ) (µg/mL) Not ReportedNot ReportedNot Reported
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy/Recovery (%) Mean recovery of 100.50%[1]Not ReportedGood recovery demonstrated
Precision (%RSD) Good precision demonstratedGood precision demonstratedGood precision demonstrated

Table 2: Performance Characteristics of LC-MS/MS Methods for Remdesivir and GS-441524

ParameterLC-MS/MS Method 1[5]LC-MS/MS Method 2[6][7]LC-MS/MS Method 3[8]UHPLC-MS/MS[9]
Analyte(s) Remdesivir, GS-441524, GS-704277Remdesivir, GS-441524RemdesivirRemdesivir
Linearity Range (ng/mL) 4-4000 (RDV), 2-2000 (GS-441524)Not specified, good linearity obtained1 - 2501 - 5000
Limit of Detection (LOD) (ng/mL) Not ReportedNot Reported0.70.3
Limit of Quantitation (LOQ) (ng/mL) Not ReportedNot Reported1.31
Correlation Coefficient (r²) Not ReportedGood linearity obtained0.9995Not Reported
Accuracy (%) Within ±11.5%87.8 - 108% (RDV), 94.5 - 105% (GS-441524)Not Reported85.68 - 101.34% (Extraction Recovery)
Precision (%CV) < 6.6%0.5 - 2.9% (RDV), 2.4 - 4.9% (GS-441524)Not Reported< 9.59%

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following protocols are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)

This method is suitable for the quantification of Remdesivir in pharmaceutical formulations.[1][2]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and distilled water (acidified with phosphoric acid to pH 4) in a 55:45 (v/v) ratio.[2]

  • Flow Rate: 1 mL/min.

  • Detection: Diode array detection at 240 nm.[2]

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving Remdesivir in methanol. This is further diluted to create standards within the linear range.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the simultaneous quantification of Remdesivir and its metabolites in biological matrices such as human plasma.[5]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.05% formic acid.[10]

  • Sample Preparation: Protein precipitation of plasma samples, followed by dilution. To address analyte instability, treatment of plasma samples with diluted formic acid is recommended.[5][10]

  • Detection: Mass spectrometry with separate injections for each analyte using different electrospray ionization (ESI) modes to optimize sensitivity and minimize carryover.[5]

UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of Remdesivir in pharmaceutical preparations.[3][4]

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: Deionized water.[3]

  • Procedure: UV spectra are recorded between 200 and 800 nm, with the detection wavelength set at 247 nm for quantification.[3]

  • Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, and accuracy.[3]

Visualizing the Process and Pathway

To better understand the experimental and biological contexts, the following diagrams illustrate a typical analytical workflow and the mechanism of action of Remdesivir.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation Sample_Collection Sample Collection (e.g., Plasma, Pharmaceutical Formulation) Precipitation Protein Precipitation (for biological samples) Sample_Collection->Precipitation Dilution Dilution to Working Concentration Precipitation->Dilution HPLC HPLC Dilution->HPLC Inject LCMS LC-MS/MS Dilution->LCMS Inject UVVis UV-Vis Spec Dilution->UVVis Measure Linearity Linearity & Range HPLC->Linearity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ LCMS->Linearity Accuracy Accuracy & Precision LCMS->Accuracy UVVis->Accuracy Selectivity Selectivity & Specificity UVVis->Selectivity

Caption: Experimental workflow for the cross-validation of analytical methods.

G Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism Active_Metabolite Remdesivir Triphosphate (Active Metabolite) Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Binds to Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition Leads to

Caption: Mechanism of action of Remdesivir.

References

A Comparative Analysis of the Metabolic Stability of Remdesivir Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a prodrug is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. In the case of the antiviral agent Remdesivir, a phosphoramidate (B1195095) prodrug, its conversion to the active nucleoside triphosphate is essential for its mechanism of action. However, its stability in plasma and susceptibility to esterases can influence its delivery to target cells. This guide provides an objective comparison of the metabolic stability of Remdesivir with its ester prodrug derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metabolic Stability

The following table summarizes the available quantitative data on the metabolic stability of Remdesivir and one of its lipid-based ester prodrugs in human plasma.

CompoundProdrug TypeMatrixHalf-life (t½)Key Metabolizing Enzymes
Remdesivir (GS-5734) PhosphoramidateHuman Plasma~0.5 - 1 hour[1][2]Carboxylesterase 1 (CES1), Cathepsin A (CatA)[3]
ODBG-P-RVn Lipid PhosphonateHuman Plasma> 24 hoursNot specified, designed for intracellular cleavage
Obeldesivir (VV116) Isobutyryl EsterHuman PlasmaRapidly hydrolyzed (parent drug not detected)Esterases

Metabolic Activation Pathway of Remdesivir

Remdesivir undergoes a multi-step activation process to its pharmacologically active triphosphate form (GS-443902). This pathway involves initial hydrolysis by esterases followed by phosphorylation.

Remdesivir_Metabolism Remdesivir Remdesivir (GS-5734) Alanine_Metabolite Alanine Metabolite (GS-704427) Remdesivir->Alanine_Metabolite CES1, Cathepsin A (Ester Hydrolysis) Nucleoside_Monophosphate Nucleoside Monophosphate (GS-441524-MP) Alanine_Metabolite->Nucleoside_Monophosphate HINT1 (Phosphoramidase) Nucleoside_Triphosphate Active Nucleoside Triphosphate (GS-443902) Nucleoside_Monophosphate->Nucleoside_Triphosphate Cellular Kinases (Phosphorylation)

Caption: Metabolic activation pathway of Remdesivir.

Discussion of Metabolic Stability

Remdesivir, as a phosphoramidate prodrug, exhibits a relatively short half-life in human plasma, ranging from approximately 30 minutes to 1 hour.[1][2] This rapid clearance is primarily mediated by carboxylesterase 1 (CES1) and cathepsin A (CatA), which hydrolyze the ester bond, initiating the conversion to the active triphosphate metabolite.[3]

In contrast, lipid-based prodrugs of the Remdesivir nucleoside have been developed to enhance metabolic stability and improve oral bioavailability. One such example, 1-O-octadecyl-2-O-benzyl-glycero-3-phosphate-Remdesivir nucleoside (ODBG-P-RVn), demonstrates significantly greater stability in human plasma, with a reported half-life of over 24 hours. This suggests that modifying the ester promoiety with a lipid group can shield the molecule from rapid hydrolysis by plasma esterases.

Another approach to oral delivery is exemplified by Obeldesivir (VV116), an isobutyryl ester prodrug of a deuterated Remdesivir nucleoside analog.[4] Following oral administration, VV116 is rapidly and completely hydrolyzed to its active metabolite, to the extent that the parent prodrug is not detected in plasma.[4] This indicates a deliberately designed low stability of the ester prodrug form to ensure efficient release of the active compound.

Experimental Protocols

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, identifying its susceptibility to plasma enzymes.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human plasma from multiple donors at 37°C.

  • Incubation:

    • In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).

    • Incubate the plate at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the natural log of the percentage remaining versus time plot.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Incubate Incubate Compound with Plasma at 37°C Prep_Compound->Incubate Thaw_Plasma Thaw Human Plasma Thaw_Plasma->Incubate Time_Points Collect Aliquots at 0, 5, 15, 30, 60, 120 min Incubate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Experimental workflow for the plasma stability assay.

Liver Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes, phosphate buffer, and the test compound (final concentration 1 µM) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 45, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the microsomes and precipitated proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Incubate Incubate Compound with Microsomes & NADPH at 37°C Prep_Compound->Incubate Prep_Microsomes Prepare Liver Microsomes & NADPH Prep_Microsomes->Incubate Time_Points Collect Aliquots at 0, 15, 30, 45, 60 min Incubate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Microsomes Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life & Intrinsic Clearance Analyze->Calculate

Caption: Experimental workflow for the liver microsomal stability assay.

References

Navigating the In Vitro Resistance Landscape of Remdesivir and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is critical in the continued fight against viral diseases. This guide provides an objective comparison of the in vitro resistance profile of Remdesivir, its parent nucleoside GS-441524, and the alternative nucleoside analog Molnupiravir, supported by experimental data.

Remdesivir, a cornerstone in the treatment of SARS-CoV-2, functions as a prodrug that is metabolized to its active form, an adenosine (B11128) nucleoside analog. This active metabolite inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] However, the potential for the development of drug resistance is a key consideration in antiviral therapy. In vitro studies have demonstrated that while resistance to Remdesivir can be induced, it often confers a fitness cost to the virus and the barrier to resistance is relatively high.[3][4]

This guide synthesizes available in vitro data to compare the resistance profiles of Remdesivir and its key alternative, Molnupiravir, providing a valuable resource for understanding potential cross-resistance and informing future drug development strategies.

Comparative Antiviral Efficacy and Resistance Profiles

The following tables summarize the in vitro efficacy of Remdesivir, its parent nucleoside GS-441524, and Molnupiravir against wild-type SARS-CoV-2 and variants harboring Remdesivir resistance-associated substitutions.

Table 1: In Vitro Efficacy of Nucleoside Analogs against Wild-Type SARS-CoV-2

Nucleoside AnalogCell LineEC50 (µM)Citation(s)
RemdesivirVero E60.77 - 23.15[1]
RemdesivirA549-ACE2-TMPRSS20.010 - 0.120[5]
GS-441524A549-ACE2-TMPRSS20.470 - 3.600[5]
Molnupiravir (EIDD-2801)Vero E6Not explicitly stated, but effective[4][6]

Table 2: In Vitro Resistance Profile of Remdesivir against SARS-CoV-2 Variants

Nsp12 SubstitutionFold Change in Remdesivir EC50Effect on Viral FitnessCross-Resistance to Molnupiravir (EIDD-2801)Citation(s)
E802D2.14 - 6.62Fitness cost observedNo effect on activity[4][7]
E802A2.14Not explicitly statedNot explicitly stated[4][7]
V166L1.5 - 2.3Not explicitly statedNot explicitly stated[3][8]
F476L + V553L (in MHV)5.6Less fit than wild-typeNot explicitly stated[3][9]
P323L + V792I2.2Not explicitly statedNot explicitly stated[10]
C799F2.5Not explicitly statedNot explicitly stated[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro resistance studies. The following are generalized protocols based on the cited literature for key experiments.

In Vitro Selection of Antiviral-Resistant Viruses

This method is employed to generate viral populations with reduced susceptibility to an antiviral agent through serial passaging in the presence of the drug.

  • Cell Culture and Virus Inoculation: A suitable cell line (e.g., Vero E6, Calu-3) is seeded in culture plates.[3][4] The cells are then infected with the wild-type virus at a specific multiplicity of infection (MOI).[3]

  • Drug Exposure: Following viral adsorption, the cell culture medium is replaced with a medium containing a specific concentration of the antiviral drug (e.g., Remdesivir).[3][4]

  • Serial Passaging: The supernatant containing the virus is harvested after a defined incubation period (e.g., 48-72 hours) or when a cytopathic effect (CPE) is observed.[4] This harvested virus is then used to infect fresh cells in the presence of an equal or incrementally increasing concentration of the drug.[3]

  • Monitoring for Resistance: This process is repeated for multiple passages.[3][4] At various passage numbers, the viral population is assessed for changes in susceptibility to the antiviral drug using assays such as plaque reduction or yield reduction assays.

  • Genotypic Analysis: Viral RNA is extracted from resistant populations and the gene encoding the drug target (e.g., Nsp12 for Remdesivir) is sequenced to identify mutations associated with resistance.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral drug that inhibits the production of infectious virus particles by 50% (EC50).

  • Cell Seeding: Confluent monolayers of a suitable cell line are prepared in multi-well plates.

  • Virus Infection: Cells are infected with a known amount of virus (plaque-forming units, PFU) for a short period to allow for viral entry.

  • Drug Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of the antiviral compound.[11]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the untreated control wells.

  • EC50 Calculation: The EC50 value is calculated by determining the drug concentration that results in a 50% reduction in the number of plaques.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication RDV_ext Remdesivir (Prodrug) RDV_int Remdesivir RDV_ext->RDV_int Enters Cell GS441524_MP GS-441524 Monophosphate RDV_int->GS441524_MP Esterases & Phosphoamidase RDV_TP Remdesivir Triphosphate (Active) GS441524_MP->RDV_TP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporates Nucleotides Chain_Termination Chain Termination RdRp->Chain_Termination Incorporates RDV-TP RNA_template Viral RNA Template RNA_template->RdRp

Caption: Mechanism of action of Remdesivir.

In_Vitro_Resistance_Selection start Start with Wild-Type Virus infect_cells Infect Host Cells start->infect_cells add_drug Add Antiviral Drug (e.g., Remdesivir) infect_cells->add_drug incubate Incubate and Harvest Virus add_drug->incubate passage Serial Passage incubate->passage passage->infect_cells Re-infect fresh cells increase_conc Increase Drug Concentration passage->increase_conc If resistance emerges analyze Analyze Viral Population passage->analyze After multiple passages increase_conc->add_drug phenotype Phenotypic Analysis (EC50 Determination) analyze->phenotype genotype Genotypic Analysis (Sequencing) analyze->genotype resistant_variant Identify Resistant Variant(s) phenotype->resistant_variant genotype->resistant_variant

Caption: Experimental workflow for in vitro selection of antiviral resistance.

References

A Comparative Benchmarking Guide to Remdesivir Analogs and Other Nucleoside Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nucleoside analog Remdesivir and its methylpropyl ester analog against other prominent nucleoside analogs: Favipiravir, Molnupiravir (B613847), and Galidesivir (B1663889). The following sections detail their mechanisms of action, in vitro efficacy, and pharmacokinetic profiles, supported by experimental data and protocols to aid in research and development efforts.

Mechanism of Action: Targeting the Viral Engine

All the compared nucleoside analogs are prodrugs that, once inside the host cell, are metabolized into their active triphosphate forms. These active forms mimic natural nucleosides and target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. However, their precise inhibitory mechanisms differ.

  • Remdesivir and its Analogs: Remdesivir is an adenosine (B11128) nucleotide analog.[1] Its active triphosphate form competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain.[2] This incorporation leads to delayed chain termination, effectively halting viral replication.[1]

  • Favipiravir: This agent acts as a purine (B94841) analog and, in its active triphosphate form, is recognized by the viral RdRp.[3] Its incorporation can lead to either premature termination of viral RNA synthesis or lethal mutagenesis, where it introduces errors into the viral genome, resulting in non-viable viral progeny.[3][4]

  • Molnupiravir: Molnupiravir is a prodrug of a cytidine (B196190) analog.[5] Its active triphosphate form is incorporated into the viral RNA by RdRp.[5] This incorporated analog can then be read as either cytidine or uridine, leading to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe."[6]

  • Galidesivir: As an adenosine analog, Galidesivir's active triphosphate form binds to the viral RdRp. This binding leads to premature termination of the growing RNA strand, thus inhibiting viral replication.[7]

Mechanism_of_Action cluster_prodrugs Prodrugs (Extracellular) cluster_intracellular Intracellular Activation & Action Remdesivir_Analog Remdesivir Methylpropyl Ester Analog Active_TP_Rem Active Triphosphate (Remdesivir Analog) Remdesivir_Analog->Active_TP_Rem Metabolism Favipiravir Favipiravir Active_TP_Fav Active Triphosphate (Favipiravir) Favipiravir->Active_TP_Fav Metabolism Molnupiravir Molnupiravir Active_TP_Mol Active Triphosphate (Molnupiravir) Molnupiravir->Active_TP_Mol Metabolism Galidesivir Galidesivir Active_TP_Gal Active Triphosphate (Galidesivir) Galidesivir->Active_TP_Gal Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP_Rem->RdRp Binds to Active_TP_Fav->RdRp Binds to Active_TP_Mol->RdRp Binds to Active_TP_Gal->RdRp Binds to Delayed_Termination Delayed Chain Termination RdRp->Delayed_Termination Leads to Lethal_Mutagenesis Lethal Mutagenesis & Chain Termination RdRp->Lethal_Mutagenesis Leads to Error_Catastrophe Viral Error Catastrophe RdRp->Error_Catastrophe Leads to Premature_Termination Premature Chain Termination RdRp->Premature_Termination Leads to Inhibition Viral Replication Inhibition Delayed_Termination->Inhibition Lethal_Mutagenesis->Inhibition Error_Catastrophe->Inhibition Premature_Termination->Inhibition Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A 1. Seed susceptible cells in multi-well plates C 3. Infect cells with virus in presence of compounds A->C B 2. Prepare serial dilutions of antiviral compounds B->C D 4. Add semi-solid overlay C->D E 5. Incubate for plaque formation D->E F 6. Fix and stain cells E->F G 7. Count plaques and calculate % inhibition F->G H 8. Determine EC50 value G->H

References

Navigating Bioanalytical Frontiers: A Comparative Guide to the Assay Validation of a Remdesivir Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antiviral research, the robust validation of bioanalytical assays is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of the bioanalytical method validation for a Remdesivir (B604916) methylpropyl ester analog, leveraging established data for the closely related and extensively studied parent compound, Remdesivir, as a powerful surrogate.

Due to a lack of publicly available data for the specific methylpropyl ester analog of Remdesivir, this guide presents a detailed overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay validation for Remdesivir in human plasma. These methodologies and validation parameters serve as a foundational framework and a strong comparative benchmark for researchers developing and validating similar assays for Remdesivir analogs.

Performance Under the Microscope: A Comparative Data Summary

The validation of a bioanalytical method ensures its reliability for the intended application. The following tables summarize the typical quantitative performance characteristics of a validated LC-MS/MS assay for Remdesivir in human plasma, which are anticipated to be similar for its methylpropyl ester analog.

Table 1: Linearity and Sensitivity of the Bioanalytical Method for Remdesivir

ParameterTypical Performance
Linearity Range0.5 - 5000 ng/mL[1][2]
Correlation Coefficient (r²)≥ 0.999[3]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1][2]
Upper Limit of Quantification (ULOQ)5000 ng/mL[1][2]

Table 2: Accuracy and Precision of the Bioanalytical Method for Remdesivir

Quality Control SampleWithin-Run Precision (%CV)Between-Run Precision (%CV)Within-Run Accuracy (%RE)Between-Run Accuracy (%RE)
LLOQ (0.5 ng/mL)< 5.2%[1][2]< 9.8%[1][2]Within ±15%Within ±15%
Low QC (1.5 ng/mL)< 5.2%[2]< 9.8%[2]Within ±15%Within ±15%
Medium QC (1000 ng/mL)< 5.2%[2]< 9.8%[2]Within ±15%Within ±15%
High QC (4000 ng/mL)< 5.2%[2]< 9.8%[2]Within ±15%Within ±15%

CV: Coefficient of Variation; RE: Relative Error

Table 3: Recovery and Matrix Effect for the Bioanalytical Method of Remdesivir

ParameterTypical Performance
Extraction Recovery~77%[1][2]
Matrix Effect~123% (Matrix factor normalized with internal standard)[1][2]

Table 4: Stability of Remdesivir in Human Plasma Under Various Conditions

Stability ConditionDurationTemperatureResult
Bench-top8 hoursRoom TemperatureStable[4]
Freeze-Thaw4 cycles-80°C to Room TemperatureStable[1][2]
Long-term392 days-70°CStable (in acidified plasma)[4]
Autosampler24 hours6°CStable[2]

Blueprint for Analysis: Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing bioanalytical assays. The following sections outline a typical protocol for the validation of an LC-MS/MS method for Remdesivir in human plasma.

Sample Preparation: Protein Precipitation
  • Thawing: Frozen human plasma samples are thawed at room temperature.

  • Aliquoting: A small volume (e.g., 50 µL) of plasma is aliquoted into a microcentrifuge tube.

  • Addition of Internal Standard: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to each sample, except for blank matrix samples.

  • Protein Precipitation: A precipitating agent, such as acetonitrile (B52724), is added to the plasma sample at a specific ratio (e.g., 3:1 v/v) to precipitate plasma proteins.

  • Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 14,000 rpm) for a set time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used for separation.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is maintained (e.g., 0.4 mL/min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the analyte and internal standard. Specific precursor-to-product ion transitions are monitored.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis thaw Thaw Plasma Samples aliquot Aliquot Plasma thaw->aliquot add_is Add Internal Standard aliquot->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate vortex Vortex and Centrifuge precipitate->vortex transfer Transfer Supernatant vortex->transfer injection Inject Supernatant transfer->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification validation_parameters cluster_core Core Validation Parameters cluster_sample_handling Sample Integrity Parameters cluster_application In-Study Validation selectivity Selectivity & Specificity accuracy Accuracy selectivity->accuracy precision Precision selectivity->precision linearity Linearity & Range selectivity->linearity isr Incurred Sample Reanalysis accuracy->isr precision->isr sensitivity Sensitivity (LLOQ) linearity->sensitivity recovery Extraction Recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) stability->accuracy stability->precision

References

The Quest for an Oral Alternative to Remdesivir: A Comparative Look at its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the race to develop orally bioavailable antivirals against RNA viruses remains a critical endeavor. While intravenous remdesivir (B604916) has been a valuable tool in the fight against diseases like COVID-19, its administration is limited to hospitalized patients, restricting its use in early-stage infections. This has spurred the development of several oral analogs, each with unique properties and metabolic pathways. This guide provides a comparative analysis of these next-generation compounds, supported by available experimental data.

The primary challenge with oral administration of remdesivir lies in its rapid metabolism in the body. To overcome this, scientists have developed prodrugs—modified versions of the active compound—that are designed to be absorbed more effectively when taken orally and then converted into the active antiviral agent within the body. This analysis focuses on a selection of these promising oral remdesivir analogs.

Comparative Pharmacokinetics of Remdesivir Analogs

The following table summarizes key pharmacokinetic parameters for several orally administered remdesivir analogs, providing a quantitative comparison of their bioavailability and metabolic fate.

CompoundAnimal ModelDoseCmaxTmaxAUCOral Bioavailability (%)
Obeldesivir (GS-5245) Rat25 mg/kg---~22%[1]
GS-621763 Ferret30 mg/kg (single dose)--81 µM·h (for GS-441524)-
VV116 Human--1-2.5 hours (for metabolite 116-N1)-Favorable
Phospholipid Prodrugs (V2043, V2053, V2067) Mouse20, 60, or 180 mg/kgHigh, sustained plasma levels--Orally bioavailable
GS-441524 Cynomolgus Monkey----< 8%[2]
GS-441524 Rodents----12% - 57%[2]

Note: Data for different compounds are from various studies and may not be directly comparable due to differences in animal models, dosing, and analytical methods. "Favorable" indicates that studies report good oral bioavailability without providing a specific percentage.

Metabolic Pathways and Activation

The efficacy of these oral prodrugs hinges on their ability to be efficiently converted into the active triphosphate form of the remdesivir nucleoside analog (RVn-TP). However, their metabolic journeys differ significantly.

Orally administered isobutyryl ester prodrugs like Obeldesivir (GS-5245) are first metabolized in the intestine and liver to the parent nucleoside, GS-441524 (also known as RVn).[3] This circulating nucleoside is then taken up by cells and undergoes a three-step phosphorylation process to become the active RVn-TP. A critical rate-limiting step in this pathway is the initial conversion of RVn to its monophosphate form (RVn-MP).[3]

In contrast, oral phospholipid prodrugs of RVn are designed to bypass this bottleneck.[3] These compounds are absorbed and taken up by cells intact. Intracellularly, they are cleaved directly to RVn-MP by phospholipase C, thus circumventing the rate-limiting first phosphorylation step and leading to more efficient formation of the active RVn-TP.[3]

cluster_oral_prodrugs Oral Prodrug Administration cluster_absorption Absorption & Systemic Circulation cluster_intracellular Intracellular Activation Obeldesivir (GS-5245) Obeldesivir (GS-5245) GS-441524 (RVn) GS-441524 (RVn) Obeldesivir (GS-5245)->GS-441524 (RVn) Metabolism (Intestine/Liver) Phospholipid Prodrugs Phospholipid Prodrugs Intact Phospholipid Prodrug Intact Phospholipid Prodrug Phospholipid Prodrugs->Intact Phospholipid Prodrug Absorption RVn-MP RVn-MP GS-441524 (RVn)->RVn-MP Rate-limiting phosphorylation Intact Phospholipid Prodrug->RVn-MP Phospholipase C (Bypasses rate-limiting step) RVn-DP RVn-DP RVn-MP->RVn-DP Phosphorylation Active RVn-TP Active RVn-TP RVn-DP->Active RVn-TP Phosphorylation

Metabolic activation pathways of oral Remdesivir prodrugs.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice (for Phospholipid Prodrugs):

Single escalating doses of V2043, V2053, and V2067 (20 mg/kg, 60 mg/kg, or 180 mg/kg) were administered orally to BALB/c mice.[3] Plasma samples were collected at various time points to determine the concentration of the respective compounds and their metabolites, allowing for the assessment of their pharmacokinetic profiles.[3]

In Vivo Efficacy Studies in a Mouse Model of SARS-CoV-2 Infection:

The therapeutic efficacy of GS-621763 was evaluated in mice infected with SARS-CoV-2.[4] Following infection, mice were treated with GS-621763. The dose-proportional pharmacokinetic profile was observed to translate to dose-dependent antiviral activity.[4] Efficacy was assessed by measuring the reduction in viral load, lung pathology, and improvements in pulmonary function.[4]

Animal Model\n(e.g., Mouse, Ferret) Animal Model (e.g., Mouse, Ferret) SARS-CoV-2\nInfection SARS-CoV-2 Infection Animal Model\n(e.g., Mouse, Ferret)->SARS-CoV-2\nInfection Oral Administration\nof Prodrug Oral Administration of Prodrug SARS-CoV-2\nInfection->Oral Administration\nof Prodrug Monitoring & Data Collection Monitoring & Data Collection Oral Administration\nof Prodrug->Monitoring & Data Collection Time Points Outcome Assessment Outcome Assessment Monitoring & Data Collection->Outcome Assessment Viral Load, Pathology, Pulmonary Function

General workflow for in vivo efficacy studies of oral antivirals.

Promising Candidates and Future Directions

Several oral remdesivir analogs have shown considerable promise in preclinical and, in some cases, clinical studies.

  • GS-621763: This orally bioavailable prodrug of GS-441524 has demonstrated significant antiviral activity in lung cell lines and in vivo therapeutic efficacy in mouse and ferret models of SARS-CoV-2.[4][5][6] It is efficiently converted to the active triphosphate metabolite, mirroring the mechanism of remdesivir.[7]

  • VV116: A deuterated derivative of remdesivir, VV116 has good oral bioavailability and has shown favorable safety, tolerability, and pharmacokinetic properties in Phase I clinical trials.[8][9] In a Phase III trial, a 5-day course of oral VV116 was found to be noninferior to Nirmatrelvir–Ritonavir in shortening the time to clinical recovery in high-risk patients with COVID-19.[8]

  • Phospholipid Prodrugs (V2043, V2053, V2067): These compounds have demonstrated high sustained plasma levels after single daily oral dosing in mice and are significantly more active than the parent nucleoside in vitro.[3] Their unique metabolic pathway, which bypasses a rate-limiting step, makes them particularly noteworthy.[3]

  • Obeldesivir (GS-5245): This isobutyric ester prodrug of GS-441524 has been evaluated in a Phase III trial for the outpatient treatment of COVID-19 in high-risk patients.[1]

The development of these and other oral remdesivir analogs represents a significant step forward in antiviral therapy. By enabling early, out-of-hospital treatment, these compounds have the potential to reduce disease severity, minimize hospitalizations, and provide a crucial tool for managing current and future viral threats.[10][11] Further research and clinical trials are essential to fully elucidate their safety and efficacy profiles in humans.

References

Assessing the Therapeutic Index of Remdesivir and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Remdesivir (B604916) and its key analogs, offering a valuable resource for researchers engaged in antiviral drug discovery and development. The data presented herein facilitates an objective assessment of the efficacy and safety profiles of these compounds, supported by detailed experimental protocols and visual representations of relevant biological pathways.

Comparative Therapeutic Index

The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose required to elicit a therapeutic effect to the dose that causes toxicity. It is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher TI indicates a more favorable safety profile.

The following table summarizes the in vitro efficacy and cytotoxicity of Remdesivir, its parent nucleoside GS-441524, and an oral triester prodrug of GS-441524, GS-621763. These values were determined in various cell lines against coronaviruses, providing a basis for comparing their therapeutic potential.

CompoundCell LineVirusEC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)Reference
Remdesivir (GS-5734) Vero E6SARS-CoV-21.13>100>88.5[1]
Calu-3SARS-CoV-20.005>40>8000[2]
Huh7.5SARS-CoV-20.002>40>20000[2]
GS-441524 (Parent Nucleoside) Vero E6SARS-CoV-23.4>10>2.9[3]
Calu-3MERS-CoV2.1>10>4.8[3]
GS-621763 (Oral Prodrug) A549-hACE2SARS-CoV-2 nLUC2.8>10>3.6[3]
Calu-3MERS-CoV0.74>10>13.5[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) is determined using a viral replication assay, such as a plaque reduction assay or a cytopathic effect (CPE) inhibition assay.

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.[4][5]

  • Incubate the plates at 37°C with 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare serial dilutions of the test compounds (Remdesivir, GS-441524, GS-621763) in an appropriate culture medium.

  • Remove the growth medium from the cell monolayers and add the compound dilutions.[6]

  • Include a positive control (a known antiviral agent) and a negative control (vehicle-treated) on each plate.

3. Viral Infection:

  • Infect the cells with the target virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a specified period to allow for viral replication (typically 48-72 hours).[6]

4. Quantification of Viral Replication:

  • Plaque Reduction Assay: After incubation, fix the cells and stain with a solution like crystal violet to visualize plaques (zones of cell death). Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.[4][5]

  • CPE Inhibition Assay: Observe the cells under a microscope for virus-induced cytopathic effects. Cell viability can be quantified using a colorimetric assay such as the Neutral Red uptake assay.[7]

  • qRT-PCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral load using quantitative reverse transcription PCR.[6]

5. EC50 Calculation:

  • Plot the percentage of viral inhibition against the log of the compound concentration.

  • Use non-linear regression analysis to fit the data and determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined by assessing the effect of the compounds on the viability of uninfected cells.

1. Cell Seeding:

  • Seed the same cell line used in the antiviral assay in 96-well plates at the same density.

  • Incubate the plates overnight to allow for cell attachment.

2. Compound Treatment:

  • Add the same serial dilutions of the test compounds to the wells containing uninfected cells.

  • Include a "cells only" control (no compound) and a "vehicle" control.

3. Incubation:

  • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

4. Cell Viability Assessment:

  • Measure cell viability using a suitable assay, such as:

    • MTT Assay: Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.[8]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

5. CC50 Calculation:

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use non-linear regression analysis to determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[8]

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways related to the mechanism of action of Remdesivir and its analogs.

Metabolic Activation of Remdesivir cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake GS_704277 GS-704277 (Intermediate Metabolite) Remdesivir_intra->GS_704277 Carboxylesterase 1 (CES1) GS_441524_MP GS-441524 Monophosphate GS_704277->GS_441524_MP HINT1 GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Phosphorylation GS_441524_N GS-441524 (Nucleoside) GS_441524_MP->GS_441524_N Dephosphorylation GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 Phosphorylation Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase cluster_virus Viral Replication Complex cluster_cellular_pool Cellular Nucleotide Pool RdRp RNA-Dependent RNA Polymerase (RdRp) Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Elongation RNA_template Viral RNA Template Incorporated_RDV Incorporated Remdesivir (Causes Delayed Chain Termination) Nascent_RNA->Incorporated_RDV ATP ATP (Natural Substrate) ATP->RdRp Incorporation GS_443902 GS-443902 (Remdesivir Triphosphate) GS_443902->RdRp Competitive Incorporation Termination Premature Termination of RNA Synthesis Incorporated_RDV->Termination Potential Off-Target Signaling Pathways Modulated by Remdesivir cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Remdesivir Remdesivir TGF_beta TGF-β Pathway Remdesivir->TGF_beta Modulates PI3K_Akt PI3K-Akt Pathway Remdesivir->PI3K_Akt Modulates mTOR mTOR Pathway Remdesivir->mTOR Modulates MAPK MAPK Pathway Remdesivir->MAPK Modulates Fibrosis Fibrosis TGF_beta->Fibrosis Immune_Response Immune Response PI3K_Akt->Immune_Response Inflammation Inflammation mTOR->Inflammation MAPK->Inflammation Experimental Workflow for Therapeutic Index Assessment cluster_efficacy Efficacy Assay (EC50) cluster_toxicity Cytotoxicity Assay (CC50) start Start cell_culture Prepare Host Cell Monolayers start->cell_culture compound_prep Prepare Serial Dilutions of Test Compound cell_culture->compound_prep treat_infect Treat Cells and Infect with Virus compound_prep->treat_infect treat_no_infect Treat Uninfected Cells compound_prep->treat_no_infect incubate_efficacy Incubate (e.g., 48-72h) treat_infect->incubate_efficacy quantify_viral Quantify Viral Replication (Plaque Assay, CPE, qPCR) incubate_efficacy->quantify_viral calc_ec50 Calculate EC50 quantify_viral->calc_ec50 calc_ti Calculate Therapeutic Index (TI = CC50 / EC50) calc_ec50->calc_ti incubate_toxicity Incubate (e.g., 48-72h) treat_no_infect->incubate_toxicity quantify_viability Quantify Cell Viability (MTT, CellTiter-Glo) incubate_toxicity->quantify_viability calc_cc50 Calculate CC50 quantify_viability->calc_cc50 calc_cc50->calc_ti end End calc_ti->end

References

"confirming the mechanism of action of Remdesivir methylpropyl ester analog"

Author: BenchChem Technical Support Team. Date: December 2025

While specific data on a "Remdesivir methylpropyl ester analog" is not available in the current scientific literature, this guide provides a comprehensive comparison of Remdesivir (B604916) with its other known ester-based analogs, offering insights into their mechanisms of action and antiviral efficacy. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of Remdesivir prodrugs.

Remdesivir, a cornerstone in the antiviral arsenal (B13267) against SARS-CoV-2, is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleotide analog.[1][2] Its mechanism of action hinges on its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and cessation of viral replication.[1][3] The design of ester-based prodrugs of Remdesivir's parent nucleoside (GS-441524) aims to improve pharmacokinetic properties, such as oral bioavailability and plasma stability.[4]

Comparative Antiviral Potency and Cytotoxicity

The following tables summarize the in vitro efficacy of Remdesivir and its various analogs against coronaviruses. The half-maximal effective concentration (EC50) indicates the concentration of a drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50 or TC50) represents the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) is indicative of a more favorable safety profile.

CompoundVirusCell LineEC50 (µM)CC50/TC50 (µM)Selectivity Index (SI)
Remdesivir (GS-5734) HCoV-229EMRC-50.07[5]> 2.00[5]> 28.6
SARS-CoV-2Vero E61.13[4]> 100[4]> 88
SARS-CoV-2Calu-3-> 100[4]-
SARS-CoV-2Huh7.50.06[6]15.2[4][6]253
Obeldesivir (ODV, GS-5245) SARS-CoV-2 Omicron VariantsA549-hACE2-TMPRSS20.0218 - 0.155[7]--
ODBG-P-RVn (Lipid Prodrug) SARS-CoV-2Vero E60.14[4]61.5[6]439
SARS-CoV-2Calu-30.30[6]98.2[6]327
SARS-CoV-2Huh7.50.14[6]62.9[6]449
5'-O-tetradecanoyl ester of FTC HCoV-229EMRC-572.8[5]87.5[5]1.2

Data compiled from multiple sources.[4][5][6][7] Note that experimental conditions can vary between studies.

Mechanism of Action and Metabolic Activation

Remdesivir and its analogs are prodrugs that must be metabolized within the host cell to their active triphosphate form (RDV-TP). This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. The presence of a 1'-cyano group on the ribose sugar of the incorporated nucleotide analog leads to a steric clash with the RdRp enzyme after the addition of a few more nucleotides, causing a delayed termination of RNA synthesis.

Remdesivir_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_intra->Alanine_metabolite Esterases (e.g., CES1, CTSA) Monophosphate Remdesivir Monophosphate (RDV-MP) Alanine_metabolite->Monophosphate Phosphoamidase (e.g., HINT1) Diphosphate Remdesivir Diphosphate (RDV-DP) Monophosphate->Diphosphate Nucleoside Kinases Triphosphate Active Remdesivir Triphosphate (RDV-TP) Diphosphate->Triphosphate Nucleoside Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Inhibition with ATP RNA_chain Nascent Viral RNA RdRp->RNA_chain Incorporation into RNA Termination Delayed Chain Termination RNA_chain->Termination Antiviral_Assay_Workflow cluster_workflow Antiviral Activity Assay Workflow start Start seed_cells Seed host cells in 96-well plates start->seed_cells prepare_compounds Prepare serial dilutions of antiviral compounds seed_cells->prepare_compounds infect_cells Infect cells with virus (specific MOI) prepare_compounds->infect_cells add_compounds Add compound dilutions to infected cells infect_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate quantify Quantify viral activity (e.g., CPE, qRT-PCR) incubate->quantify analyze Calculate EC50 values quantify->analyze end End analyze->end

References

Navigating the Nuances: A Comparative Guide to the Reproducibility of Antiviral Assays for Remdesivir and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for effective antiviral therapeutics against RNA viruses has propelled Remdesivir (B604916) and its analogs to the forefront of research. However, the reliability of preclinical data hinges on the reproducibility of the antiviral assays used for their evaluation. This guide provides a comparative analysis of common antiviral assays, focusing on the factors influencing their reproducibility, and presents supporting data for Remdesivir and its analogs.

The Challenge of Reproducibility in Antiviral Potency Assessment

Determining the half-maximal effective concentration (EC50) of an antiviral compound is fundamental to assessing its potency. However, significant variability in reported EC50 values for the same compound is common, arising from differences in experimental protocols and reagents. One study estimated the inherent variability of an ELISA-based assay for Remdesivir EC50 determination to be as high as 2.8-fold.[1] This highlights the critical need for standardized protocols and transparent reporting of experimental details.

Comparative Efficacy of Remdesivir and its Analogs

The following table summarizes the in vitro efficacy of Remdesivir and its parent nucleoside analog, GS-441524, against various coronaviruses. The range of EC50 values underscores the impact of different assay systems and cell lines on the measured potency.

CompoundVirusCell LineAssay TypeEC50 (µM)Citation(s)
Remdesivir SARS-CoV-2Vero E6qRT-PCR0.77[4]
SARS-CoV-2Vero E6Plaque Reduction0.32[5]
SARS-CoV-2Calu-3Not Specified0.01[6]
MERS-CoVVero E6Reporter Gene0.025 - 0.1213
SARS-CoVHAERT-PCR0.069 - 0.0713
HCoV-229EMRC-5Cytopathic Effect0.0716
GS-441524 SARS-CoV-2Vero E6Not SpecifiedSimilar to Remdesivir[6]
SARS-CoV-2Calu-3Not Specified~2-fold higher than Remdesivir[6]
SARS-CoV-2Caco-2Not Specified~80-fold less potent than Remdesivir[6]
HCoV-OC43Huh-7Not Specified4.1[6]

Key Experimental Protocols for Antiviral Activity Assessment

Detailed and consistent methodologies are paramount for generating reproducible data. Below are outlines of common experimental protocols used to assess the antiviral activity of Remdesivir and its analogs.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for quantifying infectious virus titers and the neutralizing capacity of antiviral compounds.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6) in multi-well plates.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound.

  • Virus Incubation: Incubate a standardized amount of virus with each compound dilution for a defined period (e.g., 1 hour) to allow the compound to neutralize the virus.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque development.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the virus-only control.[7][8]

Yield Reduction Assay using qRT-PCR

This assay quantifies the amount of viral RNA produced in the presence of an antiviral compound.

Methodology:

  • Cell Seeding and Infection: Seed cells and infect them with the virus as described for the PRNT.

  • Compound Treatment: Add serial dilutions of the antiviral compound to the infected cells.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for viral replication.

  • RNA Extraction: Harvest the cell supernatant or cell lysate and extract the viral RNA.

  • qRT-PCR: Quantify the amount of a specific viral RNA target using quantitative reverse transcription PCR.

  • EC50 Calculation: The viral RNA levels are plotted against the compound concentration, and the EC50 is determined as the concentration that reduces viral RNA production by 50%.[4]

Reporter Gene-Based Assays

These assays utilize recombinant viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication.

Methodology:

  • Cell Seeding and Infection: Seed cells and infect them with the reporter virus.

  • Compound Treatment: Add serial dilutions of the antiviral compound.

  • Incubation: Incubate the cells to allow for viral replication and reporter gene expression.

  • Signal Quantification: Measure the reporter signal (e.g., luminescence or fluorescence).

  • EC50 Calculation: The reporter signal is plotted against the compound concentration to calculate the EC50 value.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of Remdesivir and a typical experimental workflow for determining antiviral efficacy.

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolite1 Alanine Metabolite Remdesivir->Metabolite1 Enzymatic Cleavage Metabolite2 Monophosphate Derivative Metabolite1->Metabolite2 Phosphorylation Active_TP Remdesivir Triphosphate (Active Form) Metabolite2->Active_TP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp New_RNA Nascent Viral RNA RdRp->New_RNA RNA Synthesis Terminated_RNA Chain-Terminated RNA RdRp->Terminated_RNA Delayed Chain Termination Remdesivir_Ext Remdesivir (Extracellular) Remdesivir_Ext->Remdesivir Cellular Uptake

Figure 1. Mechanism of action of Remdesivir. The prodrug enters the host cell and is metabolized to its active triphosphate form, which is incorporated by the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.

Antiviral_Assay_Workflow start Start cell_seeding Seed susceptible cells in multi-well plates start->cell_seeding infection Infect cells with virus (with or without compound pre-incubation) cell_seeding->infection compound_prep Prepare serial dilutions of antiviral compound treatment Add compound dilutions to infected cells compound_prep->treatment virus_prep Prepare standardized virus inoculum virus_prep->infection infection->treatment incubation Incubate for a defined period treatment->incubation quantification Quantify viral activity incubation->quantification prnt Plaque Reduction (Staining & Counting) quantification->prnt PRNT qrt_pcr Yield Reduction (RNA Extraction & qRT-PCR) quantification->qrt_pcr qRT-PCR reporter Reporter Gene Assay (Signal Measurement) quantification->reporter Reporter data_analysis Data Analysis: Calculate EC50 prnt->data_analysis qrt_pcr->data_analysis reporter->data_analysis end End data_analysis->end

Figure 2. Generalized workflow for in vitro antiviral assays. This diagram outlines the key steps involved in determining the EC50 of an antiviral compound using common assay formats.

Conclusion

The reproducibility of antiviral assays is a cornerstone of robust drug development. While significant variability exists in the reported potency of Remdesivir and its analogs, this can be mitigated through the adoption of standardized, well-documented protocols. This guide provides a framework for understanding the key methodologies and their inherent challenges. By promoting transparency and consistency in experimental design and reporting, the research community can enhance the reliability of preclinical data and accelerate the development of effective antiviral therapies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of investigational compounds like Remdesivir methylpropyl ester analog is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols for pharmaceutical waste prevents environmental contamination and ensures a safe working environment.

Immediate Safety and Logistical Information

Remdesivir, the parent compound, is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) or the American Society of Health-System Pharmacists (ASHP).[1] Consequently, its analogs are often handled in standard laboratory settings with appropriate personal protective equipment (PPE), including lab coats and disposable gloves.[1] However, all investigational drugs should be treated with caution, and disposal must comply with federal, state, and local regulations.[1][2]

Disposal of this compound and any contaminated materials must follow established institutional and local requirements for pharmaceutical waste.[1][3] It is imperative to avoid disposing of such chemicals down the drain or in the regular trash to prevent the contamination of soil and groundwater.[4]

Step-by-Step Disposal Protocol

The following is a general procedural guide for the proper disposal of this compound in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

  • Initial Assessment and Classification :

    • Determine if the this compound is considered a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[2] Your institution's EHS office can assist with this classification.

    • Consult the Safety Data Sheet (SDS) for the specific analog for any disposal guidance.

  • Segregation of Waste :

    • Separate the analog waste from other laboratory waste streams.

    • This includes unused or expired compounds, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing the analog.

  • Containment and Labeling :

    • Non-Hazardous Pharmaceutical Waste : If deemed non-hazardous, place the waste in a designated, leak-proof biohazard-chemotoxic container, often colored red.[2]

    • Hazardous Pharmaceutical Waste : If classified as hazardous (e.g., on the U-List or P-List), the waste must be collected by the EHS department for specialized disposal, typically incineration.[2]

    • Properly label all waste containers with the chemical name ("this compound"), concentration, and hazard information.

  • Spill Management :

    • In the event of a spill, wear appropriate PPE, including disposable, chemical-resistant gloves.[1]

    • Absorb the spill with inert material and clean the affected area twice with water followed by a suitable detergent solution.[1]

    • Collect all cleanup materials in a sealed, leak-proof container and dispose of it as pharmaceutical waste according to institutional procedures.[1]

  • Final Disposal :

    • Arrange for the collection of the waste by the institution's EHS or a licensed hazardous waste contractor.

    • Ensure all required documentation is completed for waste tracking and disposal.

Waste Classification Summary
Waste TypeRCRA ClassificationRecommended Disposal ContainerFinal Disposal Method
Unused/Expired Analog To be determined by EHS based on RCRA guidelines[2]Sealed, labeled chemical waste containerIncineration via EHS or licensed contractor[2]
Contaminated Labware (solid) Follows classification of the analogLabeled, leak-proof container (e.g., biohazard-chemotoxic bag or container)[2]Incineration[2]
Contaminated Solutions (liquid) Follows classification of the analogSealed, labeled chemical waste containerIncineration via EHS or licensed contractor[2]
Spill Cleanup Debris Follows classification of the analogSealed, leak-proof container[1]Incineration via EHS or licensed contractor[1]

Experimental Protocols: Forced Degradation of Remdesivir

Forced degradation studies are conducted to understand the stability of a drug substance. While not a direct disposal method for laboratory waste, the principles can inform potential chemical neutralization approaches under controlled conditions. Studies on Remdesivir have shown its susceptibility to degradation under certain conditions.[5][6]

Methodology for Forced Degradation Analysis:

A common method involves subjecting a solution of the compound to various stress conditions and analyzing the resulting products, typically using High-Performance Liquid Chromatography (HPLC).[6]

  • Acidic Degradation : A solution of Remdesivir is treated with an acid (e.g., 0.1 N HCl) and kept at room temperature for a specified time (e.g., 15 minutes). The solution is then neutralized.[7]

  • Basic Degradation : A solution of Remdesivir is treated with a base (e.g., 0.1 N NaOH) at room temperature for a set duration (e.g., 15 minutes), followed by neutralization.[7] Remdesivir is particularly susceptible to hydrolysis under basic conditions.[6]

  • Oxidative Degradation : The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) to assess its stability.

  • Analysis : The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.[6]

Studies have shown that Remdesivir is stable under thermal and photolytic stress but degrades under acidic, basic, and oxidative conditions.[5][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of Remdesivir Analog Waste assess Assess Waste: Consult SDS and EHS start->assess is_hazardous Is waste RCRA Hazardous? assess->is_hazardous non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Hazardous Waste is_hazardous->hazardous Yes contain_non_haz Contain in Labeled Biohazard-Chemotoxic Container non_hazardous->contain_non_haz contain_haz Contain in Labeled, Sealed Chemical Waste Container hazardous->contain_haz spill Spill Occurs contain_non_haz->spill ehs_pickup_non_haz Arrange for EHS Pickup for Incineration contain_non_haz->ehs_pickup_non_haz contain_haz->spill ehs_pickup_haz Contact EHS for Specialized Pickup contain_haz->ehs_pickup_haz spill_cleanup Follow Spill Protocol: Absorb, Clean, Contain spill->spill_cleanup Yes spill->ehs_pickup_non_haz No spill->ehs_pickup_haz No, from Haz spill_cleanup->ehs_pickup_haz end End: Document and Confirm Disposal ehs_pickup_non_haz->end ehs_pickup_haz->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Remdesivir Methylpropyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of antiviral therapeutics, ensuring personal safety and maintaining a secure laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling the Remdesivir methylpropyl ester analog, a derivative of the antiviral prodrug Remdesivir. The following procedural steps and operational plans are designed to minimize risk and ensure proper disposal, building on the established safety profile of Remdesivir.

Personal Protective Equipment (PPE)

When handling the this compound, researchers should adhere to standard precautions for potent antiviral compounds. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Disposable, chemical-resistant glovesNitrile or latex gloves are suitable. Double-gloving is recommended.
Body Protection Laboratory coat or gownLong-sleeved, knee-length lab coat. Consider a disposable gown for procedures with a higher risk of splashes.
Eye Protection Safety glasses with side shields or gogglesGoggles are preferred when there is a splash hazard.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of the compound to prevent inhalation.

Standard personal protective equipment, including disposable gloves and a lab coat, should be used for handling and administering Remdesivir and its analogs[1]. For spills involving the powdered form, suitable PPE, including disposable chemical-resistant gloves, is necessary[1].

Handling and Operational Plan

Aseptic techniques should be employed during the handling, preparation, and administration of Remdesivir and its derivatives[1].

Step 1: Preparation

  • Work within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure, especially when handling the powdered compound.

  • Ensure all necessary equipment, including vials, syringes, and diluents, are sterile and readily accessible.

  • Prepare a designated workspace by decontaminating the surface with an appropriate disinfectant.

Step 2: Reconstitution and Dilution

  • If working with a lyophilized powder, carefully uncap the vial to avoid generating aerosols.

  • Slowly add the recommended solvent to the vial, allowing it to run down the side of the vial to minimize frothing.

  • Gently swirl the vial until the compound is completely dissolved. Avoid vigorous shaking.

  • For further dilution, draw the required volume from the reconstituted vial and add it to the infusion bag, typically containing 0.9% sodium chloride[2].

Step 3: Post-Handling

  • Decontaminate all surfaces and equipment used during the procedure.

  • Properly doff and dispose of all PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Prepare decontaminated workspace in BSC/fume hood prep1->prep2 prep3 Assemble sterile equipment prep2->prep3 handle1 Reconstitute powdered compound prep3->handle1 handle2 Dilute to final concentration handle1->handle2 handle3 Perform experimental procedure handle2->handle3 post1 Decontaminate workspace and equipment handle3->post1 post2 Dispose of waste post1->post2 post3 Doff PPE post2->post3 post4 Wash hands post3->post4 start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_bin Dispose in sharps container is_sharp->sharps_bin Yes is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_waste Collect in sealed waste container is_liquid->liquid_waste Yes ppe_waste Place in designated waste bag is_ppe->ppe_waste Yes other_waste Follow pharmaceutical waste guidelines is_ppe->other_waste No

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.